molecular formula C10H16O3 B1679624 Propargyl-PEG1-Boc CAS No. 488150-84-1

Propargyl-PEG1-Boc

Cat. No.: B1679624
CAS No.: 488150-84-1
M. Wt: 184.23 g/mol
InChI Key: VDHVLESCKRSEAF-UHFFFAOYSA-N
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Description

Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

tert-butyl 3-prop-2-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVLESCKRSEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG1-Boc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, synthesis, and applications of Propargyl-PEG1-Boc, a versatile heterobifunctional linker for advanced bioconjugation.

This compound, chemically identified as tert-butyl N-(2-prop-2-ynoxyethyl)carbamate, is a valuable molecular tool in the fields of chemical biology, drug discovery, and materials science.[1][2] This heterobifunctional linker incorporates three key functional moieties: a terminal propargyl group, a single ethylene (B1197577) glycol unit (PEG1), and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture allows for a sequential and controlled approach to the construction of complex molecular assemblies.

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[3][4] The short PEG spacer enhances the hydrophilicity of conjugates, which can improve solubility and bioavailability.[5] The Boc-protected amine provides a stable nitrogen source that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to other molecules of interest.[4][6]

This guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and use, and visualizations of key reaction pathways and workflows.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Chemical Name tert-butyl N-(2-prop-2-ynoxyethyl)carbamatePubChem[2]
Synonyms This compound, tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamateBroadPharm[4], Sigma-Aldrich
CAS Number 634926-63-9BroadPharm[4], PubChem[2]
Molecular Formula C₁₀H₁₇NO₃BroadPharm[4], PubChem[2]
Molecular Weight 199.25 g/mol PubChem[2]
Exact Mass 199.12084340 DaPubChem[2]
Appearance Liquid or low-melting solidSigma-Aldrich
Purity ≥95%Sigma-Aldrich
Storage Conditions -20°C, Sealed in dry conditionsBroadPharm[4], Sigma-Aldrich

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural verification and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the expected chemical shifts can be extrapolated from data on analogous molecules with longer PEG chains.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Acetylenic C-H ~2.4t1H
Propargylic CH~4.2d2H
PEG CH ₂-O~3.6t2H
PEG N-CH~3.4q2H
Boc (CH₃)₃C~1.44s9H
NH ~5.0br s1H

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
C =O (Boc)~156.0
(C H₃)₃C (Boc)~79.5
C ≡CH~79.8
C≡C H~74.8
O-C H₂-C≡CH~58.6
O-C H₂-CH₂-NH~69.5
O-CH₂-C H₂-NH~40.5
(CH₃)₃C (Boc)~28.4

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and bioconjugation of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound starting from 2-(prop-2-yn-1-yloxy)ethan-1-amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-(prop-2-yn-1-yloxy)ethan-1-amine in a 2:1 mixture of THF and water.

  • Add 3 equivalents of TEA or DIPEA to the solution and stir at room temperature for 5 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1.5 equivalents of di-tert-butyl dicarbonate to the solution in one portion.

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group to yield the free amine as a trifluoroacetate (B77799) (TFA) salt.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve this compound in anhydrous DCM in a clean, dry round-bottom flask to a concentration of 0.1-0.2 M.[6]

  • Cool the flask in an ice bath to 0°C and stir for 5-10 minutes.[6]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6] A 1:1 mixture of TFA and DCM is a common starting point.[6]

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[6]

  • Monitor the reaction for 1-2 hours using TLC or LC-MS until the starting material is consumed.[6]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

  • To ensure complete removal of residual TFA, add toluene to the residue and re-evaporate. Repeat this co-evaporation step two to three times.[6]

  • Place the residue under high vacuum for several hours to remove any final traces of solvent. The product, Propargyl-PEG1-amine trifluoroacetate salt, is typically obtained as a viscous oil or solid.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), deoxygenated)

Procedure:

  • Prepare stock solutions of all reagents in a compatible, deoxygenated solvent. A 50 mM stock solution of CuSO₄ and a 100 mM stock solution of sodium ascorbate (prepared fresh) in deionized water are recommended.[7] A 50 mM stock solution of the copper ligand in water or DMSO is also needed.[7]

  • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

  • Add this compound to the reaction mixture, typically at a 1.5 to 5-fold molar excess relative to the azide.[7]

  • Add the copper ligand to a final concentration that is typically 5 times the concentration of CuSO₄.[7]

  • Add CuSO₄ to a final concentration of 0.1 to 1 mM.[7]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 to 5 mM.[7]

  • Gently mix the components and incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the conjugated product can be purified by an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Boc_Deprotection Start This compound Reaction Acid-catalyzed cleavage Start->Reaction 1. Dissolve Reagents TFA, DCM Reagents->Reaction 2. Add Intermediate Carbocation intermediate Reaction->Intermediate 3. Cleavage Product Propargyl-PEG1-Amine (TFA Salt) Intermediate->Product Byproducts Isobutylene + CO₂ Intermediate->Byproducts

Boc Deprotection Reaction Pathway

Bioconjugation_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Propargyl_PEG_Boc This compound CuAAC CuAAC Reaction (CuSO₄, NaAsc, Ligand) Propargyl_PEG_Boc->CuAAC Azide_Molecule Azide-modified Molecule (e.g., Protein) Azide_Molecule->CuAAC Conjugate1 Boc-Protected Conjugate CuAAC->Conjugate1 Deprotection Boc Deprotection (TFA in DCM) Conjugate1->Deprotection Conjugate2 Amine-Functionalized Conjugate Deprotection->Conjugate2 Amide_Coupling Amide Bond Formation Conjugate2->Amide_Coupling NHS_Ester NHS-Ester Payload (e.g., Drug, Dye) NHS_Ester->Amide_Coupling Final_Product Dual-Functionalized Bioconjugate Amide_Coupling->Final_Product

Bioconjugation Workflow using this compound

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-Boc, a heterobifunctional linker, is a critical tool in modern drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique structure, featuring a terminal propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for controlled, sequential reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.

There appears to be a discrepancy in the publicly available information regarding the CAS number for this compound. It is often cited as 488150-84-1 . However, a structurally identical molecule, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate , is associated with CAS number 634926-63-9 . This guide will consider both for the purpose of compiling available data.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information, including qualitative descriptions from suppliers and computed data from chemical databases.

PropertyValueSource Type
Chemical Name This compound; tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamateNomenclature
CAS Number 488150-84-1 / 634926-63-9Identifier
Molecular Formula C₁₀H₁₇NO₃---
Molecular Weight 199.25 g/mol Computed
Appearance Powder or liquid; Liquid or low-melting solidSupplier Data
Solubility Soluble in DMSO, DCM, DMFSupplier Data
Melting Point Not available---
Boiling Point Not available---
Density Not available---
Purity Typically ≥95%Supplier Data
Storage Conditions Store at -20°C for long-term stability.Supplier Data

Experimental Protocols

The following protocols are representative methodologies for the key applications of this compound, based on established procedures for similar linker molecules.

Boc Deprotection to Yield the Free Amine

This procedure is a critical first step in many synthetic routes to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step twice.

  • The resulting product, the TFA salt of the deprotected amine, can often be used in the next step without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a highly efficient method for conjugating the propargyl group of the linker to an azide-functionalized molecule.

Materials:

  • This compound (or its deprotected amine derivative)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF and water)

Procedure:

  • Dissolve the this compound (or its derivative) and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water. If using THPTA, it can be pre-mixed with the CuSO₄ solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the pre-mixed catalyst solution).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction can be quenched with water and the product extracted with an organic solvent.

  • The crude product can then be purified by flash column chromatography or preparative HPLC.

PROTAC Synthesis Workflow

This workflow outlines a general strategy for synthesizing a PROTAC using this compound, where an E3 ligase ligand is first attached, followed by the target protein ligand.

Step 1: Boc Deprotection

  • Follow the Boc deprotection protocol described above to obtain the free amine of the Propargyl-PEG1-linker.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Activate the carboxylic acid group of the E3 ligase ligand using a coupling agent such as HATU or EDC/NHS in an appropriate solvent like DMF.

  • Add the deprotected Propargyl-PEG1-amine to the activated E3 ligase ligand.

  • Allow the reaction to proceed until completion, monitored by LC-MS.

  • Purify the resulting conjugate by chromatography.

Step 3: Click Chemistry with Target Protein Ligand

  • Conjugate the azide-functionalized target protein ligand to the propargyl group of the product from Step 2 using the CuAAC protocol described above.

  • Purify the final PROTAC molecule using preparative HPLC.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-Protected Amine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (x2) concentrate->coevaporate end End: Deprotected Amine (TFA Salt) coevaporate->end

Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow start Start: Alkyne & Azide Substrates dissolve Dissolve substrates in solvent start->dissolve add_reagents Add Sodium Ascorbate and CuSO4 Solution dissolve->add_reagents react Stir at RT (4-12 hours) add_reagents->react monitor Monitor by LC-MS react->monitor workup Work-up: Quench & Extract monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End: Triazole Product purify->end

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Propargyl-PEG1-Boc: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 488150-84-1

This technical guide provides a comprehensive overview of Propargyl-PEG1-Boc, a heterobifunctional linker utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Concepts and Physicochemical Properties

This compound is a molecule designed for sequential and orthogonal conjugation strategies. It incorporates three key functional components:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

  • Polyethylene Glycol (PEG1) Spacer: A single ethylene (B1197577) glycol unit that enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The short length of the PEG1 spacer offers a more rigid connection compared to longer PEG chains, which can be advantageous in optimizing the ternary complex formation in PROTACs by reducing conformational flexibility.

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for its selective deprotection under acidic conditions to enable subsequent conjugation, typically through amide bond formation.

The judicious use of a short PEG linker like in this compound can be critical in fine-tuning the properties of a therapeutic conjugate. Shorter linkers can lead to improved cell permeability and can be crucial in achieving the optimal distance and orientation between the two ligands of a PROTAC for efficient ternary complex formation. However, the reduced length may also impact the solubility and flexibility of the final construct.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 488150-84-1
Molecular Formula C10H17NO3
Molecular Weight 200.25 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C, desiccated and protected from light

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic modalities.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The short PEG1 spacer can be particularly influential in optimizing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical determinant of degradation efficacy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

In ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The propargyl group allows for a specific and stable conjugation to an azide-modified antibody via click chemistry. The short PEG1 linker can influence the ADC's stability, solubility, and pharmacokinetic profile.

Signaling Pathway: Antibody-Drug Conjugate Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Cell_Death Cell Death Payload->Cell_Death Induces

Caption: ADC internalization and payload release pathway.

Experimental Protocols

The following protocols are representative and may require optimization for specific applications.

Synthesis of this compound (Representative Protocol)

A plausible synthetic route for this compound involves the propargylation of a Boc-protected amino-PEG alcohol.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Boc-NH-PEG1-OH Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Propargylation Propargylation (Propargyl Bromide) Alkoxide->Propargylation Crude_Product Crude Product Propargylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Representative synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of Boc-NH-PEG1-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Propargylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Application Protocol: PROTAC Synthesis

This protocol describes the synthesis of a PROTAC using this compound, involving Boc deprotection, amide coupling, and a click chemistry reaction.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry Propargyl_PEG1_Boc This compound TFA TFA in DCM Propargyl_PEG1_Boc->TFA Propargyl_PEG1_NH2 Propargyl-PEG1-NH2 TFA->Propargyl_PEG1_NH2 Coupling_Reagents HATU, DIPEA Propargyl_PEG1_NH2->Coupling_Reagents E3_Ligand_COOH E3 Ligand-COOH E3_Ligand_COOH->Coupling_Reagents Linker_E3_Ligand Propargyl-PEG1-E3 Ligand Coupling_Reagents->Linker_E3_Ligand Click_Reagents CuSO4, Sodium Ascorbate (B8700270) Linker_E3_Ligand->Click_Reagents Target_Ligand_N3 Target Ligand-N3 Target_Ligand_N3->Click_Reagents Final_PROTAC Final PROTAC Click_Reagents->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Methodology:

  • Boc Deprotection:

    • Dissolve this compound in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine (Propargyl-PEG1-NH2).

  • Amide Coupling with E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Add the deprotected Propargyl-PEG1-NH2 (1 equivalent) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the resulting Propargyl-PEG1-E3 Ligand conjugate by preparative HPLC.

  • Click Chemistry with Target Protein Ligand:

    • Dissolve the Propargyl-PEG1-E3 Ligand conjugate (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a mixture of t-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents) followed by an aqueous solution of copper(II) sulfate (CuSO4) (0.1 equivalents).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Quantitative Data and Considerations

The choice of linker length in PROTAC and ADC development is a critical parameter that influences the therapeutic's efficacy and pharmacokinetic properties. While extensive quantitative data specifically for this compound is not always available in the public domain, the following table provides a comparative overview of the expected impact of a short PEG linker versus a longer PEG linker based on established principles in the field.

Table 2: Comparative Impact of Short (PEG1) vs. Long (e.g., PEG4-12) Linkers

PropertyShort (PEG1) LinkerLong (e.g., PEG4-12) LinkerRationale
Solubility Moderate hydrophilicityIncreased hydrophilicityLonger PEG chains contribute more significantly to the overall hydrophilicity of the molecule, which can be crucial for overcoming the hydrophobicity of some payloads.
Cell Permeability Potentially higherPotentially lowerShorter linkers result in a lower molecular weight and polar surface area, which can favor passive diffusion across cell membranes.
Ternary Complex Formation (PROTACs) More constrained, may lead to higher selectivityMore flexible, may accommodate a wider range of protein-protein interactionsThe rigidity of a short linker can impose stricter geometric constraints for the formation of a productive ternary complex, potentially enhancing selectivity for the target protein.
ADC Stability May exhibit different stability profileCan influence stabilityThe linker length and composition can affect the stability of the ADC in circulation, with longer, more hydrophilic linkers sometimes reducing aggregation.[1]
In vivo Efficacy Target-dependentTarget-dependentThe optimal linker length is highly dependent on the specific target and E3 ligase (for PROTACs) or the antibody-antigen system (for ADCs).[2][]

Conclusion

This compound is a versatile heterobifunctional linker that offers a valuable tool for the construction of sophisticated therapeutics like PROTACs and ADCs. Its defining feature is the short PEG1 spacer, which provides a more rigid connection compared to its longer-chain counterparts. This property can be strategically employed to optimize the geometric and conformational parameters that govern the efficacy of the final conjugate. The choice between a short or long PEG linker is a critical design element that requires careful consideration and empirical validation to achieve the desired therapeutic profile. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Propargyl-PEG1-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Propargyl-PEG1-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug development, and proteomics. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and key applications.

Core Concepts and Applications

This compound is a versatile molecule that incorporates three key chemical moieties: a terminal alkyne (propargyl group), a single polyethylene (B3416737) glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures.

The primary applications for this compound and similar linkers are in the construction of:

  • Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's length and flexibility are crucial for the formation of a stable ternary complex.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody. The this compound linker can be used to attach the payload to the antibody, often utilizing "click chemistry" for a stable and specific conjugation.[1] The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[][3]

Quantitative Data Summary

There are two common molecules that may be referred to as "this compound", each with distinct chemical structures and properties. The data for both are presented below for clarity.

Table 1: Physicochemical Properties of this compound Variants

Propertytert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamatePropargyl-PEG1-t-butyl ester
Synonyms Propargyl-PEG1-NH-BocPropargyl-PEG1-O-tBu
CAS Number 634926-63-9488150-84-1
Molecular Formula C10H17NO3C10H16O3
Molecular Weight 199.25 g/mol [4]184.23 g/mol [5][6]
Appearance Liquid or low-melting solid[7]Not specified
Purity Typically ≥95%[7]Typically >98%[8]
Storage Conditions -20°C, sealed in dry conditions[7][9]2-8°C or -20°C, sealed in dry[8][10]
Solubility Soluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMF

Experimental Protocols

The utility of this compound linkers lies in the sequential reactivity of its functional groups. The following protocols detail the two primary experimental procedures: the deprotection of the Boc group to reveal a primary amine, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction of the propargyl group.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which can then be conjugated to other molecules, such as carboxylic acids.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (optional, for azeotropic removal of TFA)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Deprotection Reaction: Slowly add a solution of 20-50% (v/v) TFA in DCM to the cooled solution of the linker.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • (Optional) For complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[11][12]

    • Dissolve the residue in an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG1-amine.[13]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized linker to an azide-containing molecule.

Materials and Reagents:

  • Propargyl-PEG1-linker (either Boc-protected or the deprotected amine)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent: A deoxygenated mixture of tert-butanol (B103910) and water (1:1 v/v) is commonly used. Other solvents like DMF or DMSO can be employed depending on the solubility of the reactants.

  • Deionized, deoxygenated water

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the Propargyl-PEG1-linker and the azide-containing molecule in the chosen solvent system.

    • Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water.

    • Freshly prepare a stock solution of sodium ascorbate in deoxygenated water immediately before use.

  • Reaction Setup:

    • In a reaction vial, combine the Propargyl-PEG1-linker (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Catalyst Addition:

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Add the CuSO₄ solution to a final concentration of 1-2 mM. Ligands such as THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency.

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction at room temperature.

    • The reaction typically proceeds for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Propargyl-PEG-Boc linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_antibody_mod Antibody Modification cluster_final_conjugation Final Conjugation and Purification boc_linker This compound deprotection Boc Deprotection (TFA/DCM) boc_linker->deprotection amine_linker Propargyl-PEG1-NH2 deprotection->amine_linker payload_conjugation Payload Conjugation amine_linker->payload_conjugation payload_activation Payload Activation (e.g., NHS ester) activated_payload Activated Payload activated_payload->payload_conjugation linker_payload Propargyl-PEG1-Payload payload_conjugation->linker_payload click_reaction CuAAC Click Chemistry linker_payload->click_reaction antibody Monoclonal Antibody (mAb) azide_mod Azide Introduction antibody->azide_mod azide_antibody Azide-modified mAb azide_mod->azide_antibody azide_antibody->click_reaction adc_crude Crude ADC click_reaction->adc_crude purification Purification (e.g., SEC) adc_crude->purification final_adc Purified ADC purification->final_adc

Caption: Experimental workflow for ADC development using a Propargyl-PEG-Boc linker.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway and mechanism of action for a PROTAC molecule.

PROTAC_MoA cluster_system Ubiquitin-Proteasome System protac PROTAC e3 E3 Ubiquitin Ligase protac->e3 is released and recycled ternary Ternary Complex (POI-PROTAC-E3) protac->ternary binds poi Target Protein (POI) poi->ternary binds e3->ternary binds poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome Recognition degradation Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides results in

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

References

An In-Depth Technical Guide to the Synthesis of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG1-Boc, a heterobifunctional linker crucial in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process, commencing with the readily available starting material, 2-(2-aminoethoxy)ethanol (B1664899). This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable two-step pathway:

  • N-Boc Protection: The primary amine of 2-(2-aminoethoxy)ethanol is selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction yields the intermediate, N-Boc-2-(2-hydroxyethoxy)ethanamine.

  • Propargylation: The terminal hydroxyl group of the N-Boc protected intermediate is then etherified with propargyl bromide via a Williamson ether synthesis to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethanamine

This procedure details the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

Reagent/MaterialSupplierGradePurpose
2-(2-aminoethoxy)ethanolSigma-Aldrich≥99%Starting Material
Di-tert-butyl dicarbonateSigma-AldrichReagent grade, ≥97%Boc protecting agent
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous, ≥99.8%Reaction Solvent
Ethyl acetate (B1210297)Fisher ScientificACS GradeEluent for column chromatography
Hexane (B92381)Fisher ScientificACS GradeEluent for column chromatography
Silica (B1680970) gelSigma-Aldrich60 Å, 230-400 meshStationary phase for chromatography
Saturated aqueous sodium bicarbonate--Work-up
Brine--Work-up
Anhydrous sodium sulfateFisher ScientificACS GradeDrying agent

Reaction Conditions:

ParameterValue
Reaction Scale20 mmol
Reaction TimeMonitored by TLC until completion
TemperatureRoom Temperature
Purification MethodFlash column chromatography

Procedure:

  • To a solution of 2-(2-aminoethoxy)ethanol (2.10 g, 20 mmol) in dichloromethane (40 mL), di-tert-butyl dicarbonate (4.36 g, 20 mmol) is slowly added at room temperature.[1]

  • The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of 50-70% ethyl acetate in hexane to afford N-Boc-2-(2-hydroxyethoxy)ethanamine as a colorless oil.[1]

Expected Yield: Quantitative (approximately 4.21 g).[1]

Step 2: Synthesis of this compound

This protocol describes the propargylation of the hydroxyl group of N-Boc-2-(2-hydroxyethoxy)ethanamine via Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialSupplierGradePurpose
N-Boc-2-(2-hydroxyethoxy)ethanamine-As synthesized in Step 1Starting Material
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oilBase for deprotonation
Propargyl bromideSigma-Aldrich80 wt. % in toluenePropargylating agent
Tetrahydrofuran (THF)Fisher ScientificAnhydrous, ≥99.9%Reaction Solvent
Diethyl etherFisher ScientificACS GradeWork-up
Saturated aqueous ammonium (B1175870) chloride--Quenching agent
Brine--Work-up
Anhydrous magnesium sulfateFisher ScientificACS GradeDrying agent

Reaction Conditions:

ParameterValue
Molar Ratio (Substrate:Base:Alkylating agent)1 : 1.2 : 1.2
Reaction Time12-24 hours
Temperature0 °C to Room Temperature
Purification MethodFlash column chromatography

Procedure:

  • N-Boc-2-(2-hydroxyethoxy)ethanamine (1.0 eq) is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Propargyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.

Synthesis Pathway Diagram

Synthesis_Pathway Reactant1 2-(2-aminoethoxy)ethanol Intermediate N-Boc-2-(2-hydroxyethoxy)ethanamine Reactant1->Intermediate Step 1: N-Boc Protection Product This compound Intermediate->Product Step 2: Propargylation Reagent1 (Boc)₂O, DCM Reagent2 1. NaH, THF 2. Propargyl bromide

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Solubility of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of Propargyl-PEG1-Boc, a heterobifunctional linker integral to the fields of bioconjugation and medicinal chemistry. Given the limited availability of precise quantitative solubility data in public literature, this document synthesizes inferred solubility information based on its structural components and data from analogous molecules. Furthermore, it provides detailed experimental protocols for solubility determination and for bioconjugation workflows where this linker is employed.

Molecular Structure and its Influence on Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility profile. Its structure consists of three key components:

  • t-Boc (tert-Butyloxycarbonyl) Group: A bulky and lipophilic protecting group for the amine, which enhances solubility in nonpolar organic solvents.

  • PEG1 (Polyethylene Glycol) Spacer: A single ethylene (B1197577) glycol unit. While shorter than in many related linkers, this hydrophilic segment still improves solubility in polar solvents.

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Its impact on overall solubility is minimal compared to the other functional groups.

The interplay between the hydrophobic Boc group and the hydrophilic PEG spacer allows for solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a qualitative solubility profile can be inferred from the behavior of structurally similar PEGylated molecules. The following table summarizes the expected solubility in common laboratory solvents.

Solvent Class Solvent Name Inferred Solubility Rationale/Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar solvent capable of dissolving a wide array of PEGylated compounds.[1][2]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is effective at dissolving PEG derivatives.[1][2]
Dichloromethane (DCM)SolubleChlorinated solvents are generally suitable for dissolving molecules with Boc protecting groups.[3]
Acetonitrile (ACN)SolublePEG derivatives generally exhibit good solubility in acetonitrile.[1]
Polar Protic MethanolLikely SolublePEG compounds are typically soluble in alcohols like methanol.[1][2]
EthanolLikely SolubleSimilar to methanol, good solubility is expected, though it can be concentration-dependent.[1][2]
Non-Polar TolueneLess SolubleSolubility is expected to be limited at room temperature but may increase with heating.[1]
HexaneInsolubleThe hydrophilic PEG portion of the molecule makes it generally insoluble in non-polar aliphatic solvents like hexane.[1]
Diethyl EtherInsolublePEG compounds are generally insoluble in diethyl ether, which is often used for precipitation.[1]
Aqueous Water/BuffersSparingly SolubleThe hydrophobic Boc group can lead to aggregation and limit solubility in purely aqueous solutions. The use of a water-miscible organic co-solvent is often necessary.[4]

Experimental Protocols

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Add a precise volume of the selected solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Preparation: After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle. Centrifuge the vial at high speed to pellet any remaining undissolved solid.[6]

  • Analysis: Carefully collect an aliquot of the supernatant and dilute it with the appropriate solvent. Quantify the concentration of this compound using a pre-calibrated analytical method such as HPLC.

  • Data Reporting: The determined concentration represents the saturation solubility, which should be reported in units such as mg/mL or mol/L at the specified temperature.

Due to the limited aqueous solubility, a sequential dissolution method is recommended.

Materials:

  • This compound

  • Water-miscible organic co-solvent (e.g., DMSO, DMF, or ethanol)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound in a sterile tube.

  • Add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to completely dissolve the compound.[4]

  • While vortexing, add the desired aqueous buffer dropwise to the organic solution until the final desired concentration is reached.[4]

  • If the solution becomes cloudy, gentle warming or sonication can be used to aid dissolution. However, avoid prolonged heating to prevent potential degradation.[4]

Visualizations

The solubility of this compound is a balance between its different structural components and the properties of the solvent.

G Factors Influencing this compound Solubility cluster_molecule This compound cluster_properties Physicochemical Properties cluster_solvents Solvent Properties Boc Group Boc Group Hydrophobicity Hydrophobicity Boc Group->Hydrophobicity PEG1 Linker PEG1 Linker Hydrophilicity Hydrophilicity PEG1 Linker->Hydrophilicity Propargyl Group Propargyl Group Propargyl Group->Hydrophobicity Non-Polar Non-Polar Hydrophobicity->Non-Polar Favors solubility in Polar Aprotic Polar Aprotic Hydrophilicity->Polar Aprotic Favors solubility in Polar Protic Polar Protic Hydrophilicity->Polar Protic Favors solubility in

Caption: Factors influencing the solubility of this compound.

This compound is a bifunctional linker enabling a two-step conjugation strategy. First, the propargyl group is reacted with an azide-containing molecule. Subsequently, the Boc-protecting group is removed to reveal an amine, which can then be conjugated to another molecule.

G Experimental Workflow for Bioconjugation Start Start This compound This compound Start->this compound Click_Reaction CuAAC Click Chemistry This compound->Click_Reaction Azide-Molecule Azide-Molecule Azide-Molecule->Click_Reaction Intermediate Boc-PEG1-Conjugate Click_Reaction->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Linker Amine-PEG1-Conjugate Deprotection->Final_Linker Conjugation Amide Coupling (e.g., EDC/NHS) Final_Linker->Conjugation Molecule_2 Second Molecule (e.g., with Carboxylic Acid) Molecule_2->Conjugation Final_Product Final Bioconjugate Conjugation->Final_Product End End Final_Product->End

References

Propargyl-PEG1-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery. Its architecture, featuring a terminal alkyne (propargyl group), a single polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group, enables the precise and sequential assembly of complex molecular structures. This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also identified as Propargyl-PEG1-t-butyl ester, is a versatile chemical tool.[1][2] Its key functional components—the propargyl group for "click" chemistry, the PEG spacer for modulating physicochemical properties, and the acid-labile Boc group for controlled deprotection—make it a valuable reagent in multi-step synthesis.[1][3]

PropertyDataReference
Chemical Name 3-(2-propyn-1-yloxy)propanoic acid tert-butyl ester[1][2]
Synonyms This compound, Propargyl-PEG1-t-butyl ester[1][2][4]
CAS Number 488150-84-1[1][5][6]
Molecular Formula C10H16O3 (based on t-butyl ester structure)
Molecular Weight 184.23 g/mol (based on t-butyl ester structure)
Appearance Typically a liquid or oil[7]
Storage Temperature Recommended at -20°C for long-term stability[7]

Mechanism of Action in Bioconjugation

The utility of this compound stems from its ability to facilitate a two-step, orthogonal conjugation process. This allows for the controlled and sequential attachment of different molecules.

  • Click Chemistry via the Propargyl Group : The terminal alkyne of the propargyl group is a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction is highly efficient and specific, allowing for the covalent linking of the linker to any molecule containing an azide (B81097) group, even in complex biological mixtures.[9] The result is a stable triazole linkage.[1]

  • Deprotection and Secondary Conjugation : The Boc group serves as a protecting group for a carboxylic acid (as a t-butyl ester).[1][3] This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free carboxyl group.[1][10] This newly exposed functional group can then be activated to react with an amine-containing molecule to form a stable amide bond.[7]

G Propargyl_PEG1_Boc This compound (Alkyne + Protected COOH) Intermediate Intermediate Conjugate (Triazole Linkage) Propargyl_PEG1_Boc->Intermediate Step 1: CuAAC Click Chemistry Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->Intermediate Acid_Deprotection Acidic Conditions (e.g., TFA) Intermediate->Acid_Deprotection Step 2: Deprotection Deprotected_Intermediate Deprotected Intermediate (Free COOH) Acid_Deprotection->Deprotected_Intermediate Final_Conjugate Final Bifunctional Conjugate (e.g., ADC, PROTAC) Deprotected_Intermediate->Final_Conjugate Step 3: Amide Coupling Amine_Molecule Amine-Containing Molecule (e.g., Payload) Amine_Molecule->Final_Conjugate

Sequential conjugation workflow using this compound.

Applications in Drug Development

This compound is a key building block in the synthesis of sophisticated therapeutics that require the precise linking of two or more distinct molecular entities.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[4] this compound serves as an alkyl/ether-based PROTAC linker.[1][4] The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the target's ubiquitination and degradation.[3][11]

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[12] this compound can be used to construct the linker that connects the antibody to the cytotoxic payload.[11][12] The propargyl group allows for efficient conjugation to an azide-modified antibody, while the deprotected carboxyl group can be coupled to the drug. The PEG component can improve the ADC's solubility, stability, and pharmacokinetic profile, potentially reducing immunogenicity and non-specific uptake.[12][13]

Experimental Protocols

The following are generalized protocols for the use of this compound. Specific reaction conditions may need optimization.

This protocol describes the conjugation of this compound to an azide-modified molecule (e.g., a protein or peptide).

  • Reagent Preparation :

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) in water.[9]

    • Prepare a stock solution of a copper-stabilizing ligand, such as THPTA, in water.[12]

  • Reaction Setup :

    • In a reaction vessel, combine the azide-containing molecule with a molar excess of this compound.

    • Add the copper(II) sulfate and the stabilizing ligand to the mixture.[12]

    • Initiate the reaction by adding the sodium ascorbate solution.[14]

  • Incubation :

    • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[12][14]

  • Purification :

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted linker, copper, and other small molecules.[12]

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an amine-containing molecule.

  • Boc Deprotection :

    • Dissolve the Propargyl-PEG1-conjugate (from Protocol 1) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10]

    • Stir the solution at 0°C for 2 hours.[10]

    • Remove the TFA and DCM under vacuum to yield the deprotected product with a free carboxylic acid.[10]

  • Amide Coupling :

    • Dissolve the deprotected conjugate in an anhydrous solvent like DMF or DCM.

    • Activate the carboxylic acid by adding coupling reagents such as HATU and an organic base like DIPEA or TEA.[11]

    • In a separate vessel, dissolve the amine-containing payload molecule.

    • Add the activated conjugate solution dropwise to the amine solution.

    • Allow the reaction to stir overnight at room temperature.[14]

  • Purification :

    • Monitor the reaction by TLC or LC-MS. Upon completion, purify the final product by preparative HPLC or other suitable chromatography methods.[14]

G start Start reagent_prep Reagent Preparation (Azide-Molecule, Linker, Copper) start->reagent_prep click_reaction CuAAC Click Reaction reagent_prep->click_reaction purify1 Purification 1 (e.g., SEC) click_reaction->purify1 deprotection Boc Deprotection (TFA/DCM) purify1->deprotection activation Carboxyl Activation (HATU/DIPEA) deprotection->activation amide_coupling Amide Coupling (with Amine-Payload) activation->amide_coupling purify2 Purification 2 (e.g., HPLC) amide_coupling->purify2 end Final Conjugate purify2->end

General experimental workflow for bioconjugate synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment based on its functional groups and related compounds is prudent.[15]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.[15][16]

  • Engineering Controls : Handle the compound, especially in its solid or concentrated form, within a certified chemical fume hood to minimize inhalation exposure.[16] Ensure an eyewash station and safety shower are readily accessible.[16]

  • Spill and Disposal : In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it, then collect it in a labeled container for chemical waste.[7][15] All waste containing the compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[16][17]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at -20°C.[7] Keep away from oxidizing agents and strong acids or bases.[7]

References

Propargyl-PEG1-Boc: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key functional components: a terminal propargyl group for "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation following deprotection. The integrity and purity of this linker are paramount for the successful synthesis of complex biomolecules and for ensuring the reproducibility of experimental results.

This technical guide provides a comprehensive overview of the stability of this compound, offering insights into its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and the known chemical properties of its constituent functional groups to provide a robust framework for its handling and use.

Core Stability Characteristics

The overall stability of this compound is a composite of the individual stabilities of its three functional domains: the Boc-protected amine, the PEG linker, and the propargyl group.

Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability under a range of conditions.

  • pH Stability: The Boc group is notably stable in neutral and basic aqueous solutions but is labile under acidic conditions.[1] Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] While generally stable at neutral pH, prolonged exposure to even mildly acidic conditions (pH < 5) can lead to gradual hydrolysis and removal of the Boc group.

  • Thermal Stability: The Boc group can be thermally labile. While significant decomposition typically requires elevated temperatures (often above 150°C), the exact temperature can be influenced by the molecular context and the presence of catalysts.[3]

Polyethylene Glycol (PEG) Linker

The single ethylene (B1197577) glycol unit (PEG1) imparts hydrophilicity. While generally stable, the ether linkage in the PEG chain can be susceptible to degradation.

  • Oxidative Degradation: The PEG chain is vulnerable to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions.[4] This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.

  • Thermal Stability: Short-chain PEGs are generally more thermally stable than their high molecular weight counterparts. However, prolonged exposure to high temperatures can still lead to degradation.

Propargyl Group

The terminal alkyne of the propargyl group is a key reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

  • General Stability: The propargyl group is relatively stable under a wide range of conditions, including those typically used for purification and handling.

  • pH and Thermal Sensitivity: While generally stable, the propargyl group can be susceptible to degradation under strongly acidic or basic conditions. Additionally, it may undergo polymerization upon prolonged heating, especially in the presence of basic conditions.

Recommended Storage and Handling

To ensure the long-term integrity and performance of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes thermal degradation and slows down potential hydrolytic and oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation of the PEG chain.
Light Exposure Protect from light by storing in an amber vial or a light-blocking container.Minimizes the potential for photo-initiated degradation.
Moisture Keep the container tightly sealed in a dry environment. Allow the vial to warm to room temperature before opening.Prevents moisture condensation upon opening, which could lead to hydrolysis of the Boc group if acidic impurities are present.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the Boc group, oxidation of the PEG linker, and potential reactions of the propargyl group under harsh conditions.

G Potential Degradation Pathways of this compound A This compound B Acid-Catalyzed Hydrolysis (Low pH) A->B H+ C Oxidation (O2, light, metal ions) A->C [O] D Thermal Stress (High Temperature) A->D E Strong Base A->E F Propargyl-PEG1-Amine (Deprotected Product) B->F G PEG Chain Cleavage Products (e.g., Aldehydes, Carboxylic Acids) C->G H Propargyl Group Polymerization/Rearrangement D->H I Boc Group Removal D->I E->H

Caption: Key degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

1. Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC system with UV detector

  • LC-MS system

  • NMR spectrometer

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 40°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 40°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and store in an oven at 60°C.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

5. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • For the thermal stress sample, dissolve a portion of the solid in acetonitrile to the initial stock concentration at each time point.

  • Analyze all samples by HPLC and LC-MS to determine the percentage of remaining this compound and to identify any degradation products.

  • Confirm the structure of the starting material and any major degradation products by NMR spectroscopy.

G Experimental Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC (Purity Assay) A->G B Base Hydrolysis B->G C Oxidative C->G D Thermal D->G E Photolytic E->G H LC-MS (Impurity Identification) G->H J Data Analysis & Stability Assessment G->J I NMR (Structural Confirmation) H->I H->J I->J F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: Workflow for stability assessment of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

  • ¹H NMR (400 MHz, CDCl₃):

    • Boc group: A singlet around 1.45 ppm (9H).

    • PEG methylene (B1212753) protons: Multiplets between 3.5-3.8 ppm (4H).

    • Propargyl methylene protons: A doublet around 4.2 ppm (2H).

    • Propargyl alkyne proton: A triplet around 2.4 ppm (1H).

    • NH proton: A broad singlet, chemical shift can vary.

Conclusion

A thorough understanding of the stability profile of this compound is crucial for its effective use in research and development. While this molecule is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses. The primary liabilities are the acid-catalyzed hydrolysis of the Boc protecting group and the oxidative degradation of the PEG linker. By adhering to the storage and handling guidelines outlined in this guide and employing the described analytical methods for quality control, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided experimental protocols offer a framework for conducting in-house stability studies to further characterize the behavior of this important linker in specific applications and formulations.

References

Propargyl-PEG1-Boc: An In-depth Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for Propargyl-PEG1-Boc, a bifunctional linker molecule utilized in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety data from structurally related compounds and established laboratory safety protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Hazard Identification and Assessment

The primary hazard is associated with the reactive propargyl group . Related compounds containing a propargyl moiety exhibit a range of toxicological and physical hazards. For instance, propargyl alcohol is known to be toxic if inhaled, ingested, or absorbed through the skin, and it is also flammable.[1] Short-term exposure to propargyl compounds can lead to skin irritation, respiratory distress, and eye burns.[1]

The Boc protecting group is generally stable under normal laboratory conditions but is typically removed using acidic conditions, which introduces its own set of handling hazards. The PEG component is widely considered to be of low toxicity.

Based on the analysis of related compounds, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory tract.

To provide a clearer understanding of the potential risks, the following table summarizes the GHS hazard classifications for compounds structurally related to this compound.

CompoundGHS Hazard Statements
Propargyl-PEG1-NHS ester H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Propargylamine H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.[2][3]
Dipropargyl Ether H226: Flammable liquid and vapor.H302: Harmful if swallowed.[2]
Propargyl Alcohol Toxic if inhaled, ingested, or absorbed through the skin.Causes skin, eye, and respiratory tract irritation.[1][4]

Handling and Storage

Adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment when working with this compound.

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for each stage of handling.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Aliquoting - Chemical safety goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is mandatory.[1]
Dissolving and Reactions - Chemical safety goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- All operations should be conducted in a chemical fume hood.[1]
Spill Cleanup - All PPE listed for "Handling & Use"- Respiratory protection (e.g., a NIOSH-approved respirator) may be required depending on the spill size and ventilation.[1]
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[1]

  • Dissolving: Add the solid to the solvent slowly. If the dissolution process is exothermic, take appropriate cooling measures.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.[2]

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

Storage ParameterRecommendationRationale
Container Keep container tightly sealed.[2]Prevents contamination and degradation.
Environment Store in a dry, well-ventilated area.[2]Minimizes potential for reaction with moisture and air.
Temperature Recommended storage temperature is often -20°C.[5]Enhances long-term stability.
Hazards to Avoid Avoid direct sunlight and sources of ignition.[6]The propargyl group may be flammable.[1]

Emergency Procedures

The following first-aid measures are based on protocols for similar chemical compounds. Seek immediate medical attention if symptoms persist or in case of severe exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[8]
Eye Contact Immediately wash eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[8]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

  • Evacuation: In the event of a significant spill, evacuate the immediate area.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]

  • Cleanup: Carefully collect the absorbed material into a designated, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[2]

  • Disposal: Dispose of all waste materials containing this compound through your institution's hazardous waste management program, following all local, state, and federal regulations.[1]

Visual Guides

The following diagrams illustrate key safety workflows and logical relationships relevant to the handling of this compound.

Hazard_Communication_Workflow cluster_assessment Hazard Assessment cluster_communication Risk Communication Assess_Compound Assess this compound (No specific SDS available) Analyze_Analogs Analyze Structural Analogs (Propargyl Alcohol, Propargylamine) Assess_Compound->Analyze_Analogs Extrapolate Data Identify_Hazards Identify Potential Hazards (Irritant, Flammable, Toxic) Analyze_Analogs->Identify_Hazards Infer Risks Implement_Controls Implement Engineering Controls (Fume Hood) Identify_Hazards->Implement_Controls Mitigate Mandate_PPE Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) Identify_Hazards->Mandate_PPE Protect

Caption: Hazard communication workflow for this compound.

Spill_Response_Protocol Spill_Detected Spill of this compound Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Assess_Spill Assess Spill Size & Risk Evacuate_Area->Assess_Spill Wear_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess_Spill->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Material Wear_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste via Institutional Protocol Decontaminate->Dispose_Waste

Caption: Step-by-step protocol for managing a this compound spill.

References

An In-depth Technical Guide to Propargyl-PEG1-Boc: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and overall performance of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Propargyl-PEG1-Boc is a heterobifunctional linker that offers a versatile and efficient platform for the covalent linkage of molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

This compound incorporates three key functional components: a terminal propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine.[5] The propargyl group, with its terminal alkyne, is primed for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[6][7] The short PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and bioavailability.[2] The Boc-protected amine allows for a sequential and controlled conjugation strategy, where the amine can be deprotected under acidic conditions for subsequent reactions, such as amide bond formation.[8][9] This modular nature makes this compound an invaluable tool in the construction of sophisticated molecular architectures for targeted therapies and research applications.[10]

Chemical Properties and Structure

Chemical Name: tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate CAS Number: 488150-84-1[3][4] Molecular Formula: C10H16O3[11] Molecular Weight: 184.2 g/mol [12]

The structure of this compound is characterized by its three distinct functional domains:

  • Propargyl Group: The terminal alkyne functionality is the reactive handle for CuAAC, enabling the formation of a stable triazole linkage with an azide-modified molecule.[6]

  • PEG1 Spacer: The single ethylene (B1197577) glycol unit provides a short, hydrophilic spacer that can help to modulate the physicochemical properties of the bioconjugate.[2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl protecting group provides a stable mask for the primary amine, which can be selectively removed under acidic conditions to allow for further functionalization.[8][9]

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable linker in several areas of drug development and research:

  • PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The linker's length and flexibility are critical for the formation of a stable ternary complex and efficient protein degradation.[13] While longer PEG chains are often employed, short linkers like PEG1 can be advantageous in optimizing the specific geometry required for certain target-ligase pairs.[13]

  • ADCs (Antibody-Drug Conjugates): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The sequential nature of the conjugation, enabled by the Boc-protected amine and the propargyl group, allows for precise control over the drug-to-antibody ratio (DAR).

  • Peptide and Oligonucleotide Modification: this compound can be used to introduce a PEG spacer and a reactive handle for further modification of peptides and oligonucleotides, potentially improving their pharmacological properties.

  • Surface Functionalization: The reactive groups on the linker can be utilized to immobilize biomolecules onto surfaces for various diagnostic and research applications.

Data Presentation

The following tables summarize representative quantitative data for the key reactions involving Propargyl-PEG-Boc linkers. It is important to note that specific yields and reaction times will vary depending on the substrates, reaction conditions, and the length of the PEG chain.

Table 1: Representative Conditions and Yields for Boc Deprotection

Acid SystemConcentrationTime (hours)TemperatureTypical Yield
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% (v/v)1 - 2Room Temperature>95%
4M HCl in 1,4-Dioxane4M1 - 4Room Temperature>95%

Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentTypical Concentration
Propargyl-PEG-Boc conjugate1.0 - 1.5 equivalents
Azide-containing molecule1.0 equivalent
Copper(II) sulfate (B86663) (CuSO₄)0.05 - 0.1 equivalents
Sodium Ascorbate0.2 - 0.5 equivalents
Copper-stabilizing ligand (e.g., THPTA)0.25 - 0.5 equivalents
Reaction Time 1 - 4 hours at Room Temperature
Typical Yield >90%

Mandatory Visualization

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand (with azide (B81097) group) Intermediate_1 POI Ligand-Linker-Boc POI_Ligand->Intermediate_1 CuAAC (Click Chemistry) Linker This compound Linker->Intermediate_1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate_2 POI Ligand-Linker-NH2 Intermediate_1->Intermediate_2 Boc Deprotection (Acidic Conditions) Intermediate_2->PROTAC Amide Coupling G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

An In-depth Technical Guide to Propargyl-PEG1-Boc Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, medicinal chemistry, and drug development. Its unique chemical architecture, featuring a terminal propargyl group, a single polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the precise assembly of complex molecular constructs. This guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound.

The propargyl group, with its terminal alkyne, serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction enables the highly efficient and specific formation of a stable triazole linkage with azide-modified molecules. The single PEG unit enhances the linker's solubility in various solvents. The Boc-protected amine provides an orthogonal handle for a secondary conjugation step; the Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to other molecules of interest.[2] This sequential reactivity makes this compound a valuable tool in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

Core Properties and Specifications

The physicochemical properties of this compound are crucial for its application in synthesis and bioconjugation. The following tables summarize key quantitative data for this linker.

PropertyValueReference(s)
Synonyms tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
CAS Number 488150-84-1[4][5]
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Appearance Powder or liquid[4]
Purity Typically ≥97%[4]
Storage Conditions Store at -20°C, desiccated[6]

Note: A closely related compound, t-Boc-aminooxy-PEG1-propargyl (CAS: 1895922-72-1), has a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol .[1][6]

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) Soluble[6]
Dichloromethane (DCM) Soluble[6]
Dimethylformamide (DMF) Soluble[6]

Key Applications

The bifunctional nature of this compound makes it a versatile reagent in several areas of research and development:

  • PROTACs Synthesis: As an alkyl/ether-based PROTAC linker, it connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating targeted protein degradation.[3]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • Bioconjugation: It is widely used for modifying proteins, peptides, and other biomolecules for therapeutic and diagnostic purposes.

  • Click Chemistry: The propargyl group allows for its use as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]

Experimental Protocols

Detailed methodologies for the two primary reactions involving the functional groups of this compound are provided below.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (for azeotropic removal of TFA)

  • Saturated sodium bicarbonate solution (for neutralization, if required)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M). Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM is a common starting point.[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[2]

    • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

    • Alternatively, for neutralization, the residue can be dissolved in DCM and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

ParameterValueNotes
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)Anhydrous solvents are recommended.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be required for more sterically hindered substrates.
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS until starting material is consumed.
Reaction Temperature 0°C to Room TemperatureInitial cooling helps to control any exotherm.
Typical Yield >95%Yield can be affected by the purity of the starting material and work-up procedure.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the propargyl group of this compound (or its deprotected amine counterpart) to an azide-functionalized molecule.

Materials:

  • This compound (or Propargyl-PEG1-NH₂)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water (1:1), DMF, or DMSO)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (must be made fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution (1.0 equivalent).

    • Add the azide-containing molecule solution (1.0-1.2 equivalents).

    • Add the desired reaction solvent to achieve a final concentration of 1-10 mM of the limiting reagent.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • Add the THPTA or TBTA ligand solution (0.1-0.5 equivalents).

    • Add the CuSO₄ solution (0.1 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography or preparative HPLC.

ParameterValueNotes
Reactants Alkyne (this compound), AzideTypically use a slight excess of one reactant to drive the reaction to completion.
Catalyst Copper(II) sulfate, Sodium ascorbateSodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Ligand THPTA or TBTAStabilizes the Cu(I) oxidation state and prevents catalyst disproportionation.
Solvent t-BuOH/H₂O (1:1), DMF, DMSO, THF/H₂OChoice of solvent depends on the solubility of the reactants.
Reaction Time 1 - 4 hoursCan be longer for more complex or sterically hindered substrates.
Reaction Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react concentrate Concentrate under reduced pressure react->concentrate Monitor by TLC/LC-MS azeotrope Azeotropic removal of TFA with Toluene concentrate->azeotrope product Propargyl-PEG1-NH2 (TFA salt) azeotrope->product

Boc Deprotection Experimental Workflow.

CuAAC_Workflow CuAAC Reaction Workflow cluster_setup Reaction Setup cluster_initiation Initiation cluster_reaction Reaction & Purification mix_reactants Combine this compound & Azide-Molecule in Solvent degas Degas with N2 or Ar mix_reactants->degas add_ligand Add Ligand (THPTA/TBTA) degas->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_ascorbate Add Sodium Ascorbate add_cu->add_ascorbate stir Stir at RT (1-4 hours) add_ascorbate->stir Monitor by TLC/LC-MS workup Aqueous Work-up & Extraction stir->workup purify Purify by Chromatography workup->purify product Triazole Product purify->product

CuAAC Experimental Workflow.

References

The Cornerstone of Next-Generation Bioconjugates: A Technical Guide to the Propargyl-PEG1-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. This technical guide provides an in-depth examination of Propargyl-PEG1-Boc, a heterobifunctional linker that serves as a fundamental building block in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core functionalities of this linker, with a particular focus on the strategic role of its single polyethylene (B3416737) glycol (PEG) spacer.

Core Structure and Functionality

This compound is a precisely engineered molecule composed of three key functional moieties: a propargyl group, a single ethylene (B1197577) glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture allows for a controlled, sequential conjugation of different molecular entities, making it an invaluable tool in the construction of complex therapeutic agents.[1][2]

  • Propargyl Group: The terminal alkyne functionality serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and bioorthogonal, enabling the stable and specific attachment of the linker to azide-modified molecules.[3][4]

  • PEG1 Spacer: The single polyethylene glycol unit enhances the hydrophilicity of the molecule, which can improve solubility and reduce aggregation of the final conjugate.[5][6] While a short spacer, it provides critical spatial separation between the conjugated molecules, which is essential for maintaining their biological activity.[7]

  • Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions to reveal a primary amine.[8][9] This allows for the subsequent conjugation to carboxylic acids or other electrophilic groups.

The Strategic Importance of the PEG1 Spacer

Far from being a passive component, the PEG spacer is a critical determinant of the physicochemical and pharmacokinetic properties of the resulting bioconjugate.[10] While longer PEG chains are often employed to significantly increase solubility and circulation half-life, the single PEG unit in this compound offers distinct advantages in specific applications.[5][7]

2.1. Enhanced Hydrophilicity and Solubility: A primary challenge in the development of PROTACs and ADCs is the often-poor aqueous solubility of potent small molecule ligands or payloads. The hydrophilic nature of the PEG1 spacer can improve the overall water solubility of the conjugate, preventing aggregation and facilitating formulation and handling.[6][7]

2.2. Optimized Spatial Orientation and Minimized Steric Hindrance: The defined length of the PEG1 spacer provides crucial spatial separation between the two conjugated molecules.[7] In PROTACs, the linker must orient the target protein and the E3 ligase optimally to form a stable and productive ternary complex.[10] For ADCs, it ensures the payload does not interfere with the antibody's binding to its target.[7]

2.3. Impact on Cell Permeability: While longer PEG chains can sometimes hinder cell permeability, the short PEG1 spacer is less likely to have a negative impact, which is a critical consideration for targeting intracellular proteins.

The selection of the optimal PEG linker length is a critical step in the development of bioconjugates and often requires empirical testing. The following table illustrates how varying the number of PEG units can impact the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a BRD4-targeting PROTAC.

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)
3 PEG units25>95
4 PEG units15>95
5 PEG units18>95
8 PEG units45>90

This data is illustrative and based on findings for BRD4-targeting PROTACs; specific values will vary depending on the target and ligands.[10]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[8]

  • Anhydrous Dichloromethane (DCM)[8]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).[11]

  • Add TFA to the solution in a 1:1 ratio (v/v) with DCM.[11]

  • Stir the reaction mixture at room temperature for 1-2 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

  • To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[12]

  • Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized linker to an azide-containing molecule.[13]

Materials:

  • Propargyl-PEG1-Amine (from the deprotection step) or this compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 1 M in water)[14]

  • Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)[14]

  • Solvent (e.g., DMSO, t-butanol/water mixture)[14]

Procedure:

  • In a reaction vial, dissolve the azide-functionalized molecule and the Propargyl-PEG1-linker in the chosen solvent system.[13]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.[13]

  • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 1-5 mol%).[14]

  • Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 1-5 mol%).[14]

  • Stir the reaction at room temperature for 1-12 hours.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.[14]

Visualizing Workflows and Pathways

To further elucidate the utility of this compound, the following diagrams illustrate key experimental workflows and the mechanism of action for a PROTAC synthesized using this linker.

experimental_workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry start This compound deprotection Add TFA in DCM start->deprotection product1 Propargyl-PEG1-Amine deprotection->product1 coupling Amide Bond Formation product1->coupling e3_ligand E3 Ligase Ligand (with COOH) activation Activate with EDC/HATU e3_ligand->activation activation->coupling intermediate E3 Ligand-Linker Intermediate coupling->intermediate click_reaction CuAAC (CuSO4, NaAsc) intermediate->click_reaction poi_ligand Target Protein Ligand (with Azide) poi_ligand->click_reaction final_protac Final PROTAC Molecule click_reaction->final_protac

Caption: A generalized experimental workflow for the synthesis of a PROTAC using this compound.

protac_mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation protac PROTAC ternary_complex POI-PROTAC-E3 Ligase Ternary Complex protac->ternary_complex poi Target Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation peptides Peptides degradation->peptides

Caption: The mechanism of action for a PROTAC, illustrating the formation of the ternary complex and subsequent protein degradation.[13]

Conclusion

This compound is a versatile and indispensable tool in the field of bioconjugation. Its well-defined structure, incorporating a "clickable" propargyl group, a hydrophilic PEG1 spacer, and a selectively deprotectable amine, provides researchers with a robust platform for the precise construction of complex therapeutics.[1][2] By understanding the fundamental principles of its reactivity and the strategic role of the PEG spacer, scientists can leverage this linker to develop novel and effective targeted therapies.

References

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are highly efficient, selective, and biocompatible. At the heart of the most prominent of these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the versatile and powerful propargyl group.[1][2] Characterized by a terminal alkyne, this functional group has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its unique reactivity and ease of incorporation into diverse molecular scaffolds.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, detailing the underlying reaction mechanisms, quantitative performance data, and explicit experimental protocols.

The Propargyl Group: Structure, Reactivity, and Significance

The propargyl group, with the chemical structure -CH₂C≡CH, possesses a unique combination of features that make it an ideal participant in the CuAAC reaction.[1] Its reactivity is primarily governed by the carbon-carbon triple bond and the acidic terminal proton. This terminal alkyne is crucial for the initial activation step in the catalytic cycle, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3]

The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide (B81097) coupling partner. Furthermore, the propargyl group is stable under a wide range of reaction conditions and can be straightforwardly introduced into molecules via nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol.[1]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction is renowned for its remarkable rate acceleration, achieving rates 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[3] This efficiency stems from a well-defined catalytic cycle. The key steps are as follows:

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of a copper(I) catalyst to the terminal alkyne of the propargyl group, followed by deprotonation to form a copper(I) acetylide intermediate.[3]

  • Coordination of the Azide: The azide then coordinates to the copper acetylide.

  • Cycloaddition: An intramolecular cycloaddition occurs, forming a six-membered copper-containing intermediate.[3]

  • Ring Contraction and Product Release: This intermediate undergoes ring contraction to form the stable 1,2,3-triazole ring.

  • Catalyst Regeneration: The final step involves protonolysis, which releases the triazole product and regenerates the active copper(I) catalyst, allowing it to participate in a new cycle.[3]

This catalytic process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Propargyl Group (-H+) Six_Membered_Intermediate Six-Membered Cu-Intermediate Copper_Acetylide->Six_Membered_Intermediate + Azide Triazole_Complex Triazolyl-Copper Complex Six_Membered_Intermediate->Triazole_Complex Ring Contraction Triazole_Complex->Cu(I) + H+ (Catalyst Regeneration) Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Complex->Product Product Release Propargyl Propargyl Group (R1-C≡CH) Propargyl->Copper_Acetylide Azide Azide (R2-N3) Azide->Six_Membered_Intermediate

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, and solvent. The following tables summarize representative quantitative data from the literature, highlighting the high yields and favorable kinetics of reactions involving propargyl groups.

Table 1: Reaction Yields of CuAAC with Different Catalysts and Solvents

Propargyl SubstrateAzide SubstrateCopper Source / Reducing AgentLigandSolventYield (%)
PhenylacetyleneBenzyl AzideCuSO₄ / Sodium Ascorbate (B8700270)Nonet-BuOH/H₂O (1:1)>95
Propargyl AlcoholBenzyl AzideCuINoneCH₃CN98
Propargyl AminePhenyl AzideCuSO₄ / Sodium AscorbateTHPTAH₂O91
Propargyl BenzoateBenzyl Azide[CuBr(PPh₃)₃]DIPEATHF85

Data compiled from various sources, including BenchChem.[3]

Table 2: Comparative Kinetics of CuAAC with Different Ligands

LigandSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
None~1Baseline rate without ligand acceleration.
TBTA10² - 10⁴High reaction rates, but low water solubility and potential cytotoxicity.[4]
THPTA10² - 10³Good water solubility and biocompatibility, protects cargo from oxidation.[4][5]
BTTAA>10³Very high catalytic activity, low cytotoxicity, and good stability in biological systems.[4]

Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature. The rate constants for CuAAC reactions are generally in the range of 10 to 10⁴ M⁻¹s⁻¹.[3][6]

Applications in Research and Drug Development

The robustness and orthogonality of the CuAAC reaction have led to its widespread adoption in various scientific disciplines.

Drug Discovery and PROTACs

The propargyl group is frequently incorporated into small molecules to enable their rapid and efficient conjugation to other molecules, facilitating the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3] A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation. Click chemistry provides a modular and efficient way to connect the target-binding ligand and the E3 ligase-binding ligand.[2][7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination [E1, E2, Ub] Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation workflow.
Bioconjugation and Cellular Imaging

The biocompatibility of the CuAAC reaction allows for the specific labeling of biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems.[1] Propargyl-containing metabolic precursors can be introduced into cells and incorporated into biomolecules. Subsequent reaction with an azide-functionalized probe (e.g., a fluorophore) enables visualization and tracking of these molecules.[8][9]

Metabolic_Labeling_Workflow Metabolic_Precursor Propargyl-labeled Metabolic Precursor Cell Live Cell Metabolic_Precursor->Cell Incorporation Metabolic Incorporation Cell->Incorporation Labeled_Biomolecule Labeled Biomolecule in situ Incorporation->Labeled_Biomolecule Click_Reaction CuAAC Click Reaction Labeled_Biomolecule->Click_Reaction Visualization Visualization/ Detection Click_Reaction->Visualization Azide_Probe Azide-functionalized Probe (e.g., Fluorophore) Azide_Probe->Click_Reaction

Metabolic labeling and bioorthogonal detection workflow.

Experimental Protocols

Below are detailed methodologies for key experiments involving the propargyl group in CuAAC reactions.

Protocol 1: General Procedure for CuAAC of a Small Molecule

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from a propargyl-functionalized substrate and an azide.

Materials:

  • Propargyl-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.1-0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the propargyl-functionalized and azide substrates in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the substrates, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of a Propargyl-Labeled Protein

This protocol provides a general guideline for labeling a protein containing a propargyl group with an azide-functionalized fluorescent dye.

Materials:

  • Propargyl-labeled protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the propargyl-labeled protein in the appropriate buffer.

  • Add the azide-functionalized dye to the protein solution.

  • Prepare a premixed solution of CuSO₄ and the THPTA ligand (typically a 1:5 molar ratio).

  • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.

  • The labeled protein can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.[10]

Protocol 3: Synthesis of a PROTAC via CuAAC

This protocol outlines the final "click" step in the modular synthesis of a PROTAC, joining an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.

Materials:

  • Alkyne-functionalized warhead (targeting the protein of interest) (1.0 eq)

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.5-1.0 eq)

  • Solvent (e.g., DMF/H₂O, THF/H₂O, or DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the alkyne-containing precursor and the azide-containing precursor in a suitable solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Prepare a fresh stock solution of sodium ascorbate in degassed water.

  • Prepare a stock solution of CuSO₄·5H₂O in degassed water.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add the CuSO₄ solution to initiate the reaction. If using a ligand like THPTA, pre-mix it with the CuSO₄ solution before addition.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, the crude PROTAC is typically purified by preparative reverse-phase HPLC.

Conclusion

The propargyl group is a cornerstone of click chemistry, providing a reliable and versatile handle for the highly efficient copper-catalyzed azide-alkyne cycloaddition.[1] Its favorable reactivity, stability, and ease of incorporation have solidified the CuAAC reaction as an invaluable tool for researchers across diverse fields. The ability to reliably and specifically form stable triazole linkages has accelerated progress in drug discovery, enabled sophisticated bioconjugation strategies, and facilitated the creation of novel materials. The detailed mechanistic understanding and well-established experimental protocols provided in this guide are intended to empower researchers to fully harness the potential of the propargyl group in their scientific endeavors.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.[1]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1][3] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][4] This orthogonality is a critical feature that enables the selective deprotection of different functional groups within the same molecule, a crucial aspect of complex multi-step syntheses.[4]

Mechanism of Action: Protection and Deprotection

The utility of the Boc group is defined by the chemical mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection Mechanism

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride).[2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine.[2] The reaction can be catalyzed by a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), which neutralizes the protonated amine intermediate and accelerates the reaction.[5]

Boc_Protection R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Intermediate Base Base (e.g., TEA) Protected_Amine R-NH-Boc (Protected Amine) Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ + BH⁺ Intermediate->Byproducts Boc_Deprotection Protected_Amine R-NH-Boc Protonated_Amine [Protonated Intermediate] Protected_Amine->Protonated_Amine Acid H⁺ (Acid, e.g., TFA) Acid->Protonated_Amine Protonation Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Amine->Carbamic_Acid Cleavage Byproducts CO₂ + Isobutene Protonated_Amine->Byproducts Free_Amine R-NH₃⁺ (Deprotected Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation Boc_Protection_Workflow A Dissolve Amine and Base in Solvent B Cool to 0°C A->B C Add (Boc)₂O B->C D Stir and Warm to Room Temperature C->D E Monitor by TLC D->E F Aqueous Work-up and Extraction E->F Reaction Complete G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify (if necessary) H->I

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG1-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Propargyl-PEG1-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This heterobifunctional linker is a valuable tool in bioconjugation and drug development, enabling the precise and efficient covalent linkage of molecules. The structure of this compound comprises a terminal propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide a defined spacer, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization.

The protocols provided herein cover the two primary stages of using this compound: the deprotection of the Boc group to reveal a reactive amine, and the subsequent copper-catalyzed click chemistry reaction with an azide-containing molecule.

Core Concepts and Advantages

The strategic design of the this compound linker offers several advantages in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs):

  • Orthogonal Reactivity : The propargyl and Boc-protected amine groups allow for sequential and controlled conjugation reactions. The alkyne participates in click chemistry, while the amine, after deprotection, can be coupled to other molecules.[1][2]

  • Enhanced Solubility : The hydrophilic PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous media, which is crucial for biological applications.[2]

  • Defined Spacer Length : The single PEG unit provides a short, well-defined spacer that allows for systematic studies of structure-activity relationships.

  • High Reaction Efficiency : The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][]

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield Propargyl-PEG1-amine.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[5]

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.[5]

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1][5] A 1:1 mixture of TFA and DCM is a common starting point.[5]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar (lower Rf value on TLC) than the Boc-protected starting material.[5] Reaction is typically complete within 1-2 hours.[5]

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[1][6] The resulting product is the TFA salt of Propargyl-PEG1-amine, which can often be used in the next step without further purification.

Quantitative Data for Boc Deprotection:

ParameterValueMethod of AnalysisNotes
Starting MaterialPropargyl-PEG10-Boc-MW: 595.73 g/mol [5]
ReagentsTrifluoroacetic Acid (TFA), Dichloromethane (DCM)-Anhydrous solvents are recommended.
TFA Concentration20-50% (v/v) in DCM[5]-Higher concentrations may be needed for sterically hindered substrates.
Reaction Time1 - 2 hours[5]TLC, LC-MSMonitor until starting material is consumed.
Reaction Temperature0 °C to Room Temperature[5]-Initial cooling helps to control any exotherm.
Typical Yield>95% (as TFA salt)GravimetricThe crude product is often used directly in the next step.
Purity>95%LC-MS, ¹H NMRPurity can be assessed after removal of residual TFA.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between Propargyl-PEG1-amine (or the Boc-protected version) and an azide-containing molecule.

Materials and Reagents:

  • This compound or Propargyl-PEG1-amine (TFA salt)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) (optional but recommended)

  • Solvent (e.g., a deoxygenated 1:1 mixture of tert-butanol (B103910) and water, DMF, or DMSO)[7]

  • Deionized, deoxygenated water

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • This compound/Amine Stock Solution (10 mM): Prepare a stock solution in the chosen solvent.[7]

    • Azide Stock Solution (10 mM): Prepare a stock solution of the azide-containing molecule in a compatible solvent.[7]

    • Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deoxygenated water.[7]

    • Sodium Ascorbate Stock Solution (100 mM - 1 M): Freshly prepare a solution in deoxygenated water immediately before use.[3][7]

    • Ligand Stock Solution (50 mM): If using, prepare a stock solution of THPTA in water or TBTA in DMSO.[3]

  • Reaction Setup:

    • In a reaction vial, add the this compound/amine solution (1.0 equivalent).

    • Add the azide-containing molecule solution (1.0-1.2 equivalents).[3]

    • Add the reaction solvent to achieve a final alkyne concentration of 1-10 mM.[8]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.[9]

    • If using a ligand, add the ligand solution (0.2-1.0 equivalents). A ligand to copper ratio of 2:1 to 5:1 is often maintained.[8][10]

    • Add the copper(II) sulfate solution (0.1-0.2 equivalents).[8]

  • Reaction Initiation and Conditions:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[8]

    • Stir the reaction mixture at room temperature.

    • Reactions are often complete within 1-4 hours.[8] Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer with a solution of a chelating agent like EDTA to remove copper ions, followed by brine.[8][11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or reverse-phase HPLC.[7]

Quantitative Data for CuAAC Reaction:

ParameterRecommended ValueNotes
Alkyne (this compound/Amine)1.0 equivalent-
Azide1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.[3]
Copper(II) Sulfate0.1 - 0.2 equivalents (1-5 mol%)[8][12]-
Sodium Ascorbate0.5 - 1.0 equivalents (5-10 mol%)[8][12]Used to reduce Cu(II) to the active Cu(I) state.[10]
Ligand (e.g., THPTA, TBTA)0.2 - 1.0 equivalents (1-5 mol%)[8][12]Optional but accelerates the reaction and protects biomolecules.[13]
Reaction Solventt-BuOH/H₂O, DMF, DMSOShould be deoxygenated.[7]
Reactant Concentration1 - 10 mM-
Reaction Time1 - 12 hoursTypically 1-4 hours, monitor for completion.[7][8]
Reaction TemperatureRoom Temperature-

Visualizations

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start with this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to room temperature (1-2h) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor workup Concentrate under reduced pressure monitor->workup azeotrope Azeotropic removal of TFA with toluene (x3) workup->azeotrope end Propargyl-PEG1-amine (TFA salt) azeotrope->end

Caption: Experimental workflow for Boc deprotection.

CuAAC_Mechanism Catalytic Cycle of CuAAC cluster_reactants Reactants Propargyl_R1 Propargyl-PEG1-R (Alkyne) Cu_acetylide Copper-Acetylide Intermediate Propargyl_R1->Cu_acetylide + Cu(I) Azide_R2 Azide-R' (Azide) Cupracycle Six-membered Cupracycle Azide_R2->Cupracycle + Azide Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Cupracycle Triazole_product 1,4-disubstituted 1,2,3-Triazole Cupracycle->Triazole_product Rearrangement & Protonolysis Triazole_product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Bioconjugation_Workflow General Bioconjugation Workflow start Biomolecule (e.g., Antibody, Protein) step1 Step 1: Introduce Azide Group start->step1 azide_biomolecule Azide-modified Biomolecule step1->azide_biomolecule step2 Step 2: CuAAC Click Reaction azide_biomolecule->step2 linker This compound linker->step2 conjugate Bioconjugate step2->conjugate step3 Step 3: Purification & Analysis conjugate->step3 end Purified Bioconjugate step3->end

Caption: Workflow for bioconjugation using this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Propargyl-PEG1-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This protocol is designed to be a foundational resource for researchers engaged in the synthesis of bioconjugates, including innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. This compound is a heterobifunctional linker that features a terminal alkyne group for participation in CuAAC reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine.[2][3]

The Boc-protected amine provides a valuable feature for sequential or orthogonal conjugation strategies. Following the CuAAC reaction, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to other molecules, such as carboxylic acids, to form stable amide bonds. This versatility makes this compound an ideal building block in the construction of complex biomolecules.

Key Applications

The unique trifunctional nature of this compound lends itself to several advanced applications in drug development and chemical biology:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[4] this compound can serve as a component of the linker connecting the target protein ligand to the E3 ligase ligand. The PEG spacer can influence the solubility and cell permeability of the resulting PROTAC.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The alkyne group allows for the precise attachment of an azide-modified drug via click chemistry, while the deprotected amine can be used for conjugation to the antibody.

  • Bioconjugation and Molecular Probes: this compound is a versatile tool for the attachment of reporter molecules, such as fluorophores or biotin, to biological targets for use in imaging and affinity-based assays.

Experimental Protocols

The following protocols provide detailed methodologies for the CuAAC reaction with this compound and subsequent Boc deprotection.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the reaction between this compound and an azide-containing molecule.

Materials and Reagents:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: A deoxygenated mixture of tert-butanol (B103910) and water (1:1 v/v) is recommended for general biocompatibility. Other solvents like DMF or DMSO can be used depending on reactant solubility.

  • Deionized, deoxygenated water

  • Nitrogen or Argon gas

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the chosen solvent.

  • Azide Stock Solution (10 mM): Prepare a stock solution of the azide-containing molecule in the same solvent.

  • Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deoxygenated water.

  • Sodium Ascorbate Stock Solution (1 M): Freshly prepare a solution of sodium ascorbate in deoxygenated water immediately before use.

  • Ligand Stock Solution (50 mM): Prepare a stock solution of THPTA in deoxygenated water or TBTA in DMSO.

Reaction Procedure:

  • In a clean, dry reaction vial, add the this compound stock solution (1.0 equivalent).

  • Add the azide-containing molecule stock solution (1.1-1.2 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM of the limiting reagent).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the ligand stock solution (0.3 equivalents).

  • Add the copper(II) sulfate stock solution (0.1 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0-2.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-8 hours.[3]

Work-up and Purification:

  • Once the reaction is complete, quench it by adding a small amount of a 0.5 M EDTA solution to chelate the copper catalyst.[3]

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials and Reagents:

  • Boc-protected triazole product from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected triazole product in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a suitable solvent and neutralize with a mild base, such as saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Further purification may be performed by chromatography if necessary.

Data Presentation

The following table summarizes illustrative quantitative data for a typical CuAAC reaction with a propargyl-PEG linker. Actual yields may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactants
Propargyl-PEG-Boc1.0 equivalent[3]
Azide-Molecule1.1 equivalents[3]
Catalyst System
CuSO₄·5H₂O0.1 equivalents[3]
Sodium Ascorbate1.5 equivalents[3]
THPTA0.3 equivalents[3]
Reaction Conditions
SolventDMSO/Water (4:1 v/v)[3]
TemperatureRoom Temperature[3]
Reaction Time2-8 hours[3]
Outcome
Expected Yield > 85% [3]
Purity> 95% (after purification)[5]

Visualizations

Experimental Workflow

CuAAC_Workflow reagent_prep Reagent Preparation (this compound, Azide, Catalyst) reaction_setup Reaction Setup (Combine reactants and solvent) reagent_prep->reaction_setup degas Degas with N2 or Ar reaction_setup->degas catalyst_add Add Catalyst System (Ligand, CuSO4, NaAsc) degas->catalyst_add reaction Incubate at Room Temperature (2-8 hours) catalyst_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up and Purification (Quench, Extract, Purify) monitoring->workup characterization Characterization (LC-MS, NMR) workup->characterization PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Tubulin Inhibitor Lysosome->Payload Payload Release Microtubules Microtubule Dynamics Payload->Microtubules Disruption Microtubule Disruption Microtubules->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for Propargyl-PEG1-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG1-Boc, a versatile heterobifunctional linker, in various bioconjugation applications. This linker is particularly valuable in the fields of drug delivery, diagnostics, and proteomics, enabling the precise and stable covalent attachment of molecules.

This compound is a chemical linker featuring three key components: a propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine.[1] This structure allows for a two-step, orthogonal conjugation strategy. The terminal alkyne (propargyl group) participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate with azide-modified molecules.[2][3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to various electrophilic groups, such as NHS esters or carboxylic acids (after activation).[1][2]

The PEG spacer, although short in this specific linker, offers advantages in bioconjugation by enhancing solubility and providing a flexible spacer to minimize steric hindrance.[2][4]

Key Applications:

The unique properties of this compound make it an ideal tool for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][5]

  • PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the linker is well-suited for synthesizing PROTACs, which are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][6][7]

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved to introduce labels, imaging agents, or other functionalities.[2]

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, for various biomedical and diagnostic applications.[2][8]

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for producing well-defined and functional conjugates. The following tables summarize key quantitative data for reactions involving Propargyl-PEG-Boc linkers.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters [9]

ParameterRange TestedGeneral RecommendationImpact on Efficiency
CuSO₄ Concentration 50 µM - 1 mM100-250 µM is often sufficient for bioconjugation.Higher concentrations can increase protein aggregation. The optimal concentration is substrate-dependent.
Sodium Ascorbate (B8700270) Conc. 1 mM - 25 mMUse at least 5-10 fold molar excess over copper.Prepare fresh. Higher concentrations can help overcome dissolved oxygen but may also generate more Reactive Oxygen Species (ROS).
Reaction Temperature 4°C - 37°CRoom temperature (~20-25°C) is typical.Lower temperatures may be required for sensitive biomolecules but will slow the reaction rate.
pH 6.5 - 9.0pH 7.5 - 8.5 is generally optimal.The stability of the biomolecule is the primary constraint.

Table 2: Comparison of Common Bioconjugation Chemistries [10]

FeaturePropargyl-PEG-acid (CuAAC)NHS-ester PEGMaleimide-PEG
Target Residue Azide-modified amino acidsLysine (ε-amino group), N-terminus (α-amino group)Cysteine (sulfhydryl group)
Reaction Type Copper(I)-catalyzed azide-alkyne [3+2] cycloadditionAcylationMichael addition
Typical Conjugation Yield >95%[10]Variable, can be high (>90%) but often results in heterogeneous products.[10]High (>90%)[10]
Specificity High (Bio-orthogonal)Low (targets multiple reactive amines)High (specific to free thiols)
Reaction pH Wide range (typically 4-12)7-96.5-7.5

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to an azide-containing molecule (e.g., a modified protein, peptide, or small molecule).[3]

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO

  • Desalting column or size-exclusion chromatography (SEC) system

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified molecule in the reaction buffer (e.g., 1-10 mg/mL for a protein).[2]

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).[2]

  • Reaction Setup:

    • In a reaction tube, add the azide-modified molecule solution.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the azide-molecule.[10]

    • Prepare a fresh catalyst solution by premixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in degassed buffer.[4]

    • Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1-1 mM.[10]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[4][10]

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[4] The reaction can also be performed at 4°C overnight.[10]

    • Monitor the reaction progress by LC-MS or RP-HPLC.[4]

  • Purification:

    • Upon completion, remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by performing SEC.[2]

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight (for proteins).[2]

    • Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated molecule to expose the primary amine for subsequent reactions.[3]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water) (optional)[3]

  • Cold diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEG conjugate in DCM.

    • Cool the solution to 0°C using an ice bath.[3]

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2]

  • Reaction Incubation:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2][3]

    • Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.[2]

  • Work-up and Isolation:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.[2]

    • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.[3]

    • Collect the precipitate by filtration or centrifugation.[3]

    • Wash the precipitate with cold diethyl ether and dry under vacuum.[3]

  • Neutralization (Optional):

    • To neutralize the TFA salt, dissolve the residue in a minimal amount of a suitable buffer and carefully add saturated sodium bicarbonate solution until the pH is neutral (pH 7-7.5).[2]

  • Purification:

    • Purify the deprotected conjugate using a desalting column or dialysis against the desired buffer to remove any remaining salts.[2]

  • Characterization:

    • Confirm the complete deprotection by mass spectrometry (a mass decrease corresponding to the Boc group should be observed).[2] The deprotected molecule with the free amine is now ready for subsequent conjugation reactions.

Visualizations

G cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Boc Deprotection azide Azide-Modified Molecule conjugate Boc-Protected Conjugate azide->conjugate propargyl_peg This compound propargyl_peg->conjugate catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->conjugate Click Reaction boc_conjugate Boc-Protected Conjugate tfa TFA / DCM final_conjugate Amine-Functionalized Conjugate tfa->final_conjugate Deprotection boc_conjugate->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_0 PROTAC Mechanism of Action cluster_1 Ternary Complex Formation protac PROTAC (Target Binder - Linker - E3 Ligase Binder) target_protein Target Protein (for degradation) protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Target Protein :: PROTAC :: E3 Ligase ubiquitination Poly-Ubiquitination of Target Protein ternary_complex->ubiquitination facilitates ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination proteasome Proteasome ubiquitination->proteasome recognized by degradation Degradation of Target Protein proteasome->degradation results in

Caption: PROTAC-mediated protein degradation pathway.

References

Using Propargyl-PEG1-Boc in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Propargyl-PEG1-Boc is a versatile, heterobifunctional linker used in the modular synthesis of PROTACs. It features a terminal propargyl group for "click chemistry," a single polyethylene (B3416737) glycol (PEG) unit to provide a short, flexible spacer, and a Boc-protected amine for sequential conjugation. This application note provides detailed protocols and a technical guide for the synthesis of PROTACs using this linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of target proteins. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Poly_Ub_POI->PROTAC Release Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation Synthesis_Workflow start This compound Linker deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) start->deprotection amine_linker Propargyl-PEG1-Amine deprotection->amine_linker amide_coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) amine_linker->amide_coupling ligand1 Ligand 1-COOH (POI or E3 Ligase) ligand1->amide_coupling intermediate Ligand 1-Linker-Alkyne Intermediate amide_coupling->intermediate click_reaction Step 3: CuAAC 'Click' Chemistry (CuSO4, Na-Ascorbate) intermediate->click_reaction ligand2 Ligand 2-Azide (E3 Ligase or POI) ligand2->click_reaction final_protac Final PROTAC Molecule click_reaction->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

References

Propargyl-PEG1-Boc for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that profoundly influences the ADC's stability, efficacy, and safety profile. Propargyl-PEG1-Boc is a heterobifunctional linker that offers a streamlined and efficient approach to ADC development.

This linker features three key components:

  • A terminal propargyl group: This functional group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the stable and covalent attachment of an azide-modified drug payload.

  • A single polyethylene (B3416737) glycol (PEG) unit (PEG1): The short PEG spacer enhances the hydrophilicity of the linker, which can help to mitigate the hydrophobicity of certain cytotoxic payloads and potentially improve the solubility and stability of the final ADC.

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for a primary amine. This allows for a controlled and sequential conjugation strategy, where the Boc group can be removed under specific acidic conditions to reveal the amine for subsequent reactions, such as conjugation to the antibody.

These application notes provide detailed protocols for the use of this compound in the development of ADCs, from initial linker-payload conjugation to the final ADC synthesis and characterization.

Data Presentation

The length of the PEG linker is a critical parameter in ADC design, influencing pharmacokinetics, stability, and potency. While longer PEG chains can enhance solubility and extend plasma half-life, they can also sometimes decrease in vitro potency. The use of a short PEG1 linker represents a strategy to minimize structural complexity while still providing a flexible attachment point for the payload. The following tables summarize key quantitative data related to the impact of PEG linker length on ADC properties, providing context for the expected performance of an ADC constructed with a PEG1 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker FeatureADC with Short PEG Linker (e.g., PEG1-4)ADC with Long PEG Linker (e.g., PEG8-24)Reference(s)
Plasma Half-Life Generally shorterGenerally longer[1][2]
Clearance Typically fasterTypically slower[3]
Tumor Accumulation Potentially faster initial uptakePotentially higher overall accumulation over time[4]

Table 2: Impact of PEG Linker Length on ADC Physicochemical Properties and In Vitro Potency

PropertyADC with Short PEG Linker (e.g., PEG1-4)ADC with Long PEG Linker (e.g., PEG8-24)Reference(s)
Hydrophilicity Moderate increaseSignificant increase[1]
Aggregation Higher potential with hydrophobic payloadsLower potential, improved stability[4]
In Vitro Cytotoxicity (IC50) Generally more potentMay exhibit reduced potency[1][2]
Drug-to-Antibody Ratio (DAR) Less impact on achieving higher DARCan facilitate higher DAR with hydrophobic payloads[4]

Experimental Protocols

This section provides detailed protocols for the key steps in developing an ADC using the this compound linker. The overall workflow involves a two-stage process: 1) conjugation of the cytotoxic payload to the linker, and 2) conjugation of the linker-payload construct to the antibody.

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Linker-Payload Conjugation cluster_stage2 Stage 2: ADC Synthesis Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Bond Formation Boc_Deprotection->Amide_Coupling Payload_Activation Activation of Cytotoxic Payload Payload_Activation->Amide_Coupling Purification_1 Purification of Propargyl-PEG1-Payload Amide_Coupling->Purification_1 CuAAC_Reaction CuAAC 'Click' Reaction Purification_1->CuAAC_Reaction Antibody_Modification Antibody Modification (Introduction of Azide) Antibody_Modification->CuAAC_Reaction Purification_2 Purification of Final ADC CuAAC_Reaction->Purification_2 Characterization ADC Characterization (DAR, Purity, etc.) Purification_2->Characterization Final_ADC Final_ADC Characterization->Final_ADC This compound This compound This compound->Boc_Deprotection Cytotoxic_Payload Cytotoxic_Payload Cytotoxic_Payload->Payload_Activation Monoclonal_Antibody Monoclonal_Antibody Monoclonal_Antibody->Antibody_Modification

Caption: Experimental workflow for ADC development using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to a payload.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[6]

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[5]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected NH₂-PEG1-Propargyl linker.[7]

Protocol 2: Conjugation of Payload to Deprotected Linker

This protocol outlines the conjugation of a carboxylate-containing cytotoxic payload to the deprotected NH₂-PEG1-Propargyl linker via amide bond formation.

Materials:

  • Deprotected NH₂-PEG1-Propargyl linker

  • Carboxylate-containing cytotoxic payload

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF or DCM.

  • Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and HOBt, or EDC and NHS) and the base (e.g., 3 equivalents of DIPEA) to the payload solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected NH₂-PEG1-Propargyl linker in anhydrous DMF or DCM.

  • Add the activated payload solution dropwise to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the Propargyl-PEG1-Payload conjugate by preparative HPLC.

Protocol 3: Antibody Modification with an Azide (B81097) Group

This protocol describes the introduction of azide groups onto the antibody, typically by modifying lysine (B10760008) residues, to prepare it for click chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 8.0-8.5). Adjust the antibody concentration to 1-5 mg/mL.[8]

  • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[8]

  • Add a 10-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution.[8]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[8]

  • Remove the excess, unreacted azide linker using a desalting column or SEC, exchanging the buffer back to PBS (pH 7.4).[9]

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "clicking" of the propargyl-functionalized payload-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Propargyl-PEG1-Payload conjugate

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • In a reaction tube, combine the azide-modified antibody with a 5-10 fold molar excess of the Propargyl-PEG1-Payload conjugate.[9]

  • Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.[9]

  • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25-1 mM.[8][9]

  • Initiate the reaction by adding a freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[9]

  • Purify the final ADC using an SEC system to remove unreacted payload-linker, catalyst, and other small molecules.[9]

Protocol 5: Characterization of the Final ADC

This section outlines key analytical methods for characterizing the purified ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Mass Spectrometry (MS) or UV-Vis Spectroscopy.

    • Procedure (UV-Vis): Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Purity and Aggregation Analysis:

    • Method: Size-Exclusion Chromatography (SEC-HPLC).

    • Procedure: Inject the purified ADC onto an SEC column. Monitor the elution profile at 280 nm. The percentage of monomer, aggregate, and fragment can be determined by integrating the peak areas.[9]

  • In Vitro Cytotoxicity Assay:

    • Method: MTT or other cell viability assays.

    • Procedure: Seed antigen-positive and antigen-negative cancer cells in 96-well plates. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. After a defined incubation period (e.g., 72-96 hours), assess cell viability to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

Signaling Pathway of a Representative ADC

Many ADCs utilize payloads that are potent tubulin inhibitors, such as auristatins or maytansinoids. These drugs disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis. The following diagram illustrates this common mechanism of action.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC_Binding 1. ADC binds to surface antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Payload_Release 4. Linker cleavage and payload release Lysosome->Payload_Release Tubulin_Binding 5. Payload binds to tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption 6. Disruption of microtubule dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest 7. Cell cycle arrest (G2/M phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 8. Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Labeling Peptides with Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] This modification can enhance solubility, increase serum half-life by reducing renal clearance, and shield the peptide from proteolytic degradation.[1] The use of a heterobifunctional linker like Propargyl-PEG1-Boc allows for a precise and efficient "click chemistry" approach to PEGylation.

This document provides detailed protocols for the labeling of peptides using this compound. This linker contains a propargyl group for reaction with an azide-modified peptide via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] The Boc group can be removed post-conjugation to allow for further functionalization of the peptide.[1]

Principle of the Method

The labeling strategy involves a multi-step process:

  • Peptide Modification: An azide (B81097) group is incorporated into the peptide. This is typically achieved during solid-phase peptide synthesis (SPPS) by using a non-canonical amino acid containing an azide group.

  • CuAAC "Click" Reaction: The azide-modified peptide is reacted with the propargyl group of the this compound linker in the presence of a copper(I) catalyst. This forms a stable triazole linkage.[1]

  • Optional Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker can be removed under acidic conditions, yielding a free amine for further conjugation.[1]

Data Presentation

Table 1: Quantitative Data for CuAAC Reaction with Propargyl-PEG-Boc Linkers
ParameterValueNotes
Peptide-N₃ Concentration 1-10 mg/mLDependent on peptide solubility.[3]
Propargyl-PEG-Boc (Equivalents) 1.5 - 5A slight excess ensures the reaction goes to completion.[1][3]
CuSO₄ (Equivalents) 0.1 - 0.5Catalytic amount.[3]
Sodium Ascorbate (B8700270) (Equivalents) 1 - 5Used for the in situ reduction of Cu(II) to the active Cu(I) state.[3]
Ligand (e.g., THPTA) (Equivalents) 0.5 - 2.5Stabilizes the Cu(I) catalyst and prevents its oxidation.[3]
Typical Reaction Time 1 - 4 hoursProgress should be monitored by LC-MS.[1][3]
Typical Yield > 90%The CuAAC reaction is highly efficient.[3]
Purity after Purification > 95%Achieved by RP-HPLC.[3]
Table 2: Quantitative Data for Boc Deprotection
ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)Standard reagent for Boc deprotection.[3]
TFA Concentration 20-95% (v/v) in a solvent like Dichloromethane (DCM)The exact concentration can be optimized based on the peptide's sensitivity.[1][4]
Reaction Time 30 - 60 minutesMonitor reaction progress by LC-MS to ensure complete deprotection.[1]
Scavengers (e.g., Triisopropylsilane) OptionalIncluded for peptides with sensitive residues to prevent side reactions.[1]

Experimental Protocols

Protocol 1: Azide-Modification of Peptides

This protocol assumes the use of solid-phase peptide synthesis (SPPS) for peptide creation.

Materials:

  • Fmoc-protected amino acid with an azide-containing side chain (e.g., Fmoc-L-azidohomoalanine)

  • Standard SPPS reagents (resins, coupling agents like HBTU/HATU, bases like DIPEA, and deprotection solutions like piperidine (B6355638) in DMF)

Procedure:

  • Incorporate the azide-containing amino acid at the desired position in the peptide sequence during standard Fmoc-based SPPS.

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purify the crude azide-modified peptide by reverse-phase HPLC (RP-HPLC).[1]

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[1]

Protocol 2: CuAAC Reaction for Peptide Labeling with this compound

Materials:

  • Azide-modified peptide (Peptide-N₃)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)[1]

  • Solvents: DMSO or DMF[1]

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the Peptide-N₃ in the degassed buffer to a final concentration of 1-5 mg/mL.[1]

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[1]

    • Prepare a 100 mM stock solution of CuSO₄ in water.[3]

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).[3]

    • Prepare a 100 mM stock solution of THPTA in water or DMSO.[3]

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified peptide solution.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.[1]

    • Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in degassed buffer.[5]

    • Add the catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.[1]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[1]

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.[1]

    • Monitor the reaction progress by RP-HPLC or LC-MS.[1]

  • Purification:

    • Upon completion, purify the PEGylated peptide conjugate by RP-HPLC or size-exclusion chromatography (SEC).[1][]

Protocol 3: Boc Deprotection of the PEGylated Peptide

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Scavenger (e.g., triisopropylsilane, TIS) - optional, depending on the peptide sequence[1]

Procedure:

  • Dissolve the lyophilized Boc-protected PEGylated peptide in a solution of 50-95% TFA in DCM. If the peptide contains sensitive residues, include a scavenger.[1]

  • Stir the solution at room temperature for 30-60 minutes.[1]

  • Monitor the deprotection by LC-MS.[1]

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[1]

  • Precipitate the deprotected peptide in cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.[1]

  • Purify the deprotected PEGylated peptide by RP-HPLC.[1]

  • Confirm the complete removal of the Boc group by mass spectrometry.[1]

Visualizations

G cluster_0 Peptide Preparation cluster_1 PEGylation Reaction cluster_2 Optional Deprotection & Further Steps SPPS Solid-Phase Peptide Synthesis (with Azide-Amino Acid) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Azide_Peptide Azide-Modified Peptide Purification1->Azide_Peptide Click_Reaction CuAAC 'Click' Reaction (CuSO4, NaAsc, THPTA) Azide_Peptide->Click_Reaction Propargyl_PEG_Boc This compound Propargyl_PEG_Boc->Click_Reaction Boc_PEG_Peptide Boc-PEG-Peptide Click_Reaction->Boc_PEG_Peptide Deprotection Boc Deprotection (TFA) Boc_PEG_Peptide->Deprotection Purification2 RP-HPLC Purification Deprotection->Purification2 Final_Product Functional PEG-Peptide Purification2->Final_Product

Caption: Experimental workflow for peptide labeling with this compound.

G Azide_Peptide Peptide-N3 Product Triazole-linked PEG-Peptide Azide_Peptide->Product Propargyl_PEG_Boc Propargyl-PEG-Boc Propargyl_PEG_Boc->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Simplified schematic of the CuAAC reaction.

G cluster_0 Cellular Environment Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response Labeled_Peptide Labeled Peptide (e.g., with Fluorophore) Labeled_Peptide->Receptor Binding

Caption: Hypothetical use of a labeled peptide in a signaling pathway study.

References

Application Notes and Protocols for Propargyl-PEG1-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Propargyl-PEG1-Boc as a heterobifunctional linker for the development of advanced drug delivery systems. This versatile reagent is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).

This compound is a chemical linker featuring three key components: a terminal propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This structure enables a controlled, stepwise approach to building complex bioconjugates.[1] The propargyl group allows for efficient and specific coupling to azide-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are forms of "click chemistry".[2] The PEG spacer enhances hydrophilicity and provides a shield that can reduce immunogenicity.[3][4] The Boc-protected amine provides a stable, temporary protecting group that can be selectively removed under acidic conditions to reveal a primary amine for conjugation to other molecules.[5][6]

Key Applications in Targeted Drug Delivery
  • Sequential Conjugation : The orthogonal nature of the Boc-protected amine and the propargyl group allows for a step-wise construction of drug delivery systems. For instance, a targeting ligand can be attached to a nanoparticle core, followed by the deprotection of the Boc group on the linker to attach a therapeutic agent or an imaging molecule.[7]

  • "Click" Conjugation of Payloads : The propargyl group enables the use of click chemistry to attach azide-modified drugs, prodrugs, or imaging agents.[7] This reaction is known for its high yield, specificity, and biocompatibility, proceeding under mild conditions that are amenable to sensitive biological molecules.[8]

  • Development of Antibody-Drug Conjugates (ADCs) : this compound can be used to link cytotoxic payloads to antibodies. The click chemistry allows for precise control over the drug-to-antibody ratio (DAR).[7]

  • Surface Modification of Nanoparticles : This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting moieties. The PEG chain helps to create a "stealth" layer, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[7]

Illustrative Data Summary

The efficiency of bioconjugation strategies relies on well-characterized reaction conditions. The following table summarizes key illustrative quantitative data for the use of Boc-protected linkers.

ParameterValueConditions
Boc Deprotection Efficiency >95%20-50% TFA in DCM, 0°C to room temperature, 1-2 hours
CuAAC Reaction Yield >95%Aqueous buffer, room temperature, with copper(I) catalyst and ligand
Purity of Final Conjugate >98%Achieved via purification by HPLC or SEC
Drug-to-Antibody Ratio (DAR) 2-4Controlled by stoichiometry of reactants in ADC synthesis
Nanoparticle Size Increase post-PEGylation 10-20 nmDependent on initial nanoparticle size and linker concentration

Experimental Protocols

The following protocols provide a general framework for common procedures involving this compound. Optimization may be required for specific molecules.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Propargyl-PEG1-amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[9]

  • Stir the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitor the reaction progress by TLC until the starting material is consumed.[9]

  • Upon completion, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Propargyl-PEG1-amine.[9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., from Protocol 1)

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other appropriate reaction buffer (pH 7.0-8.0)

  • DMSO or DMF (if needed to dissolve starting materials)

  • Size-exclusion chromatography or other purification method

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.[9]

    • Prepare a 200 mM solution of THPTA in water.[9]

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.[9]

  • Reaction Setup:

    • In a reaction tube, combine the solution of the azide-modified molecule and the propargyl-functionalized molecule (typically a 1:1.5 to 1:5 molar ratio of azide (B81097) to alkyne).[9]

    • Prepare a premix of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[9]

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]

  • Reaction and Purification:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[9]

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

    • Once the reaction is complete, the resulting conjugate can be purified using size-exclusion chromatography, dialysis, or other suitable methods to remove excess reagents and catalyst.[10]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Linker Preparation cluster_stage2 Stage 2: Drug Conjugation cluster_stage3 Stage 3: Targeting Moiety Conjugation Propargyl_PEG1_Boc This compound Boc_Deprotection Boc Deprotection (TFA in DCM) Propargyl_PEG1_Boc->Boc_Deprotection Propargyl_PEG1_Amine Propargyl-PEG1-Amine Boc_Deprotection->Propargyl_PEG1_Amine Activation Activation (EDC/NHS) Propargyl_PEG1_Amine->Activation Drug_COOH Drug with Carboxylic Acid Drug_COOH->Activation Drug_Linker Drug-Linker Conjugate Activation->Drug_Linker Click_Chemistry CuAAC Click Chemistry Drug_Linker->Click_Chemistry Antibody_Azide Azide-Modified Antibody Antibody_Azide->Click_Chemistry Final_ADC Final Antibody-Drug Conjugate (ADC) Click_Chemistry->Final_ADC

Caption: Experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (on cancer cell) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: Signaling pathway for ADC internalization and payload-induced apoptosis.

References

Application Notes and Protocols for the PEGylation of Small Molecules Using Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a premier strategy in drug development for enhancing the therapeutic properties of small molecules. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing aqueous solubility, extending plasma half-life, reducing enzymatic degradation, and minimizing immunogenicity.[1][2]

Propargyl-PEG1-Boc is a heterobifunctional linker designed for the precise and controlled PEGylation of small molecules. Its structure is strategically designed for sequential conjugation:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. This amine can be deprotected under acidic conditions to allow for conjugation to a small molecule, typically through a stable amide bond.

  • Short PEG1 Spacer: The single ethylene (B1197577) glycol unit offers a minimal, hydrophilic spacer that can improve the solubility of the conjugate without adding significant molecular weight, which is advantageous for maintaining the biological activity of some small molecules.[2]

  • Terminal Propargyl Group: This alkyne functionality is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This allows for the subsequent conjugation of the PEGylated small molecule to another molecule bearing an azide (B81097) group, enabling the creation of more complex architectures like Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

These application notes provide a comprehensive guide to the use of this compound for the PEGylation of a model small molecule containing a carboxylic acid. Detailed protocols for Boc deprotection, amide coupling, and subsequent click chemistry are provided, along with methods for purification and characterization.

Experimental Workflow Overview

The overall strategy for utilizing this compound involves a three-stage process. First, the Boc-protecting group is removed to expose the primary amine. Second, this amine is coupled to a carboxylic acid on the small molecule of interest. Finally, the terminal propargyl group is available for a subsequent click chemistry reaction.

G cluster_0 Stage 1: Linker Deprotection cluster_1 Stage 2: Small Molecule Conjugation cluster_2 Stage 3: Click Chemistry start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection amine Propargyl-PEG1-Amine (TFA Salt) deprotection->amine activation Amide Coupling (EDC/NHS or HATU) amine->activation sm Small Molecule (with -COOH) sm->activation peg_sm Propargyl-PEG1-SM Conjugate activation->peg_sm click CuAAC Reaction (CuSO4, NaAsc) peg_sm->click azide Azide-Containing Molecule azide->click final Final Triazole Conjugate click->final

Caption: Overall experimental workflow for small molecule PEGylation.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the primary amine as a TFA salt, which can often be used directly in the subsequent coupling step.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM is a common starting point.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure the removal of residual TFA.[7]

  • Final Product: Place the residue under high vacuum for several hours. The resulting product is Propargyl-PEG1-Amine as its trifluoroacetate (B77799) salt, which often appears as a viscous oil. This product is typically of sufficient purity to be used directly in the next step.

Quantitative Data (Representative)

Parameter Value Method
Starting Material Purity >98% HPLC
Reaction Time 1.5 hours LC-MS Monitoring
Conversion >99% LC-MS
Isolated Yield Quantitative -

| Product Mass (M+H)+ | Expected: 116.07 | ESI-MS |

Protocol 2: Amide Coupling of Propargyl-PEG1-Amine to a Carboxylic Acid

This protocol details the formation of a stable amide bond between the deprotected linker and a small molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Propargyl-PEG1-Amine TFA salt (from Protocol 1)

  • Carboxylic acid-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing small molecule (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Coupling Reaction:

    • In a separate vial, dissolve the Propargyl-PEG1-Amine TFA salt (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the amine solution to neutralize the TFA salt and act as a base.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Monitoring: Monitor the progress of the coupling reaction by LC-MS, observing the consumption of the starting materials and the appearance of the desired product mass.

  • Purification: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and purify the Propargyl-PEG1-Small Molecule conjugate by preparative reverse-phase HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product.

Quantitative Data (Representative)

Parameter Value Method
Reactant Molar Ratio (Amine:Acid) 1.1 : 1.0 -
Reaction Time 16 hours LC-MS Monitoring
Crude Purity ~85% HPLC
Purified Yield 60-80% -
Final Purity >98% HPLC

| Product Mass (M+H)+ | Expected: (Mass of SM - 17) + 115.07 | ESI-MS |

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the PEGylated small molecule and an azide-containing molecule to form a stable triazole linkage.

Materials:

  • Propargyl-PEG1-Small Molecule conjugate (from Protocol 2)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent system (e.g., tert-Butanol/Water, DMSO)

  • Size-exclusion or reverse-phase chromatography system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Propargyl-PEG1-SM conjugate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule (1.2 equivalents) in a compatible solvent.

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

  • Reaction Setup:

    • In a reaction vial, combine the Propargyl-PEG1-SM conjugate and the azide-containing molecule in the chosen solvent system (e.g., t-BuOH/water 1:1).

    • In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Add this catalyst solution to the main reaction vial.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

  • Monitoring: The reaction progress can be monitored by LC-MS, looking for the formation of the product with the expected mass of the two reactants combined.

  • Purification: Once the reaction is complete, purify the final triazole conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography to remove the catalyst system, or reverse-phase HPLC) to remove unreacted starting materials.

Quantitative Data (Representative)

Parameter Value Method
Reactant Molar Ratio (Alkyne:Azide) 1.0 : 1.2 -
Catalyst Loading (CuSO₄) 10 mol% -
Reaction Time 2 hours LC-MS Monitoring
Conversion >95% LC-MS
Purified Yield 70-90% -
Final Purity >98% HPLC

| Product Mass (M+H)+ | Expected: (Mass of Alkyne) + (Mass of Azide) | ESI-MS |

Visualization of Key Processes

Boc Deprotection Mechanism

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

G Boc_Amine Boc-Protected Amine Protonation Protonation by TFA Boc_Amine->Protonation Intermediate1 Protonated Carbamate Protonation->Intermediate1 Loss_tBu Loss of t-Butyl Cation Intermediate1->Loss_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (TFA Salt) Decarboxylation->Free_Amine

Caption: Mechanism of TFA-mediated Boc deprotection.
Application in Targeting Signaling Pathways

PEGylation can be used to improve the therapeutic properties of small molecule inhibitors targeting key signaling pathways. For instance, the NF-κB pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in numerous diseases. A PEGylated inhibitor could offer enhanced solubility and a more favorable pharmacokinetic profile for targeting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB phosphorylates IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB P-IκBα IkB_NFkB->p_IkB releases Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Inhibitor PEGylated Small Molecule Inhibitor Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a versatile and efficient linker for the PEGylation of small molecules. The straightforward, sequential protocols for Boc deprotection, amide coupling, and click chemistry provide a robust platform for creating well-defined conjugates. This approach enables researchers to systematically enhance the drug-like properties of small molecules and to construct complex bioconjugates for advanced therapeutic applications, such as targeted drug delivery and protein degradation. The detailed methodologies and representative data presented herein serve as a comprehensive guide for the successful implementation of this powerful chemical tool in drug discovery and development.

References

Application Notes & Protocols for Propargyl-PEG1-Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Propargyl-PEG1-Boc, a heterobifunctional linker. This versatile reagent is instrumental in the fields of bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The structure of this compound features a terminal alkyne (propargyl group) for click chemistry, a Boc-protected amine for subsequent conjugation, and a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing.[2] This unique arrangement allows for a controlled, sequential conjugation strategy.

Core Principles and Applications

This compound is a bifunctional molecule designed for two-step, orthogonal conjugation reactions.[2]

  • Click Chemistry Reaction : The terminal propargyl group serves as a reactive handle for the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4][5] This reaction forms a stable triazole linkage with an azide-modified molecule (e.g., a protein, peptide, or small molecule drug).[1]

  • Amine Functionalization : The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine.[3] It can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the amine.[6][7] This newly exposed amine is then available for conjugation to molecules containing electrophilic groups like NHS esters or activated carboxylic acids.[2]

Key Applications Include:

  • Antibody-Drug Conjugates (ADCs): Used to link potent cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[2][8]

  • PROTACs: The linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4]

  • Bioconjugation: Serves as a versatile tool for attaching labels, imaging agents, or other functional moieties to biomolecules, often improving the pharmacokinetic properties of the final conjugate.[2][3]

Experimental Workflows & Signaling

The use of this compound typically follows a sequential conjugation workflow. First, the propargyl group is reacted via CuAAC. Following purification, the Boc group is removed, and the exposed amine is used for the second conjugation step.

G General Experimental Workflow for this compound cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amine Conjugation A This compound D Reaction Incubation (RT, 1-4 hours) A->D B Azide-Functionalized Molecule (Molecule A) B->D C Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) C->D Initiates reaction E Purification (e.g., SEC, HPLC) D->E F Boc-PEG1-Molecule A (Conjugate 1) E->F G Boc-PEG1-Molecule A (Conjugate 1) F->G I Reaction Incubation (0°C to RT, 1-2 hours) G->I H Acidic Conditions (e.g., TFA in DCM) H->I J Solvent Removal & Work-up I->J K Amine-PEG1-Molecule A (Deprotected Conjugate) J->K L Amine-PEG1-Molecule A (Deprotected Conjugate) K->L N Reaction Incubation (RT, Overnight) L->N M Activated Molecule (e.g., NHS Ester of Molecule B) M->N O Final Purification (e.g., HPLC) N->O P Molecule B-PEG1-Molecule A (Final Bifunctional Conjugate) O->P

Caption: Sequential conjugation workflow using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (Na-Ascorbate)

  • Copper ligand (e.g., THPTA or TBTA) is recommended for protein conjugations

  • Reaction Buffer/Solvent (e.g., PBS pH 7.4, or organic solvents like DMF, DMSO)

Procedure:

  • Preparation: In a suitable reaction vial, dissolve the azide-functionalized molecule and this compound in the chosen solvent. A 5- to 10-fold molar excess of the PEG linker over the azide (B81097) molecule is often used for biomolecule conjugation.[2]

  • Degassing: If the reaction is sensitive to oxygen, degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This prevents the oxidation of the Cu(I) catalyst.[3]

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Reaction Initiation: Add the CuSO₄ solution (and ligand, if used) to the reaction mixture to a final copper concentration of 0.1-0.5 mM.[2] Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2][3]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.[2][9] For sensitive biomolecules, the reaction can be performed at 4°C with an extended incubation time.[1]

  • Monitoring: Reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates), observing the shift in molecular weight.

  • Purification: Upon completion, purify the conjugate using size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents and catalyst.

ParameterTypical ValueNotes
Linker Molar Excess 5 - 10 foldEmpirically determined for optimal conjugation.[2]
CuSO₄ Concentration 0.1 - 0.5 mMLigands like THPTA can protect biomolecules.[2][9]
Na-Ascorbate Conc. 1 - 5 mMFreshly prepared solution is crucial.[2][3]
Reaction Time 1 - 4 hoursCan be extended for reactions at lower temperatures.[2]
Temperature Room Temperature4°C can be used for sensitive substrates.[1]
Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (for co-evaporation)

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected conjugate in anhydrous DCM to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C using an ice bath and stir for 5-10 minutes.[6]

  • Acid Addition: Slowly add TFA to the cooled solution. A common condition is a 1:1 mixture of TFA and DCM (50% v/v).[7]

  • Reaction Incubation: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[6] Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction until the starting material is consumed. This can be checked by Thin-Layer Chromatography (TLC), where the deprotected product will be more polar (lower Rf value), or by LC-MS to confirm the mass change.[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6][7]

    • To remove residual TFA, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step two to three times.[6][7]

    • Place the residue under high vacuum for several hours to remove final traces of solvent.

  • Product: The resulting product is the amine as its trifluoroacetate (B77799) salt, often appearing as a viscous oil or solid. It is typically of sufficient purity to be used directly in the next step.[6]

ParameterValue / ConditionNotes
Reagents TFA, Anhydrous DCMAnhydrous conditions are recommended.[6]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for hindered substrates.[6][7]
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS for completion.[6][7]
Temperature 0°C to Room Temp.Initial cooling helps control any exotherm.[6]
Typical Yield >95% (as TFA salt)The crude product is often used without further purification.[6]
Purity >95%Assessed by LC-MS and ¹H NMR.[6]

Mechanism of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed hydrolysis of the carbamate.

Caption: Mechanism of acid-catalyzed Boc group removal.

References

Purification of Propargyl-PEG1-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of Propargyl-PEG1-Boc conjugates, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The purification of these conjugates is a critical step to ensure the integrity and reliability of subsequent bioconjugation and drug development processes.

Introduction

This compound is a heterobifunctional linker containing a propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a Boc-protected amine for subsequent conjugation. The purity of this linker is paramount for the successful synthesis of well-defined conjugates. This note details common purification strategies, including flash column chromatography and High-Performance Liquid Chromatography (HPLC), and methods for purity assessment.

Common impurities in the synthesis of this compound can include unreacted starting materials, coupling reagents, and byproducts from the PEGylation reaction.[1] The polar nature of the PEG chain can present challenges during purification, such as streaking and poor separation on silica (B1680970) gel.[1][2]

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a comparison of the two most common techniques for purifying this compound conjugates.

Parameter Flash Column Chromatography Preparative HPLC
Purity Achieved Good to High (>95%)Very High (>99%)
Yield Good (typically 70-90%)Lower (typically 50-80%)
Scale Milligrams to multi-gramsMicrograms to grams
Speed Fast (hours)Slow (hours to days)
Cost Low to ModerateHigh
Typical Stationary Phase Silica GelC18 Reversed-Phase
Typical Mobile Phase Gradient of polar organic solvent (e.g., Methanol (B129727) or Ethyl Acetate) in a non-polar solvent (e.g., Dichloromethane (B109758) or Hexanes)Gradient of Acetonitrile (B52724) in Water with an additive (e.g., 0.1% TFA)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for routine purification and for removing the bulk of impurities.

1. Sample Preparation:

  • Ensure all reaction solvents are removed from the crude product under reduced pressure.

  • Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial elution solvent.[3]

2. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection:

  • TLC is a quick method to determine the optimal solvent system for separation.[4]

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point for PEGylated compounds is a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexanes.[1][4]

  • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.[5]

  • Visualize the spots using a suitable stain, such as potassium permanganate (B83412) or Dragendorff reagent, as PEG compounds may not be UV-active.[1][4]

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level.

4. Sample Loading:

  • Carefully load the dissolved sample onto the top of the silica gel bed.[3]

5. Elution:

  • Begin elution with the least polar solvent system determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For PEGylated compounds, a shallow gradient often yields better separation.[1] A gradient of 0-10% methanol in dichloromethane is a common starting point.

6. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product by TLC.[1]

  • Combine the pure fractions containing the this compound conjugate.

  • Remove the solvent under reduced pressure to obtain the purified product.

7. Purity Confirmation:

  • Assess the purity of the final product using analytical HPLC, LC-MS, or NMR spectroscopy.[1][6]

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is ideal for achieving high purity of the final product, which is often required for drug development applications.[3]

1. Sample Preparation:

  • Dissolve the crude or partially purified conjugate in the initial mobile phase.[3]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

2. HPLC System and Column:

  • Use a preparative HPLC system with a C18 reversed-phase column.[3][7]

3. Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Caution: The Boc group can be sensitive to acidic conditions.[7][8] Minimize exposure to TFA, especially during solvent evaporation.[7] Formic acid can be a less acidic alternative.[7]

4. Gradient Elution:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing mobile phase B to elute the conjugate. The specific gradient will need to be optimized based on the retention of the compound.

5. Detection and Fraction Collection:

  • Monitor the elution profile using a UV detector, typically at a low wavelength like 214 nm or 220 nm, to detect the amide bond of the Boc group.[1][7]

  • Collect fractions corresponding to the product peak.[1][3]

6. Purity Analysis and Product Isolation:

  • Analyze the purity of each collected fraction using analytical HPLC.[1][3]

  • Pool the pure fractions.

  • Remove the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the pure product as a solid.[4]

Visualizations

Below are diagrams illustrating the purification workflow and the logical relationship of the purification process.

Purification_Workflow Crude Crude this compound (Product + Impurities) TLC TLC Analysis for Solvent System Optimization Crude->TLC Sample FlashChrom Flash Column Chromatography (Bulk Purification) Crude->FlashChrom Crude Product TLC->FlashChrom Optimized Solvent System PrepHPLC Preparative HPLC (High-Purity Polish) FlashChrom->PrepHPLC For Higher Purity PurityAnalysis Purity Analysis (LC-MS, NMR, Analytical HPLC) FlashChrom->PurityAnalysis Partially Purified PrepHPLC->PurityAnalysis Highly Purified PureProduct Purified this compound PurityAnalysis->PureProduct Confirmed Purity

Caption: A typical workflow for the purification of this compound conjugates.

Logical_Purification cluster_0 Crude Product Mixture cluster_1 Purification Process cluster_2 Separated Components CrudeProduct This compound Purification Chromatography (Flash or HPLC) CrudeProduct->Purification ImpurityA Unreacted Starting Materials ImpurityA->Purification ImpurityB Coupling Reagents/ Byproducts ImpurityB->Purification PureProduct Pure this compound Purification->PureProduct Separation Impurities Impurities Purification->Impurities Separation

Caption: Logical diagram of the separation of the target compound from impurities.

References

Application Notes and Protocols for the Analytical Characterization of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG1-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its structure incorporates three key chemical motifs: a terminal propargyl group for "click" chemistry reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity and provide a spacer arm, and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected for subsequent conjugation. The precise chemical structure and high purity of this linker are critical for the successful and reproducible synthesis of complex bioconjugates.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound. The methods described herein are essential for verifying the identity, purity, and stability of the molecule, ensuring its suitability for downstream applications. These protocols are intended for researchers, scientists, and drug development professionals. A multi-faceted analytical approach is crucial for a thorough characterization.[1] The primary techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 200.25 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents

Analytical Workflow

A systematic workflow is essential for the complete and efficient characterization of this compound. The following diagram illustrates the logical sequence of analysis, starting from sample preparation to final data analysis and reporting.

cluster_0 Characterization Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) sample_prep->nmr ms Mass Spectrometry (ESI-MS) (Molecular Weight Verification) sample_prep->ms hplc RP-HPLC with UV/ELSD (Purity Assessment) sample_prep->hplc data_analysis Data Analysis & Reporting (Compare data to specifications) nmr->data_analysis ms->data_analysis hplc->data_analysis coa Final Certificate of Analysis data_analysis->coa

General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.[1][2] ¹H NMR confirms the presence and relative ratios of the different protons, while ¹³C NMR verifies the carbon backbone.[2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for the protons and carbons in this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C≡CH ~2.42t1H
-O-CH ₂-C≡CH~4.20d2H
-O-CH ₂-CH ₂-NHBoc~3.65m4H
-NH -Boc~5.0 (broad)s1H
-C(CH ₃)₃~1.44s9H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C =O (Boc)~156.0
-C (CH₃)₃ (Boc)~79.5
-C ≡CH~77.8
-C≡C H~75.0
-O-C H₂-C H₂-NHBoc~70.2, ~69.5
-O-C H₂-C≡CH~58.6
-O-CH₂-CH₂-NH Boc~40.5
-C(C H₃)₃ (Boc)~28.4
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[3][4]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[3][4][5]

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.[4]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.[6]

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[4]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).[4]

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[5]

    • A higher number of scans (e.g., 1024 or more) is typically required.[4][5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.[5][6]

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4][5]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, providing definitive evidence of its identity.[2] Electrospray Ionization (ESI) is a commonly used soft ionization technique suitable for this type of molecule.[2][7][8]

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound

Adduct IonPredicted m/z
[M+H]⁺201.13
[M+Na]⁺223.11
[M+K]⁺239.08
[M+NH₄]⁺218.16
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[8] A final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization is recommended for infusion.[4]

  • Instrument Setup:

    • Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.[4]

    • Calibrate the instrument to ensure high mass accuracy.[4]

    • Set the instrument to positive ion mode.[4][8]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the molecular ion peaks corresponding to the calculated masses of the expected adducts (e.g., [M+H]⁺, [M+Na]⁺).[2] Compare the observed m/z values with the predicted values.

The following diagram illustrates a potential fragmentation pathway for this compound in ESI-MS, highlighting the characteristic loss of the Boc group.

cluster_1 Predicted Mass Spectrometry Fragmentation parent_ion [M+H]⁺ m/z = 201.13 fragment_1 Loss of isobutylene [M - C₄H₈ + H]⁺ m/z = 145.08 parent_ion->fragment_1 - C₄H₈ fragment_2 Loss of Boc group [M - C₅H₉O₂ + H]⁺ m/z = 100.09 parent_ion->fragment_2 - C₅H₉O₂ fragment_3 t-butyl cation [C₄H₉]⁺ m/z = 57.07 parent_ion->fragment_3

Predicted ESI-MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the this compound conjugate and for identifying any synthesis-related impurities.[1][2] Reversed-phase HPLC (RP-HPLC) is a powerful and commonly employed technique for this purpose.[9][10][11]

HPLC Purity Data

Table 4: Representative HPLC Purity Analysis Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD
Retention Time ~12.5 min (Typical)
Purity >98% (by peak area)
Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.[12]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10][13]

  • HPLC System and Column:

    • Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, or CAD).[14]

    • A C18 reversed-phase column is a standard choice.[10]

  • Method Parameters:

    • Set the column temperature (e.g., 25-40 °C).[9]

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.[11][13]

  • Data Acquisition:

    • Inject the prepared sample onto the column.

    • Run the gradient elution program.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the main product peak.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Conclusion

The comprehensive characterization of this compound requires a combination of orthogonal analytical techniques. NMR spectroscopy provides detailed structural confirmation, mass spectrometry verifies the molecular weight, and HPLC is essential for assessing purity. The protocols and data presented in this application note serve as a guide for researchers to ensure the quality and integrity of this versatile linker, which is critical for the successful development of advanced bioconjugates and therapeutics.

References

Propargyl-PEG1-Boc in Proteomics: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Propargyl-PEG1-Boc in the field of proteomics. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the use of this versatile chemical tool in protein labeling, interaction studies, and the development of targeted therapeutics.

Introduction to this compound

This compound is a heterobifunctional linker molecule that has become an invaluable tool in chemical biology and proteomics. Its structure comprises three key functional components:

  • A propargyl group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the covalent linkage to azide-modified molecules in complex biological samples.[1][2]

  • A single polyethylene (B3416737) glycol (PEG) unit (PEG1): This short, hydrophilic spacer enhances the solubility of the linker and the resulting bioconjugates.[3]

  • A tert-butyloxycarbonyl (Boc)-protected amine: The Boc group is a stable protecting group for the primary amine that can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA).[1][4] This allows for a sequential conjugation strategy, where the deprotected amine can be coupled to a molecule of interest.[1][4]

This unique combination of functionalities makes this compound a versatile reagent for a two-step bioconjugation strategy, enabling the precise and controlled labeling and modification of proteins.

Core Applications in Proteomics

The primary applications of this compound in proteomics revolve around its ability to facilitate "click" chemistry, enabling a wide range of studies from protein identification and quantification to the investigation of protein-protein interactions and the synthesis of targeted therapeutics.

Protein Labeling and Enrichment for Proteomic Analysis

This compound can be used to label proteins of interest, which can then be enriched and identified using mass spectrometry. The workflow typically involves the deprotection of the Boc group, followed by the coupling of the free amine to a protein. The propargyl group is then available for a click reaction with an azide-containing reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging.[1]

Activity-Based Protein Profiling (ABPP)

In ABPP, this compound can be incorporated into activity-based probes designed to covalently label the active sites of specific enzymes.[5][6] After labeling, the propargyl group can be used to "click" on a reporter tag, allowing for the enrichment and subsequent identification of the labeled enzymes by mass spectrometry. This approach provides a powerful tool for studying enzyme function and for inhibitor screening.[6]

Synthesis of PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] this compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[7][9] The modular nature of its synthesis allows for the systematic variation of the linker length and composition to optimize PROTAC efficacy.[9]

Quantitative Data Summary

The following tables provide representative data on the efficiency and conditions for the key reactions involved in using Propargyl-PEG-Boc linkers. Note that optimal conditions may vary depending on the specific protein and other reactants.

Reaction Reagent Typical Molar Excess Typical Reaction Time Typical Efficiency Reference
Boc DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)N/A30-60 minutes>95%[1][10]
Amide CouplingEDC/NHS10-50 fold over protein2 hoursVariable[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(II) Sulfate, Sodium Ascorbate (B8700270), THPTA10-50 fold over protein1-4 hoursNear-quantitative[11][12]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield a primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.[10]

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[10]

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Propargyl-PEG1-Amine.[1]

Protocol 2: Labeling of a Protein with Propargyl-PEG1-Amine via Amide Coupling

This protocol describes the conjugation of the deprotected linker to a protein's carboxyl groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS pH 7.2-8.0)

  • Propargyl-PEG1-Amine (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Add EDC and NHS to the protein solution to final concentrations of 5 mM and 10 mM, respectively.[1]

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.[1]

  • Dissolve the deprotected Propargyl-PEG1-Amine in the reaction buffer.

  • Add the Propargyl-PEG1-Amine solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended.[1]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.[1]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.[1]

  • Purify the alkyne-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]

Protocol 3: Click Chemistry Conjugation of an Alkyne-Labeled Protein

This protocol details the copper-catalyzed click chemistry reaction to conjugate an azide-containing molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 2)

  • Azide-containing molecule (e.g., Azido-Biotin, Azido-Fluorophore)

  • Copper(II) Sulfate (CuSO4) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled protein and the azide-containing molecule in the reaction buffer. A 10- to 50-fold molar excess of the azide (B81097) molecule is recommended.[11]

  • Prepare the copper catalyst premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.[13]

  • Add the CuSO4/THPTA premix to the protein-linker mixture to a final copper concentration of 1 mM.[13]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[11][13]

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[11]

  • Purify the final protein conjugate from excess reagents and catalyst using a size-exclusion chromatography column or dialysis.[1][11]

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Analysis propargyl_peg_boc This compound deprotection Boc Deprotection (TFA) propargyl_peg_boc->deprotection propargyl_peg_amine Propargyl-PEG1-Amine deprotection->propargyl_peg_amine amide_coupling Amide Coupling (EDC, NHS) propargyl_peg_amine->amide_coupling protein Protein of Interest protein->amide_coupling alkyne_protein Alkyne-Labeled Protein amide_coupling->alkyne_protein click_reaction CuAAC Reaction alkyne_protein->click_reaction azide_tag Azide-Reporter Tag (e.g., Biotin, Fluorophore) azide_tag->click_reaction labeled_protein Labeled Protein click_reaction->labeled_protein analysis Downstream Analysis (e.g., Mass Spectrometry, Imaging) labeled_protein->analysis

Caption: Workflow for protein labeling using this compound.

PROTAC-Mediated Protein Degradation Pathway

G cluster_pathway Ubiquitin-Proteasome System protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination polyubiquitinated_protein Polyubiquitinated Target Protein ubiquitination->polyubiquitinated_protein degradation Degradation polyubiquitinated_protein->degradation proteasome 26S Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC-mediated degradation via the Ubiquitin-Proteasome System.

References

Step-by-Step Guide to Utilizing Propargyl-PEG1-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Propargyl-PEG1-Boc, a heterobifunctional linker essential for advanced bioconjugation strategies. These protocols and notes are intended to facilitate the use of this reagent in areas such as proteomics, diagnostics, and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool featuring three key components: a terminal propargyl group , a single polyethylene glycol (PEG) spacer , and a tert-butyloxycarbonyl (Boc)-protected amine . This unique structure allows for a sequential and controlled approach to covalently linking molecules.

The terminal alkyne of the propargyl group enables highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with azide-functionalized molecules. The Boc protecting group on the amine provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to another molecule of interest. The short PEG spacer can enhance the solubility of the resulting conjugate.

Technical Data

A summary of the key technical specifications for this compound is presented below for easy reference.

PropertyValue
Synonyms Boc-NH-PEG1-propargyl
CAS Number 488150-84-1[1][2]
Molecular Formula C10H16O3[2]
Molecular Weight 198.24 g/mol
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Solubility Soluble in DMSO, DMF, and chlorinated solvents like DCM.
Storage Conditions Store at -20°C, desiccated and protected from light.[3][4]

Key Applications

The unique characteristics of this compound make it a valuable reagent for a variety of applications in research and drug development:

  • PROTAC Synthesis : The bifunctional nature of the linker is ideal for connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand to form a PROTAC, a molecule that induces the degradation of a target protein.

  • Antibody-Drug Conjugate (ADC) Development : this compound can be used to attach a potent cytotoxic drug to an antibody that has been modified to contain an azide (B81097) group, enabling targeted delivery of the drug to cancer cells.

  • Bioconjugation : This linker facilitates the covalent attachment of a wide range of molecules, including fluorescent dyes, biotin, or other labels, to biomolecules such as proteins and peptides for diagnostic and research applications.

  • Surface Modification : The propargyl group can be used to attach molecules to azide-functionalized surfaces for the development of biosensors and other advanced materials.

Experimental Protocols

The following are detailed protocols for the two primary reactions involving this compound: Boc deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol for Boc Deprotection

This procedure describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water) (optional)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution (for neutralization)

Methodology:

  • Reaction Setup : Dissolve the Boc-protected PEG conjugate in DCM. Cool the solution to 0°C using an ice bath.

  • Addition of TFA : Slowly add an excess of TFA (e.g., 5-10 equivalents) to the cooled solution.

  • Reaction Incubation : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation :

    • Method A: Precipitation : Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected product as a TFA salt. Collect the precipitate by filtration or centrifugation. Wash the precipitate with cold diethyl ether and dry under vacuum.

    • Method B: Neutralization and Extraction : Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

Workflow for Boc Deprotection:

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dissolve Boc-protected conjugate in DCM cool Cool to 0°C start->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa stir Stir at 0°C then warm to RT add_tfa->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor concentrate Concentrate monitor->concentrate precipitate Precipitate with diethyl ether concentrate->precipitate Method A neutralize Neutralize with NaHCO3 concentrate->neutralize Method B product Deprotected Amine Product precipitate->product extract Extract with DCM neutralize->extract extract->product

Caption: Workflow for the deprotection of the Boc group.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the propargyl group of the linker to an azide-containing molecule.

Materials:

  • Propargyl-PEG1-functionalized molecule

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • DMSO (for dissolving reagents if necessary)

Reagent Preparation:

  • Prepare a 10 mM stock solution of the propargyl-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

  • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

  • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

Reaction Procedure:

  • Reaction Setup : In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

  • Add Linker : Add the Propargyl-PEG1-functionalized molecule to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended to drive the reaction to completion.

  • Add Ligand and Copper : Add the THPTA or TBTA ligand solution, followed by the CuSO₄ solution. The ligand stabilizes the Cu(I) catalyst.

  • Initiate Reaction : Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

  • Incubation : Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction by SDS-PAGE or LC-MS.

  • Purification : Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Workflow for CuAAC "Click Chemistry":

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification cluster_product Final Product azide_sol Prepare Azide Stock Solution mix_reactants Combine Azide and Alkyne Reactants in Buffer azide_sol->mix_reactants alkyne_sol Prepare Alkyne (this compound) Stock Solution alkyne_sol->mix_reactants catalyst_sol Prepare CuSO4, Sodium Ascorbate, and Ligand Solutions add_catalyst Add Ligand and CuSO4 catalyst_sol->add_catalyst mix_reactants->add_catalyst initiate Add Sodium Ascorbate to Initiate Reaction add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, HPLC) monitor->purify final_product Triazole-Linked Bioconjugate purify->final_product

Caption: General workflow for a CuAAC "click chemistry" reaction.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat when handling this compound and its reagents.

  • Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage : Store this compound in a tightly sealed container at -20°C in a dry and dark place.

  • Disposal : Dispose of waste materials in accordance with local, state, and federal regulations.

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, advancing their research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Propargyl-PEG1-Boc Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and address frequently asked questions (FAQs) concerning low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG1-Boc.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: My click reaction with this compound has a very low or no yield. What are the first things I should check?

A1: When faced with a low-yielding click reaction, the most critical components to investigate are the copper catalyst, the reagents, and the reaction environment.[1] The most common issues include:

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[2]

  • Reagent Purity and Integrity: The purity of your this compound, azide (B81097) substrate, and solvents can significantly impact the reaction.[1] Impurities can poison the catalyst.[2]

  • Suboptimal Stoichiometry: Incorrect ratios of the alkyne, azide, copper, ligand, or reducing agent can lead to an incomplete reaction.[2]

Q2: How can I ensure my copper catalyst is in the active Cu(I) state?

A2: It is crucial to maintain copper in its +1 oxidation state for the reaction to proceed.[1] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[3] A more common and reliable method is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[3][4]

  • Use a Reducing Agent: Sodium ascorbate (B8700270) is the most commonly used reducing agent.[5] Always prepare the sodium ascorbate solution fresh, as it degrades over time.[1][6]

  • Degas Solvents: To prevent the oxidation of Cu(I) by dissolved oxygen, thoroughly degas all solvents and buffers by sparging with an inert gas like argon or nitrogen.[1][7]

  • Use a Stabilizing Ligand: A suitable ligand is crucial for stabilizing the Cu(I) catalyst.[1]

Q3: What is the role of a ligand in the click reaction, and which one should I use?

A3: Ligands are critical for a successful CuAAC reaction for several reasons:

  • They stabilize the Cu(I) catalyst, preventing oxidation and disproportionation.[5][7]

  • They can significantly accelerate the reaction rate.[3][8]

  • In biological applications, they help reduce the cytotoxic effects of copper ions.[3]

For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][5] A ligand-to-copper ratio between 1:1 and 5:1 is generally optimal.[5]

Q4: Can the Boc protecting group be cleaved under standard click chemistry conditions?

A4: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group and is generally stable under the mild, neutral to slightly basic conditions of a standard CuAAC reaction.[2] Cleavage of the Boc group during the click reaction is an unlikely cause of low yield.[2]

Reaction Conditions and Side Reactions

Q5: I see multiple unidentified products in my reaction mixture. What are potential side reactions?

A5: A common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne (this compound) to form a diyne.[9][10] This side reaction is promoted by the presence of oxygen and can consume your starting material.[2][11] To minimize it:

  • Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[2]

  • Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present.[10]

  • The use of a suitable ligand can also help suppress this side reaction.[2]

Q6: How does my choice of solvent affect the reaction?

A6: The choice of solvent is crucial for ensuring that all reactants are fully dissolved.[2] The CuAAC reaction is effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures like t-BuOH/water.[2][7] A mixture of solvents is often effective for accommodating both hydrophobic and hydrophilic reactants.[2] If you observe a precipitate, it could be due to poor solubility of a reactant or product, or the formation of insoluble copper species if the catalyst is not properly stabilized.[10][12]

Q7: What is the optimal stoichiometry for the reactants and catalyst components?

A7: While a 1:1 molar ratio of alkyne to azide is theoretically ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants, typically the less precious one, can help drive the reaction to completion.[2][5] Typical catalyst loading is 1-5 mol% of a Cu(II) salt with 5-10 mol% of sodium ascorbate.[5]

Q8: Can I adjust the reaction time and temperature to improve the yield?

A8: Most CuAAC reactions proceed efficiently at room temperature within 1-4 hours.[1][10] If the reaction is slow, particularly with sterically hindered substrates, gentle heating (e.g., 40-60 °C) can sometimes improve the yield.[10][13] However, be aware that higher temperatures can also promote the degradation of sensitive substrates.[10] It is generally recommended to first optimize all other parameters at room temperature.

Analysis and Purification

Q9: How should I monitor the progress of my reaction?

A9: The progress of the reaction can be monitored by appropriate analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.[2][14]

Q10: What are the best methods for purifying PEG-containing products?

A10: The purification of PEG-containing compounds can be challenging due to their polarity and potential to streak on silica (B1680970) gel.[15] Common purification methods include:

  • Column Chromatography: While standard silica gel chromatography can be used, it may require specific solvent systems.[15] Reverse-phase HPLC is also a common option.[2]

  • Precipitation: For larger PEG chains, precipitation by adding an organic solvent might be effective.[16]

  • Dialysis or Ultrafiltration: These methods are suitable for high molecular weight PEG conjugates.[16]

Quantitative Data Summary

For optimal results, systematic variation of key parameters is recommended. The following tables provide recommended starting concentrations and conditions.

Table 1: Recommended Reagent Concentrations & Ratios

Reagent/ParameterRecommended Concentration/RatioPurpose & NotesReferences
This compound 1.0 equivalentAlkyne-containing starting material.[10]
Azide Substrate 1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.[2][5]
Copper Source (CuSO₄) 50 µM - 500 µMCatalyst for the cycloaddition. For bioconjugation, 50-100 µM is a good starting point.[1][17]
Reducing Agent (Sodium Ascorbate) 1 mM - 10 mMReduces Cu(II) to the active Cu(I) state. Should be in excess. Prepare fresh.[1][6]
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)Stabilizes Cu(I), prevents oxidation, and accelerates the reaction. A 5:1 ratio is common for bioconjugation.[1][5][6]
Reaction pH 7.0 - 7.5Optimal for most bioconjugation reactions. The reaction is generally robust between pH 4-12.[18]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Cu(I) catalyst (oxidation)Use freshly prepared sodium ascorbate solution; degas all solvents thoroughly with an inert gas.[1][2]
Impure reagentsConfirm purity of starting materials (alkyne, azide) via NMR or mass spectrometry. Use high-purity solvents.[2][5]
Incorrect stoichiometryOptimize the ratio of alkyne to azide (try a 1.1-1.5 fold excess of one). Ensure correct catalyst, ligand, and ascorbate concentrations.[2]
Multiple Products Observed Alkyne homodimerization (Glaser coupling)Rigorously exclude oxygen from the reaction. Ensure sufficient reducing agent is present. Use a stabilizing ligand.[2][10]
Precipitate Formation Poor solubility of reactants/productUse a co-solvent system (e.g., DMSO/water, t-BuOH/water) to ensure all components remain in solution.[2][12]
Insoluble copper speciesUse a stabilizing ligand (e.g., THPTA) and ensure the correct order of reagent addition.[7][10]
Slow or Stalled Reaction Steric hindranceGently warm the reaction (e.g., to 40-60 °C). Increase catalyst or ligand concentration.[1][10]

Experimental Protocols

General Protocol for a CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).[10]

  • Azide Compound: Prepare a 10 mM stock solution in a compatible solvent.[10]

  • Copper(II) Sulfate (CuSO₄): Prepare a 10-20 mM aqueous stock solution.[3][10]

  • Ligand (THPTA): Prepare a 50-100 mM aqueous stock solution.[3][10]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh just before use. [3][10]

2. Reaction Setup (Example for 100 µL final volume): The order of addition is critical to prevent catalyst precipitation.[7][19]

  • In a microcentrifuge tube, combine the alkyne and azide solutions. For example:

    • 10 µL of 10 mM this compound (1.0 eq., 1 mM final conc.)

    • 11 µL of 10 mM Azide Compound (1.1 eq., 1.1 mM final conc.)

    • Add reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) or solvent to bring the volume to ~75 µL.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio:

    • 2.5 µL of 10 mM CuSO₄

    • 2.5 µL of 50 mM THPTA

  • Add the 5 µL of the catalyst premix to the tube containing the alkyne and azide. Mix gently.[6]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the main reaction tube.[7]

    • 10 µL of 100 mM Sodium Ascorbate (for 10 mM final concentration)

3. Reaction and Monitoring:

  • Gently mix the final reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.[10] If using light-sensitive reagents, protect the tube from light.

  • Monitor the reaction progress periodically using LC-MS or TLC.[2]

4. Work-up and Purification:

  • Once the reaction is complete, the product can be purified using an appropriate method such as reverse-phase HPLC, precipitation, or column chromatography.[2]

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in CuAAC Reactions start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes sol_catalyst Action: - Use fresh Sodium Ascorbate - Degas all solvents - Use a stabilizing ligand (e.g., THPTA) catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Action: - Verify purity of starting materials - Use high-purity solvents - Optimize alkyne:azide ratio (e.g., 1:1.1) reagents->sol_reagents No side_reactions Are Side Reactions Occurring? conditions->side_reactions Yes sol_conditions Action: - Screen different solvents (e.g., DMSO/water) - Adjust temperature and reaction time - Ensure proper pH (7.0-7.5) conditions->sol_conditions No sol_side_reactions Action: - Rigorously exclude O2 - Ensure excess reducing agent - Use a ligand to suppress homocoupling side_reactions->sol_side_reactions Yes end_good Yield Improved side_reactions->end_good No end_bad Re-evaluate Experiment sol_catalyst->end_bad sol_reagents->end_bad sol_conditions->end_bad sol_side_reactions->end_good

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.[2]

CuAAC_Catalytic_Cycle Catalytic Cycle of a CuAAC Reaction cluster_cycle cluster_redox CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound Azide R-N3 Triazole Triazole Product Triazole->CuI Regenerates Catalyst Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Triazole Protonolysis CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Experimental_Workflow General Experimental Workflow for CuAAC prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) combine 3. Combine Azide and Alkyne in Buffer/Solvent prep->combine fresh_prep 2. Prepare FRESH Sodium Ascorbate Solution initiate 6. Initiate Reaction with Sodium Ascorbate fresh_prep->initiate add_premix 5. Add Catalyst Premix to Azide/Alkyne Mixture combine->add_premix premix 4. Prepare Catalyst Premix (CuSO4 + Ligand) premix->add_premix add_premix->initiate incubate 7. Incubate (e.g., RT, 1-4h) initiate->incubate monitor 8. Monitor Progress (TLC, LC-MS) incubate->monitor purify 9. Purify Product monitor->purify

References

Technical Support Center: Propargyl-PEG1-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using Propargyl-PEG1-Boc in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker used in bioconjugation and drug discovery.[1] Its key features are:

  • Propargyl Group: A terminal alkyne that enables "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for stable ligation to azide-modified molecules.[2][3]

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under various conditions but can be removed with acid to allow for subsequent conjugation.[4][5]

  • PEG Spacer: A polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance.[2]

This structure allows for a sequential and orthogonal conjugation strategy, making it valuable for creating complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

Q2: What are the main degradation pathways for this compound during storage?

The stability of this compound is influenced by its three main components:

  • Boc Group: Sensitive to acidic conditions, which can lead to unintended deprotection.[6][7]

  • PEG Chain: Susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and transition metal ions.[8][9]

  • Propargyl Group: Generally stable, but can undergo side reactions like homocoupling under certain conditions.[8][10]

For long-term stability, it is recommended to store the compound at -20°C in a dry, dark environment.[6]

Q3: Can the Boc group be cleaved under standard "click" chemistry conditions?

It is unlikely that the Boc group will be cleaved under standard CuAAC "click" chemistry conditions.[10] The Boc group is stable to the neutral or slightly basic pH and the reagents typically used in this reaction.[5] Deprotection requires strong acidic conditions.[7][11]

Troubleshooting Guides

Boc Deprotection

Problem 1: Incomplete or failed Boc deprotection.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%, or use a stronger acid system like 4M HCl in 1,4-dioxane.[9]

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Extend the reaction time and monitor progress using analytical methods like LC-MS or TLC.[9][12]

  • Possible Cause: Steric hindrance from the PEG chain.

    • Solution: Employing a stronger acid or allowing for a longer reaction time can help overcome this issue.[9]

Problem 2: Observation of side products after deprotection.

  • Possible Cause: Alkylation of electron-rich amino acid residues (e.g., tryptophan, methionine) by the tert-butyl cation generated during deprotection.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem 3: Low or no yield of the desired conjugate.

  • Possible Cause: Inactive copper catalyst due to oxidation of Cu(I) to Cu(II) by oxygen.[10]

    • Solution: Thoroughly degas all solvents and solutions. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.[10][13]

  • Possible Cause: Poor solubility of reactants.

    • Solution: Ensure both the this compound and the azide-containing molecule are fully dissolved. A mixture of solvents like DMSO/water or t-BuOH/water can be effective.[10]

  • Possible Cause: Incorrect stoichiometry of reagents.

    • Solution: Ensure the correct catalytic amount of copper sulfate (B86663) (1-5 mol%) and sodium ascorbate (5-10 mol%) is used. A molar excess of the PEG linker (e.g., 1.5 to 5 equivalents relative to the azide) can also drive the reaction to completion.[3][10]

Problem 4: Presence of multiple unidentified products in the reaction mixture.

  • Possible Cause: Alkyne homocoupling (Glaser coupling), where the terminal alkyne of the this compound reacts with itself.[10]

    • Solution: This side reaction is promoted by the copper catalyst and oxygen. Ensure the reaction is performed under anaerobic conditions by degassing the reaction mixture.[10]

Quantitative Data Summary

Table 1: Representative HPLC Retention Times for Boc Deprotection Monitoring

CompoundTypical Retention Time (min)Mobile PhaseColumn
Propargyl-PEG-Boc8.5Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase
Propargyl-PEG-Amine5.2Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase

Data adapted from a representative analysis and may vary based on the specific PEG length and HPLC conditions.[14]

Table 2: Comparison of Common Boc Deprotection Methods

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical YieldNotes
Acidic
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)0.5 - 2 hours>95%Most common and efficient method. Potential for side reactions with sensitive functional groups.[11]
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane1 - 4 hours>90%An alternative strong acid system.[11]

Table 3: Typical Reaction Conditions for CuAAC "Click" Chemistry

ParameterRecommended RangeNotes
Reactant Concentration10 µM - 1 mMHigher concentrations generally lead to faster reaction rates.[4]
Molar Ratio (Alkyne:Azide)1:1 to 5:1An excess of one reactant can drive the reaction to completion.[3][4]
Copper(I) Source0.1 - 1 mM CuSO₄ with a reducing agentSodium ascorbate is a common reducing agent.[3]
Ligand5 times the concentration of CuSO₄Ligands like THPTA stabilize the Cu(I) catalyst.[3]
TemperatureRoom TemperatureReactions can be performed at 4°C for sensitive biomolecules, though this may extend the reaction time.[3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.[12][13]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (Optional scavenger)

  • Cold diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting amine-PEG-propargyl TFA salt can often be used in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected amine-PEG-propargyl to an azide-containing molecule.[3][15]

Materials:

  • Deprotected amine-PEG-propargyl

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)

  • DMSO or other suitable solvent for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Deprotected amine-PEG-propargyl in DMSO or buffer.

    • Azide-containing biomolecule in a suitable buffer.

    • CuSO₄: 20 mM in water.[2]

    • Ligand (e.g., THPTA): 50 mM in water.[2]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule.

    • Add the deprotected amine-PEG-propargyl solution (a molar excess of 1.5 to 5 equivalents is recommended).[3]

    • Add the copper ligand to a final concentration that is typically 5 times the concentration of CuSO₄.

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1 to 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Monitor the reaction by SDS-PAGE or LC-MS.[2]

  • Purification:

    • Purify the final bioconjugate using methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase HPLC to remove unreacted reagents and byproducts.[2]

Visualizations

cluster_deprotection Boc Deprotection Workflow start Start with This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react React for 1-2h add_tfa->react monitor Monitor by LC-MS/TLC react->monitor workup Work-up and precipitate monitor->workup product Deprotected Amine-PEG1-Propargyl workup->product

Caption: Workflow for the Boc deprotection of this compound.

cluster_troubleshooting Troubleshooting Low CuAAC Yield low_yield Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? low_yield->check_catalyst Possible Cause check_solubility Are reactants fully dissolved? low_yield->check_solubility Possible Cause check_stoichiometry Is stoichiometry correct? low_yield->check_stoichiometry Possible Cause degas Degas solvents and use fresh sodium ascorbate check_catalyst->degas Solution cosolvent Use a co-solvent system (e.g., DMSO/water) check_solubility->cosolvent Solution optimize_ratio Optimize reagent ratios check_stoichiometry->optimize_ratio Solution

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

cluster_side_reactions Potential Side Reactions propargyl_peg_boc This compound deprotection Boc Deprotection (Acidic Conditions) propargyl_peg_boc->deprotection desired_deprotection Desired Product: Amine-PEG1-Propargyl deprotection->desired_deprotection Desired Pathway alkylation Side Product: Alkylated Biomolecule deprotection->alkylation Side Reaction (t-butyl cation) click_reaction CuAAC Click Reaction (Cu(I), Azide) desired_conjugate Desired Product: Triazole Conjugate click_reaction->desired_conjugate Desired Pathway homocoupling Side Product: Glaser Coupling Dimer click_reaction->homocoupling Side Reaction (Oxygen) desired_deprotection->click_reaction

Caption: Desired reaction pathways and potential side reactions.

References

How to prevent alkyne dimerization in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Click Chemistry

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent alkyne dimerization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is alkyne dimerization in the context of click chemistry?

A1: Alkyne dimerization, also known as the Glaser coupling, is a common side reaction in copper-catalyzed click chemistry. In this process, two terminal alkyne molecules react with each other to form a diacetylene (or 1,3-diyne) byproduct. This reaction is also catalyzed by copper ions, particularly in the presence of oxygen, and competes with the desired azide-alkyne cycloaddition, reducing the yield of the target triazole product.

Q2: How can I visually identify alkyne dimerization in my reaction?

A2: There are several indicators of significant alkyne dimerization:

  • Precipitate Formation: The dimer byproduct is often insoluble and may precipitate out of the reaction mixture as a solid.

  • Color Changes: The reaction mixture may develop a green or blue-green color, indicating the presence of oxidized copper(II) species, which can promote the Glaser coupling.

  • TLC/LC-MS Analysis: When analyzing the reaction progress, you will observe a new, non-polar spot on your TLC plate or a corresponding peak in your LC-MS that corresponds to the mass of the dimer (2x the mass of your alkyne minus 2).

Q3: What are the primary causes of alkyne dimerization?

A3: The primary causes of alkyne dimerization are:

  • Presence of Oxygen: Molecular oxygen can oxidize the catalytically active copper(I) to copper(II). Copper(II) can then react with the alkyne to form the dimer, regenerating copper(I) in a catalytic cycle.

  • High Copper Concentration: An excessive concentration of copper catalyst can increase the rate of both the desired click reaction and the undesired dimerization.

  • Absence of Coordinating Ligands: Without a suitable copper-coordinating ligand, the copper catalyst is more exposed and can more readily participate in the dimerization side reaction.

  • Slow Reaction Kinetics: If the desired click reaction is slow, the competing dimerization reaction has more time to occur.

Troubleshooting Guide

Issue: My click reaction is showing a high amount of a non-polar byproduct, and the yield of my desired product is low.

This is a classic symptom of alkyne dimerization. The following troubleshooting steps can help you mitigate this issue.

Step 1: Degas Your Solvents and Reagents

The most common culprit for alkyne dimerization is the presence of oxygen.

  • Protocol: Before setting up your reaction, thoroughly degas all solvents (e.g., water, t-butanol, DMSO) and solutions containing your azide (B81097) and alkyne. This can be done by bubbling an inert gas like argon or nitrogen through the liquid for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

Step 2: Use a Copper(I)-Stabilizing Ligand

Ligands protect the copper(I) catalyst from oxidation and can accelerate the desired cycloaddition reaction.

  • Recommended Ligands:

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): An excellent ligand for organic solvents.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand, ideal for bioconjugation reactions in aqueous media.

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A highly effective ligand that can accelerate the click reaction even at very low copper concentrations.

Step 3: Optimize Your Copper Source and Concentration

The choice of copper source and its concentration are critical.

  • Copper Source: Start with a Cu(I) source like CuBr or CuI to avoid the need for an in-situ reducing agent. If using a Cu(II) source like CuSO₄, ensure you have an adequate amount of a reducing agent like sodium ascorbate (B8700270).

  • Concentration: Use the lowest effective concentration of the copper catalyst. Typically, 1-5 mol% is sufficient. Higher concentrations can promote dimerization.

Step 4: Add a Reducing Agent/Antioxidant

A reducing agent helps to maintain the copper in its active Cu(I) oxidation state.

  • Sodium Ascorbate: This is the most common and effective reducing agent for in-situ reduction of Cu(II) to Cu(I). It is typically used in excess (e.g., 5-10 mol%).

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve alkyne dimerization issues.

G cluster_0 Troubleshooting Dimerization start High Dimerization Observed (Low Yield, Precipitate, Color Change) q1 Are you degassing your solvents? start->q1 sol1 Degas all solvents and reagents with N2 or Ar for 15-30 min. q1->sol1 No q2 Are you using a Cu(I)-stabilizing ligand? q1->q2 Yes sol1->q2 sol2 Add a suitable ligand: - TBTA (organic) - THPTA (aqueous) q2->sol2 No q3 Is your copper concentration optimized? q2->q3 Yes sol2->q3 sol3 Reduce Cu catalyst to 1-5 mol%. Use a Cu(I) source directly. q3->sol3 No end_node Problem Solved: High Yield of Triazole q3->end_node Yes sol3->end_node

Caption: A flowchart for troubleshooting alkyne dimerization in click chemistry.

Quantitative Data: Ligand and Additive Effects

The choice of ligand can have a significant impact on the ratio of the desired triazole product to the undesired dimer. The following table summarizes the performance of different ligands in preventing dimerization.

Ligand/AdditiveCopper SourceReducing AgentSolvent SystemTriazole Yield (%)Dimer Yield (%)
NoneCuSO₄Sodium AscorbatetBuOH/H₂O60-7020-30
TBTA CuSO₄Sodium AscorbatetBuOH/H₂O>95<5
THPTA CuSO₄Sodium AscorbateH₂O>95<5
BTTAA CuSO₄Sodium AscorbateH₂O>98<2
NoneCuBrNoneTHF7515
TBTA CuBrNoneTHF>95<5

Data is representative and compiled from various sources for illustrative purposes. Actual yields may vary based on substrates and specific reaction conditions.

Optimized Experimental Protocol to Minimize Dimerization

This protocol is designed for a small-scale (10-20 mg) reaction and incorporates best practices to prevent alkyne dimerization.

Reagents and Materials:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed deionized water

  • Degassed t-butanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions (in a glovebox or under inert gas if possible):

    • Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA in degassed water. Just before use, mix them to create a 1:5 molar ratio Cu:THPTA solution.

    • Sodium Ascorbate Solution: Prepare a 100 mM solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • Substrate Solutions: Dissolve the alkyne and azide substrates in your chosen solvent system (e.g., a 3:1 mixture of t-butanol and degassed water).

  • Reaction Setup (under an inert atmosphere):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add your alkyne solution (1.0 equivalent).

    • Add the azide solution (1.1 equivalents).

    • Stir the mixture for 2 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (0.1 equivalents, 10 mol%).

    • Add the premixed CuSO₄/THPTA solution (0.01 equivalents, 1 mol%). The order of addition is crucial: add the reducing agent first, followed by the copper/ligand complex.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reaction Components and their Roles

The following diagram illustrates the key components in an optimized click chemistry reaction and their relationships in preventing dimerization.

G cluster_main Optimized Click Reaction Components Alkyne Alkyne Substrate Triazole Desired Triazole Product Alkyne->Triazole Dimer Alkyne Dimer (Side Product) Alkyne->Dimer Azide Azide Substrate Azide->Triazole Cu_I Copper(I) Catalyst (Active Species) Cu_II Copper(II) (Inactive/Dimerization Prone) Cu_I->Cu_II Oxidation Cu_I->Triazole Catalyzes Ligand Stabilizing Ligand (e.g., THPTA, TBTA) Ligand->Cu_I Stabilizes & Protects Reducer Reducing Agent (Sodium Ascorbate) Reducer->Cu_I Regenerates Cu_II->Cu_I Reduction Cu_II->Dimer Promotes Oxygen Oxygen (O2) (Undesired Oxidant) Oxygen->Cu_II

Caption: Key components and their roles in a click reaction to minimize dimerization.

Technical Support Center: Boc Deprotection of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of Propargyl-PEG1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in bioconjugation and drug development workflows.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of Boc deprotection for this compound?

The Boc group serves as a protecting group for the primary amine of the PEG linker.[3][4] Its removal is essential to unmask the amine functionality, allowing for subsequent conjugation to other molecules of interest, while the propargyl group remains available for "click chemistry" reactions.[2]

Q2: What are the standard acidic conditions for Boc deprotection?

The most common and robust method for Boc deprotection of PEGylated amines is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1] A solution of 20-50% TFA in DCM is typically used.[1][2] An alternative method involves using 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453).[1][5]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (less polar) and the appearance of the deprotected amine product (more polar), which will have a lower Rf value.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any byproducts.[7]

  • ¹H NMR Spectroscopy: The disappearance of the singlet signal for the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the deprotection.[6][7]

Q4: Is the propargyl group stable under these acidic conditions?

The propargyl group is generally stable under standard acidic conditions used for Boc deprotection, such as TFA in DCM.[6][8] However, prolonged exposure to very strong acids or elevated temperatures should be avoided to minimize the risk of side reactions.[6][8]

Q5: What is the typical work-up procedure for a TFA-mediated Boc deprotection?

After the reaction is complete, the DCM and excess TFA are typically removed under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, the residue is often co-evaporated with toluene (B28343) multiple times.[1][2] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[1] If the free amine is required, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed.[6]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.[6]

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The concentration of the acid may be too low.[5][7] Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[8] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[5]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time.[5][6][8] Extend the reaction time and continue to monitor the progress.[8] If the reaction is still sluggish at room temperature, gentle heating (e.g., to 30-40°C) can be considered, with careful monitoring for side products.[6]
Steric Hindrance The PEG chain can sterically hinder the acid's access to the Boc-protected amine, slowing the reaction rate.[5][6][8] Increasing the reaction time and/or acid concentration can help overcome this.[9]
Moisture Contamination Water in the reaction mixture can reduce the effective concentration of the acid.[6] Ensure that anhydrous solvents and reagents are used.
Poor Solubility The substrate must be fully solvated for the reaction to proceed efficiently.[5][6] Ensure that the this compound is completely dissolved in the chosen solvent.

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEGylated amines.

Deprotection Method Reagents and Conditions Typical Reaction Time Typical Yield Typical Purity Notes
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[1][2]0.5 - 2 hours[1]>95%[1]>95%The most common and efficient method.[1]
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane[1]1 - 4 hours[1]>90%HighA common alternative to TFA; the product often precipitates as the hydrochloride salt.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes the most common method for Boc deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic Acid (TFA)[1]

  • Toluene[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath[1]

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add an equal volume of TFA to achieve a 50% TFA/DCM mixture.[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1]

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1][2]

  • The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to the TFA method and can be advantageous as the product often precipitates as the hydrochloride salt.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane[1]

  • Diethyl ether (or other suitable non-polar solvent for precipitation)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve or suspend this compound in 4M HCl in 1,4-dioxane in a round-bottom flask.[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1]

  • Upon completion, if the deprotected amine hydrochloride salt has precipitated, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.[1]

  • If no precipitate forms, remove the solvent under vacuum to yield the amine hydrochloride salt.[1]

  • The hydrochloride salt can be used directly or neutralized if the free amine is required.[1]

Visual Diagrams

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa stir Stir at 0°C for 30 min, then warm to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (x3) concentrate->coevaporate product Propargyl-PEG1-NH3+TFA- salt coevaporate->product

Caption: Experimental workflow for the Boc deprotection of this compound using TFA.

Troubleshooting_Boc_Deprotection cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Deprotection Observed (via TLC/LC-MS) cause1 Insufficient Acid Concentration? start->cause1 cause2 Inadequate Reaction Time/Temperature? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Increase TFA Concentration (e.g., to 50%) or use 4M HCl/Dioxane cause1->solution1 solution2 Extend Reaction Time or Gently Heat (30-40°C) cause2->solution2 solution3 Increase Reaction Time and/or Acid Concentration cause3->solution3 end Complete Deprotection solution1->end Re-monitor solution2->end Re-monitor solution3->end Re-monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Improving the solubility of Propargyl-PEG1-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling Propargyl-PEG1-Boc conjugates, focusing on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterobifunctional linker with distinct structural components that influence its solubility. The short PEG1 chain provides some hydrophilicity, the terminal propargyl group has minimal impact on solubility, and the tert-Butyloxycarbonyl (Boc) group is bulky and nonpolar, which enhances solubility in non-polar organic solvents.[1] Its overall solubility is a balance of these properties, generally favoring organic solvents over aqueous solutions.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is expected to be soluble in a range of common organic solvents. These include polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as chlorinated hydrocarbons such as dichloromethane (B109758) (DCM).[1] It is also likely soluble in alcohols like ethanol (B145695) and methanol.[1][2]

Q3: Is this compound soluble in water?

A3: Due to the hydrophobic Boc group and the very short PEG chain, the solubility of this compound in purely aqueous buffers is expected to be limited.[3] To improve solubility in aqueous systems, the use of a water-miscible organic co-solvent is often necessary.[3][4]

Q4: I'm observing an oily film or precipitation when adding my compound to an aqueous buffer. What is happening?

A4: This often occurs when the concentration of the this compound conjugate exceeds its solubility limit in the aqueous buffer. The hydrophobic Boc group can lead to aggregation and phase separation.[3] It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer.[3]

Q5: How can I improve the dissolution of my this compound conjugate?

A5: If you are facing solubility challenges, consider the following methods:

  • Use of Co-solvents: Dissolve the conjugate in a small volume of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to your aqueous solution.[3][4]

  • Sonication: Bath sonication can help break up aggregates and promote dissolution.[3]

  • Gentle Heating: Mild warming can increase the solubility of PEGylated compounds. However, avoid prolonged or excessive heat to prevent degradation of the Boc group.[3]

  • pH Adjustment: The solubility of molecules with PEG chains can be influenced by the pH of the buffer.[3]

Solubility Profile

While precise quantitative data for this compound is not extensively published, a solubility profile can be inferred from structurally similar PEGylated molecules.

Solvent ClassificationSolvent NameChemical FormulaInferred SolubilityRationale / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleStructurally similar PEGylated molecules are soluble in DMSO.[1]
Dimethylformamide (DMF)C₃H₇NOSolubleA common solvent for PEG derivatives and peptide synthesis.[1]
Acetonitrile (ACN)C₂H₃NSolublePEG derivatives generally show good solubility in acetonitrile.[1]
Polar Protic MethanolCH₃OHSolublePEG is generally soluble in methanol.[1]
EthanolC₂H₅OHSolubleOften used for recrystallization of PEG derivatives.[1]
Chlorinated Dichloromethane (DCM)CH₂Cl₂SolubleThe lipophilic Boc group enhances solubility in chlorinated solvents.
Non-Polar Aromatic Toluene (B28343)C₇H₈Less Soluble / Soluble with HeatingPEG's solubility in toluene is often limited at room temperature but increases with heat.[1]
Non-Polar Aliphatic HexaneC₆H₁₄InsolubleUsed for precipitation of PEG compounds.[1]
Ether Diethyl EtherC₄H₁₀OInsolublePEG is generally insoluble in diethyl ether, which is also used for precipitation.[1]
Aqueous Water / BuffersH₂OLimited / InsolubleThe hydrophobic Boc group and short PEG chain limit aqueous solubility.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound conjugates.

Problem 1: The compound does not dissolve in the chosen organic solvent.

  • Possible Cause: The concentration may be too high, exceeding the solubility limit of the solvent.

  • Solution: Try preparing a more dilute solution. If solubility is still an issue, consider switching to a different solvent such as DMSO or DMF, which are excellent solvents for a wide range of compounds.[4]

Problem 2: The conjugate precipitates after adding a stock solution (in organic solvent) to an aqueous buffer.

  • Possible Cause 1: The final concentration of the organic co-solvent is too high, which can cause some proteins or other molecules in your buffer to precipitate.

  • Solution 1: Ensure the volume of the organic stock solution does not exceed 10% of the total reaction volume.[5]

  • Possible Cause 2: The intrinsic solubility of the conjugate in the aqueous buffer is very low, causing it to crash out of solution.

  • Solution 2: First, try preparing a more dilute final solution. If precipitation persists, experiment with different aqueous buffers or adjust the pH, as this can influence the solubility of PEGylated molecules.[3] The addition of a low concentration of a non-ionic surfactant may also help.[3]

Problem 3: The solution is cloudy or turbid.

  • Possible Cause: A colloidal suspension may have formed instead of a true solution.

  • Solution: Use a bath sonicator to help break down aggregates.[3] If the solution remains turbid, the compound is likely not fully dissolved, and you may need to reconsider the solvent system or concentration.

G start Start: Dissolving This compound solvent_choice Select Solvent System (e.g., Organic or Aqueous with co-solvent) start->solvent_choice dissolution_attempt Attempt to Dissolve (Vortex/Stir) solvent_choice->dissolution_attempt visual_check Visually Inspect Solution dissolution_attempt->visual_check dissolution_attempt->visual_check clear_solution Success: Clear Solution visual_check->clear_solution Clear troubleshoot Issue Detected: Precipitate, Cloudiness, Oily Film visual_check->troubleshoot Not Clear visual_check->troubleshoot option_sonicate Apply Sonication troubleshoot->option_sonicate option_heat Apply Gentle Heat (e.g., 30-40°C) troubleshoot->option_heat option_dilute Reduce Concentration troubleshoot->option_dilute option_cosolvent Adjust Co-Solvent Ratio or Change Co-Solvent troubleshoot->option_cosolvent If using co-solvent re_evaluate Re-evaluate Solvent System (e.g., change pH, add surfactant) troubleshoot->re_evaluate If issues persist option_sonicate->dissolution_attempt option_heat->dissolution_attempt option_dilute->dissolution_attempt option_cosolvent->dissolution_attempt re_evaluate->solvent_choice

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol: Determination of Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound conjugate

  • Selection of test solvents (e.g., DMSO, DMF, DCM, Ethanol, Water)

  • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Analytical balance

Methodology:

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of a test solvent to a labeled vial.[1]

  • Initial Solute Addition: Weigh a small, precise amount of this compound (e.g., 1 mg) and add it to the vial.[1]

  • Dissolution Attempt: Securely cap the vial and vortex vigorously for 1-2 minutes.[1]

  • Visual Inspection: Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • Incremental Addition: If the initial amount dissolves completely, continue to add small, pre-weighed increments (e.g., 1-2 mg) of the compound, vortexing thoroughly after each addition until undissolved solid remains.[1]

  • Equilibration: Allow the vial to stand at room temperature for at least one hour to ensure it has reached equilibrium.[1]

  • Final Assessment: Observe the solution again to confirm the presence of undissolved material, indicating a saturated solution.

  • Repeat: Repeat steps 1-7 for each solvent to be tested.

This qualitative assessment will help you categorize the solubility as soluble, partially soluble, or insoluble in each tested solvent and determine appropriate solvent systems for your experiments.

References

Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins and peptides?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein or peptide, often results in a complex and heterogeneous mixture.[1][][3] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein/Peptide: The original, unmodified biomolecule.[3][4]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[3][4]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][3]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][][3]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][3]

  • Aggregation: PEGylated molecules can be prone to aggregation, leading to high molecular weight species that are difficult to purify and characterize.[]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]

Q2: What are the most common methods for purifying PEGylated molecules?

The most widely used purification techniques are based on chromatography and membrane separation, leveraging differences in molecular size, charge, and hydrophobicity.[3] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][][3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation.[1][][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[1][][3] HIC can be a useful supplementary tool to IEX.[1][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique often used for analytical purposes, such as identifying PEGylation sites and separating positional isomers.[1][]

  • Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are based on molecular weight and hydrodynamic radius and can be cost-effective for separating PEGylated species.[1]

Q3: How does the size of the PEG chain affect purification?

The molecular weight of the PEG chain significantly impacts the purification strategy:

  • Larger PEG chains (>20 kDa): Create a more significant difference in hydrodynamic radius, making SEC a very effective separation method. In IEX, larger PEGs lead to greater charge shielding, which can be exploited for separation.

  • Smaller PEG chains (<5 kDa): Result in smaller differences in size, making SEC less effective for separating species with different degrees of PEGylation. RP-HPLC and IEX are often more suitable in these cases.

Q4: How can I monitor the success of the purification process?

Several analytical techniques can be used to assess the purity of your final product:

  • SDS-PAGE (for proteins): A significant increase in the apparent molecular weight of the protein will be observed after successful PEGylation. The presence of multiple bands may indicate a mixture of different PEGylated species.

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC, RP-HPLC, and IEX-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[5]

Purification Strategy Workflow

The following diagram illustrates a general workflow for the purification of PEGylated proteins.

G cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Analysis PEGylation_Reaction PEGylation Reaction (Protein + PEG Linker) Crude_Mixture Crude Mixture PEGylation_Reaction->Crude_Mixture Primary_Purification Primary Purification Step (e.g., IEX or HIC) Crude_Mixture->Primary_Purification Partially_Purified Partially Purified PEG-Protein Primary_Purification->Partially_Purified Polishing_Step Polishing Step (e.g., SEC) Purified_Product Purified PEG-Protein Polishing_Step->Purified_Product Partially_Purified->Polishing_Step Characterization Characterization (SDS-PAGE, HPLC, MS) Purified_Product->Characterization

General workflow for PEGylation, purification, and analysis.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the performance of common HPLC methods for the purity analysis of PEGylated proteins. Actual results will vary depending on the specific protein, PEG reagent, and experimental conditions.

TechniquePrinciplePrimary ApplicationsAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.- Determination of aggregation and purity.- Separation of PEGylated protein from unreacted protein and free PEG.- Robust and reproducible.- Non-denaturing mobile phases preserve protein structure.- May not resolve positional isomers.- Limited resolution for species with similar sizes.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.- Separation of species with different degrees of PEGylation.- Separation of positional isomers.- High-resolution separation of isoforms.- Can be optimized for specific charge variants.- Charge shielding by PEG can lead to weak binding.- Requires careful optimization of pH and salt gradient.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.- High-resolution separation of positional isomers.- Purity assessment of smaller PEGylated peptides.- Excellent resolving power.- Compatible with mass spectrometry.- Denaturing conditions may affect protein activity.- PEG can cause peak broadening.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.- Orthogonal method to IEX and SEC.- Separation of isoforms with subtle hydrophobicity differences.- Maintains protein's native structure.- Can be used after high-salt steps like ammonium (B1175870) sulfate (B86663) precipitation.- Requires careful optimization of salt type and concentration.- Binding and elution behavior can be difficult to predict.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated molecules using various chromatographic techniques.

Decision Logic for Purification Strategy

The choice of purification method depends on the physicochemical differences between the desired product and impurities.

G start Start with Crude PEGylation Mixture size_diff Significant Size Difference? start->size_diff charge_diff Significant Charge Difference? size_diff->charge_diff No sec Use Size-Exclusion Chromatography (SEC) size_diff->sec Yes hydro_diff Significant Hydrophobicity Difference? charge_diff->hydro_diff No iex Use Ion-Exchange Chromatography (IEX) charge_diff->iex Yes hic_rpc Use HIC or RP-HPLC hydro_diff->hic_rpc Yes orthogonal Consider Orthogonal Method (e.g., HIC) hydro_diff->orthogonal No sec->charge_diff iex->hydro_diff hic_rpc->orthogonal

Decision logic for selecting a purification strategy.

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated and Unreacted Protein Insufficient difference in hydrodynamic radius.- Use a longer column or connect columns in series to increase resolution.- Optimize the flow rate; a lower flow rate often improves resolution.- Use a resin with a smaller particle size for higher efficiency.
Broad or Tailing Peaks - Secondary interactions with the column matrix.- High sample viscosity.- Column overloading.- Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl).- Add a small amount of an organic modifier like isopropanol (B130326) (up to 15%).- Dilute the sample before injection.- Reduce the sample load.
Low Recovery Non-specific binding to the column matrix.- Consider adding a small amount of a non-ionic surfactant to the mobile phase.- Ensure the column is thoroughly equilibrated.
Ion Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Low Recovery of PEGylated Protein - Charge shielding by the PEG chain leading to weak binding.- Incorrect buffer pH.- Use a resin with a higher charge density or a different IEX modality (e.g., cation vs. anion exchange).- Ensure the buffer pH is at least 0.5-1.0 pH unit away from the isoelectric point (pI) of the PEGylated protein.
Poor Separation - Charge shielding by PEG reduces differences between species.- Inappropriate salt gradient.- Optimize the pH to maximize charge differences.- Use a shallower salt gradient for elution.- Consider using a resin with smaller bead size for higher resolution.
Protein Precipitation on the Column Elution conditions (high salt) might cause precipitation.- Try a shallower gradient or step elution to reduce the salt concentration at which the protein elutes.
Hydrophobic Interaction Chromatography (HIC)
ProblemPotential CauseSuggested Solution
Low Binding The PEGylated protein is not hydrophobic enough to bind under the starting conditions.- Increase the salt concentration in the binding buffer.- Use a more hydrophobic resin (e.g., Phenyl or Butyl).
Poor Resolution The hydrophobicity difference between species is minimal.- Optimize the salt gradient; a shallow gradient is often required.- Experiment with different salt types (e.g., ammonium sulfate vs. sodium chloride).
Low Recovery The protein binds too strongly to the resin.- Use a less hydrophobic resin (e.g., Ether).- Add a small amount of an organic modifier or non-ionic detergent to the elution buffer.
Reversed-Phase HPLC (RP-HPLC)
ProblemPotential CauseSuggested Solution
Broad Peaks - The large, flexible PEG chain can lead to multiple interaction points with the stationary phase.- Secondary interactions.- Increase the column temperature (e.g., 45-60°C).- Use a column with a wider pore size (e.g., 300 Å).- Optimize the mobile phase, including the type and concentration of the ion-pairing agent (e.g., TFA).
Poor Resolution of Isomers Insufficient difference in hydrophobicity between isomers.- Use a very shallow organic solvent gradient (e.g., 0.5-1% change per minute).- Use a longer column or a column with smaller particle size.
Low Recovery Irreversible adsorption of the PEGylated molecule to the stationary phase.- Use a less hydrophobic stationary phase (e.g., C4 instead of C18).- Include a high-organic wash step at the end of each run.

Experimental Protocols

Protocol 1: SEC Purification of PEGylated G-CSF

This protocol provides a general framework for the purification of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).

  • Materials:

    • SEC Column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)[6]

    • HPLC or FPLC system with UV detector

    • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[7]

    • Sample: PEG-GCSF reaction mixture, diluted in mobile phase to ~1 mg/mL[7]

  • Method:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 30-60 minutes).[7]

    • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any particulate matter.

    • Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min for a total run time of 20 minutes. Maintain the column temperature at 25°C.[7]

    • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and PEG.[7]

    • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify and pool the fractions containing the purified PEGylated protein.[7]

Protocol 2: IEX Purification of PEGylated Lysozyme (B549824) (Cation Exchange)

This protocol is an example for the purification of mono-PEGylated lysozyme from a reaction mixture.[8]

  • Materials:

    • Cation exchange column (e.g., SP Sepharose)[8]

    • Chromatography system (HPLC or FPLC)

    • Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5[8]

    • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5[8]

    • Sample: PEGylation reaction mixture containing various lysozyme species.

  • Method:

    • Column Equilibration: Equilibrate the cation exchange column with Buffer A for at least 5 column volumes (CV) or until the UV baseline is stable.[8]

    • Sample Loading: Dilute the PEGylation reaction mixture in Buffer A to reduce the salt concentration and load it onto the equilibrated column.[8]

    • Wash: Wash the column with Buffer A for 5-10 CVs to remove unbound material, including excess PEG reagent.[8]

    • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CVs. PEGylated proteins typically elute at a lower salt concentration than the native protein due to charge shielding.[8]

    • Fraction Collection: Collect fractions throughout the gradient elution.[8]

    • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the desired mono-PEGylated lysozyme.[8]

Protocol 3: RP-HPLC Analysis of PEGylated Peptides

This protocol provides a general method for the analytical separation of PEGylated peptides.

  • Materials:

    • RP-HPLC column (e.g., C4 or C18, 300 Å pore size)[1]

    • HPLC system with UV detector

    • Mobile Phase A: 0.1% TFA in Water[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile[1]

    • Sample: Crude PEGylation reaction mixture.

  • Method:

    • System Setup: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes. Set detector wavelength to 214 nm and 280 nm.[1]

    • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase and filter through a 0.22 µm syringe filter.[1]

    • Chromatographic Run: Inject the prepared sample. Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1]

    • Column Wash and Re-equilibration: Include a high-organic wash step (e.g., 95% B) for 5 minutes, followed by re-equilibration at initial conditions for 10-15 minutes.[1]

    • Fraction Collection (for purification): Collect fractions corresponding to the peaks of interest.

    • Analysis: Analyze collected fractions by a secondary method (e.g., mass spectrometry) to confirm identity and purity.[1]

References

Overcoming steric hindrance in Propargyl-PEG1-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG1-Boc and related linkers. The focus is on overcoming steric hindrance in common reactions such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in reactions involving this compound?

A1: Steric hindrance in reactions with this compound can arise from several factors. The tert-butoxycarbonyl (Boc) protecting group is inherently bulky. Additionally, the polyethylene (B3416737) glycol (PEG) chain, although short in this case, is flexible and can fold back, shielding the reactive propargyl group. When performing a CuAAC reaction, a sterically demanding azide (B81097) coupling partner can also significantly impede the reaction.[1]

Q2: How does the PEG linker length affect steric hindrance?

A2: The choice of PEG linker length is a balance. Shorter PEG linkers, like PEG1, are used for more compact designs but may not provide enough space to overcome steric hindrance between large molecules.[1] Longer PEG linkers can offer greater separation and flexibility, which may help to minimize steric clashes between bulky reaction partners.[1] However, very long PEG chains can sometimes wrap around the reactive site, creating their own steric issues.[1]

Q3: Can the Boc protecting group be cleaved under standard click chemistry conditions?

A3: The Boc group is stable under the neutral or slightly basic conditions typically used for CuAAC (click chemistry) reactions. It requires acidic conditions for removal, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection is often indicated by the presence of the starting material in analyses like TLC or LC-MS. In subsequent reactions, a low yield of the desired amine-coupled product would also suggest that the Boc group was not fully removed.

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • Incomplete consumption of starting materials (this compound and/or the azide).

  • Low yield of the desired triazole product.

  • Formation of side products, such as alkyne homocoupling (Glaser coupling).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance from Bulky Azide Increase the reaction time (e.g., 12-24 hours) and/or gently heat the reaction (e.g., 40-50 °C) to provide more energy to overcome the activation barrier.[1] If possible, consider using a less sterically hindered azide.[1]
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270). Ensure all solvents are degassed to minimize oxygen exposure. Use a copper-coordinating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. A mixture of solvents like t-BuOH/water or DMSO/water can be effective for accommodating both hydrophobic and hydrophilic molecules.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the less critical reactant to drive the reaction to completion. Ensure the correct catalytic amounts of copper sulfate (B86663) (1-5 mol%) and sodium ascorbate (5-10 mol%) are used.
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

  • Subsequent reactions involving the amine have a very low yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1] Alternatively, use a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress by TLC or LC-MS. While many deprotections are performed at room temperature, gentle warming may be necessary for sluggish reactions.[1]
Steric Hindrance from PEG Chain Although the PEG1 chain is short, steric hindrance can still be a factor. Ensure adequate mixing and consider a solvent system that promotes a more extended conformation of the molecule.[1]
Presence of Water Ensure that the solvent (e.g., DCM) is anhydrous, as water can interfere with the deprotection reaction.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with this compound
Parameter Standard Substrate Sterically Hindered Substrate
This compound 1.0 equivalent1.0 equivalent
Azide 1.1-1.2 equivalents1.1-1.5 equivalents
Copper(II) Sulfate 0.05-0.1 equivalents0.1-0.2 equivalents
Sodium Ascorbate 0.2-0.5 equivalents0.5-1.0 equivalents
Ligand (e.g., TBTA) 0.1-0.2 equivalents0.2-0.5 equivalents
Solvent t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1) or DMSO/H₂O
Temperature Room TemperatureRoom Temperature to 50 °C
Reaction Time 1-4 hours12-24 hours
Typical Yield >90%50-80% (highly substrate dependent)
Table 2: Comparison of Boc Deprotection Conditions
Reagent Concentration Solvent Typical Time Temperature Typical Yield
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0 °C to Room Temp.>95%
Hydrochloric Acid (HCl) 4 M1,4-Dioxane1 - 4 hoursRoom Temp.>90%

Experimental Protocols

Protocol 1: CuAAC Reaction with a Sterically Hindered Azide

This protocol is designed to maximize the yield when reacting this compound with a sterically hindered azide.

Materials:

  • This compound

  • Sterically hindered azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the bulky azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O to a final concentration of 10-20 mM.[1]

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) and TBTA (0.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O.[1]

  • Reaction Initiation: Add the copper/TBTA solution to the solution of the alkyne and azide. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, the reaction may require an extended time (12-24 hours). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.[1]

  • Work-up and Purification: Upon completion, the product can be purified by column chromatography or preparative HPLC.

Protocol 2: Standard Boc Deprotection using TFA/DCM

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Work-up: Remove the DCM and excess TFA by rotary evaporation. To ensure all TFA is removed, co-evaporate with toluene (3 times). The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step after thorough drying.

Visualizations

CuAAC_Mechanism Alkyne This compound (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide Substrate Metallacycle Metallacycle Intermediate Azide->Metallacycle Cu_II Cu(II)SO₄ Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Coordination & Cycloaddition Metallacycle->Cu_I Regeneration Triazole_Product 1,4-Disubstituted Triazole Product Metallacycle->Triazole_Product Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low CuAAC Reaction Yield Check_Sterics Is the azide sterically hindered? Start->Check_Sterics Increase_Time_Temp Increase reaction time and/or temperature. Consider a less hindered azide. Check_Sterics->Increase_Time_Temp Yes Check_Catalyst Is the catalyst active? Check_Sterics->Check_Catalyst No Success Improved Yield Increase_Time_Temp->Success Catalyst_Solutions Use fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand (TBTA). Check_Catalyst->Catalyst_Solutions No Check_Solubility Are all reactants soluble? Check_Catalyst->Check_Solubility Yes Catalyst_Solutions->Success Solvent_Solutions Use co-solvents like DMSO/water or t-BuOH/water. Check_Solubility->Solvent_Solutions No Check_Stoichiometry Is stoichiometry correct? Check_Solubility->Check_Stoichiometry Yes Solvent_Solutions->Success Stoichiometry_Solutions Use a slight excess (1.1-1.5 eq) of one reactant. Check_Stoichiometry->Stoichiometry_Solutions No Check_Stoichiometry->Success Yes Stoichiometry_Solutions->Success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Boc_Deprotection_Workflow Start Incomplete Boc Deprotection Check_Acid Is acid strength/concentration sufficient? Start->Check_Acid Increase_Acid Increase TFA concentration (e.g., to 50%). Use 4M HCl in dioxane. Check_Acid->Increase_Acid No Check_Time_Temp Is reaction time/temperature adequate? Check_Acid->Check_Time_Temp Yes Success Complete Deprotection Increase_Acid->Success Increase_Time_Temp Extend reaction time. Consider gentle warming. Check_Time_Temp->Increase_Time_Temp No Check_Solvent Is the solvent anhydrous? Check_Time_Temp->Check_Solvent Yes Increase_Time_Temp->Success Use_Anhydrous Use anhydrous DCM. Check_Solvent->Use_Anhydrous No Check_Solvent->Success Yes Use_Anhydrous->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Propargyl-PEG1-Boc stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG1-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this linker in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main functional components?

This compound is a heterobifunctional linker molecule. Its structure consists of three key parts:

  • A Propargyl group , which contains a terminal alkyne (a carbon-carbon triple bond) used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • A short PEG1 (polyethylene glycol) spacer, which enhances solubility in aqueous environments.[1]

  • A Boc (tert-butyloxycarbonyl) protecting group , which masks a primary amine to prevent it from participating in unwanted side reactions.[1]

Q2: What is the primary cause of instability for this compound in aqueous solutions?

The primary cause of instability is the Boc protecting group.[1] This group is well-known for being acid-labile, meaning it is readily cleaved or removed under acidic conditions.[2] In contrast, the Boc group is generally stable in neutral and basic aqueous solutions.[1][3]

Q3: Under what pH conditions is this compound unstable?

The stability of this compound is highly dependent on pH. The Boc group is rapidly cleaved in the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and is susceptible to hydrolysis at pH values below 4.[1][4] It is most stable in neutral to basic conditions (pH 7 and above).[3]

Q4: What are the degradation products of this compound in acidic solutions?

When the Boc group is cleaved by acid-catalyzed hydrolysis, it results in the formation of the deprotected primary amine (Propargyl-PEG1-amine), along with isobutene and carbon dioxide as byproducts.[1][2]

Q5: How does temperature affect the stability of this compound?

Higher temperatures will accelerate the rate of chemical degradation, particularly the acid-catalyzed hydrolysis of the Boc group.[5][6] For optimal stability in solution, it is recommended to work at lower temperatures (e.g., 0-4 °C) whenever possible, especially if the solution is not at a neutral or basic pH.

Q6: Is the propargyl group stable in aqueous solutions?

The propargyl group is generally stable under the neutral to slightly basic conditions typically used for bioconjugation.[1] However, prolonged exposure to strongly acidic conditions or the presence of certain transition metals may lead to its degradation.[1] One study on similar compounds showed the propargyl linker to be stable for 24 hours in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4).[7]

Q7: How should I prepare and store aqueous solutions of this compound?

For maximum stability, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF. For aqueous reactions, prepare the solution in a neutral or slightly basic buffer (pH 7.0-8.5) immediately before use. Avoid long-term storage of aqueous solutions, especially if their pH is not controlled. If storage is necessary, use a neutral buffer and store at -20°C or below.

Quantitative Data Summary

The stability of the functional groups in this compound is primarily dictated by the pH of the aqueous solution. The following table summarizes this relationship.

Functional GroupStrongly Acidic (pH < 4)Mildly Acidic (pH 4-6)Neutral (pH 6-8)Basic (pH > 8)
Boc Group Highly Labile / Unstable[1][2]Potentially UnstableStable[1][3]Stable[1][3]
Propargyl Group Potentially Unstable[1]Generally StableStable[1]Stable[1]
PEG Linker StableStableStable[5]Stable

Troubleshooting Guide

Issue: My click chemistry reaction is failing or giving very low yields. Could the stability of my this compound be the problem?

Yes, this is a strong possibility. If your reaction buffer or media is acidic, the Boc group may have been cleaved. While this exposes the amine, the more significant issue is that if the entire linker has degraded, the propargyl group required for the click reaction will not be present.

  • Recommended Action:

    • Verify the pH of your reaction solution. Ensure it is neutral or slightly basic.

    • Test the integrity of your this compound stock using a method like LC-MS to confirm the presence of the correct molecular weight species.

    • Always prepare aqueous solutions of the linker immediately before use.

Issue: I am analyzing my reaction mixture and I see a new, more polar spot on my TLC plate or an unexpected peak in my LC-MS analysis. What could it be?

This new species is likely the deprotected version of the linker, Propargyl-PEG1-amine. The primary amine is more polar than the Boc-protected amine, causing it to have a lower Rf value on a TLC plate and a different retention time on a reverse-phase HPLC/LC-MS column.

  • Recommended Action:

    • Confirm the identity of the new peak by checking its mass in the LC-MS data. It should correspond to the molecular weight of this compound minus the Boc group (100.12 g/mol ).

    • Review your experimental conditions to identify any sources of acid that could have caused the deprotection.

Issue: My experimental protocol requires a mildly acidic step. How can I minimize the degradation of this compound?

If a mildly acidic step is unavoidable, you must carefully manage the conditions to minimize the rate of Boc group hydrolysis.

  • Recommended Action:

    • Lower the Temperature: Perform the acidic step at the lowest possible temperature (e.g., 0-4 °C) to slow the rate of hydrolysis.

    • Minimize Exposure Time: Keep the duration of the acidic treatment as short as absolutely necessary.

    • Use the Weakest Possible Acid: Use the mildest acid and the highest pH that is compatible with your protocol.

    • Analyze Immediately: After the acidic step, proceed immediately to the next step or analyze a sample to determine the extent of degradation.

Visual Guides

Degradation Pathway

Caption: Acid-catalyzed degradation of this compound.

Troubleshooting Workflow

G Figure 2. Troubleshooting Workflow for Stability Issues start Suspected Stability Issue (e.g., low yield, extra peaks) check_ph Check pH of all aqueous solutions start->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic acidic_path DEGRADATION LIKELY Boc group has been cleaved is_acidic->acidic_path Yes neutral_path Degradation due to pH is unlikely is_acidic->neutral_path No solution_acidic 1. Neutralize buffer (pH 7-8) 2. Use fresh/cold solutions 3. Minimize time in solution acidic_path->solution_acidic check_storage Review storage conditions (time, temp, solvent) neutral_path->check_storage other_issues Investigate other causes: - Reagent quality - Reaction conditions - Analytical method check_storage->other_issues

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol allows researchers to evaluate the stability of this compound under various pH conditions.

Objective: To determine the rate of degradation of this compound in acidic, neutral, and basic aqueous buffers by monitoring the disappearance of the parent compound over time using LC-MS.

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • pH 4.0 Buffer (e.g., 0.1 M Acetate Buffer)

  • pH 7.4 Buffer (e.g., 0.1 M Phosphate-Buffered Saline, PBS)

  • pH 9.0 Buffer (e.g., 0.1 M Borate Buffer)

  • Quenching solution: Acetonitrile with 0.1% Formic Acid

  • Thermostatically controlled incubator or water bath (set to 37°C)

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Incubation Sample Preparation:

    • Label three sets of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h) for each pH buffer.

    • Add 495 µL of each buffer (pH 4.0, 7.4, and 9.0) to the respective vials.

    • Spike 5 µL of the 10 mg/mL stock solution into each vial to achieve a final concentration of 100 µg/mL. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately after spiking, take the T=0 vials and quench the reaction by adding 500 µL of the quenching solution. This will give a final concentration of 50 µg/mL. Store at 4°C until analysis.

  • Incubation: Place the remaining vials in the incubator at 37°C.

  • Time Point Sampling: At each subsequent time point (1h, 4h, 24h), remove the corresponding vials from the incubator and immediately quench the reaction by adding 500 µL of the quenching solution. Store at 4°C until analysis.

  • LC-MS Analysis:

    • Analyze all quenched samples by LC-MS.

    • Use a suitable C18 reverse-phase column.

    • Monitor for the parent mass of this compound and the mass of the deprotected product (Propargyl-PEG1-amine).

    • Integrate the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0 for each pH condition.

    • Plot the percentage of remaining this compound against time for each buffer to visualize the degradation profile.

References

Technical Support Center: Catalyst Poisoning in Copper-Catalyzed Reactions with Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Propargyl-PEG1-Boc in copper-catalyzed reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to potential catalyst poisoning and reaction inefficiencies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to provide a short spacer, and a Boc-protected amine. This linker is frequently used in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.[1]

Q2: Can this compound or its components poison the copper catalyst in my click reaction?

While this compound itself is not a classic catalyst poison, certain aspects of its structure or impurities can lead to catalyst inhibition or deactivation, resulting in low reaction yields. Potential sources of catalyst poisoning include:

  • Impurities: The presence of impurities in the this compound reagent, such as unreacted starting materials or byproducts from its synthesis, can chelate with the copper catalyst and inhibit its activity.[2]

  • Boc-Protected Amine: While the Boc group is generally stable under standard CuAAC conditions, its partial cleavage can release a free amine.[3] Amines can coordinate with the copper(I) catalyst, potentially forming inactive complexes and hindering the catalytic cycle.

  • In-situ Deprotection: Although unlikely under standard neutral to slightly basic CuAAC conditions, exposure to acidic microenvironments could lead to the cleavage of the acid-labile Boc group, liberating the free amine which can then interact with the copper catalyst.[3]

Q3: My click reaction with this compound is showing a very low yield. What are the most common causes?

Low yield in CuAAC reactions is a common problem that can often be traced back to several key factors:

  • Catalyst Oxidation: The active catalyst is the Cu(I) oxidation state. Exposure to oxygen can oxidize it to the inactive Cu(II) state. It is crucial to use a reducing agent like sodium ascorbate (B8700270) and to degas all solvents.[2][4]

  • Reagent Purity: The purity of your this compound, azide-containing molecule, and solvents is critical. Impurities can act as catalyst poisons.[2]

  • Incorrect Stoichiometry: The ratios of reactants, copper, ligand, and reducing agent must be optimized for an efficient reaction.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and pH can significantly impact the reaction outcome.

Q4: Is the Boc protecting group stable during a standard copper-catalyzed click reaction?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the mild, neutral to slightly basic conditions typically employed in CuAAC reactions.[3] It is an acid-labile protecting group, meaning it is removed under strong acidic conditions (e.g., with trifluoroacetic acid - TFA).[3] Therefore, cleavage of the Boc group during a standard click reaction is not a common cause of low yield. However, it is essential to ensure the reaction conditions are not inadvertently acidic.

Q5: What are the potential side reactions when using this compound in a CuAAC reaction?

Besides low yield, side reactions can complicate your experiment. A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne of this compound to form a diyne. This is often promoted by the presence of Cu(II) and oxygen. Using a stabilizing ligand and a sufficient concentration of a reducing agent like sodium ascorbate can help minimize this side reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in copper-catalyzed reactions.

Observation Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst - Use a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to ensure the presence of active Cu(I).- Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4]
Impure Reagents - Verify the purity of this compound and the azide (B81097) partner using methods like NMR or mass spectrometry.[2]- Use high-purity, anhydrous solvents.
Incorrect Stoichiometry - Start with a slight excess (1.1 to 1.5 equivalents) of one of the reactants (typically the less valuable one).- Use a catalytic amount of copper sulfate (B86663) (1-5 mol%) and sodium ascorbate (5-10 mol%).[2]- Employ a copper-coordinating ligand (e.g., THPTA or TBTA) in a 2:1 to 5:1 molar ratio to copper.[2]
Poor Solubility - Ensure all reactants are fully dissolved. For PEGylated compounds, a co-solvent system like water with DMSO, DMF, or tBuOH may be necessary.
Potential Amine Inhibition - If Boc deprotection is suspected, analyze the reaction mixture for the presence of the deprotected product.- If free amines are present as impurities, purify the this compound reagent before use.
Multiple Unidentified Products Side Reactions (e.g., Glaser Coupling) - Increase the concentration of the reducing agent (sodium ascorbate).- Ensure the reaction is performed under an inert atmosphere to minimize oxygen.- Use a stabilizing ligand for the copper catalyst.
Degradation of Starting Materials - Check the stability of your reagents under the reaction conditions. Avoid prolonged exposure to harsh conditions.
Difficulty in Product Purification Hydrophilicity of PEG Linker - The PEG chain can increase the water solubility of the product, leading to loss during aqueous workups.[4] Minimize aqueous washes or use alternative purification methods like preparative RP-HPLC.[4]

Quantitative Data Summary

The following table provides recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These parameters should be systematically varied to find the optimal conditions for your specific substrates.

Parameter Recommended Range Notes Citation
Alkyne to Azide Ratio 1:1.1 to 1:1.5A slight excess of one reagent can drive the reaction to completion.[2]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be necessary for challenging substrates.[2]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol%Always use a freshly prepared solution.[2]
Ligand to Copper Ratio 2:1 to 5:1Crucial for catalyst stability and reaction acceleration.[2]
Reactant Concentration 10 µM - 10 mMHighly dependent on the specific application and substrates.
Temperature Room Temperature (20-25°C)Can be increased to 40-60°C to accelerate sluggish reactions.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine completion.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound in Organic Solvents

This protocol is suitable for small molecule synthesis where reactants are soluble in organic solvents.

  • Reagent Preparation:

    • Prepare stock solutions of your azide (e.g., 100 mM in DMF) and this compound (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a stock solution of a suitable ligand like TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[5]

  • Reaction Setup:

    • In a reaction vial, add the azide (1.0 eq) and this compound (1.1 eq).[5]

    • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

    • Add the TBTA solution (0.05 eq).[5]

    • Add the CuSO₄ solution (0.01-0.05 eq).[5]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 eq).[5]

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.[5]

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst and other water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protocol to Test for Catalyst Inhibition by this compound or Related Compounds

This protocol allows for the assessment of a compound's potential to inhibit the CuAAC reaction.

  • Establish a Baseline Reaction:

    • Perform a standard CuAAC reaction using a model alkyne (e.g., phenylacetylene) and a model azide (e.g., benzyl (B1604629) azide) under optimized conditions that consistently give a high yield in a specific timeframe (e.g., 1 hour).

    • Monitor the reaction progress by a quantitative method such as HPLC or qNMR to establish a reliable kinetic profile or endpoint conversion.

  • Inhibition Test:

    • Set up a parallel reaction identical to the baseline reaction.

    • Add a specific concentration of the potential inhibitor (e.g., this compound, or for more specific investigation, a Boc-protected amine without the alkyne, or the corresponding deprotected amine) to the reaction mixture before the addition of the copper catalyst. A typical starting concentration for the potential inhibitor could be equimolar to the copper catalyst.

    • Initiate the reaction and monitor its progress using the same method as the baseline reaction.

  • Data Analysis:

    • Compare the reaction rate and/or final conversion of the inhibited reaction to the baseline reaction.

    • A significant decrease in the reaction rate or final yield indicates that the added compound is acting as a catalyst inhibitor.

    • To further quantify the inhibitory effect, a series of reactions can be performed with varying concentrations of the potential inhibitor to determine the IC50 value.

Visualizations

Catalyst_Poisoning_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions LowYield Low or No Product Yield CheckCatalyst Is the Copper Catalyst Active? LowYield->CheckCatalyst CheckReagents Are Reagents Pure? CheckCatalyst->CheckReagents Yes Sol_Catalyst Use fresh reducing agent (Na-Ascorbate) Degas solvents CheckCatalyst->Sol_Catalyst No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents Verify purity (NMR, MS) Use high-purity solvents CheckReagents->Sol_Reagents No CheckConditions->LowYield Re-evaluate if still low yield Sol_Conditions Optimize stoichiometry Screen solvents and pH Adjust temperature and time CheckConditions->Sol_Conditions Sol_Catalyst->LowYield Sol_Reagents->LowYield Sol_Conditions->LowYield

Caption: Troubleshooting workflow for low-yield copper-catalyzed reactions.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle cluster_inhibition Potential Inhibition CuII Cu(II) CuI Cu(I) (Active Catalyst) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction CuI_Cycle Cu(I) CuI->CuI_Cycle Alkyne This compound Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Deprotonation Azide R-N3 Triazole_Product Triazole Product Azide->Triazole_Product Protonation Cu_Acetylide->Azide Cycloaddition Triazole_Product->CuI_Cycle Catalyst Regeneration CuI_Cycle->Alkyne Coordination CuI_Inhibit Cu(I) FreeAmine Free Amine (from impurity or deprotection) InactiveComplex Inactive Cu(I)-Amine Complex FreeAmine->InactiveComplex CuI_Inhibit->FreeAmine Coordination

Caption: Simplified mechanism of CuAAC and potential inhibition by free amines.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete removal of the Boc group is a frequent challenge in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), and can lead to the formation of deletion peptides.[1] Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be strong enough or the concentration of the acid may be too low to completely cleave the Boc group.[1][2] Some substrates may necessitate stronger acidic conditions or longer reaction times for full deprotection.[2]

  • Inadequate Reaction Time: The duration of the deprotection step might be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids could require extended reaction times.[2][3]

  • Poor Resin Swelling (in SPPS): In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][4] Interestingly, 100% TFA can cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), which may result in lower purity.[1][5]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, which slows down the cleavage reaction.[1][3]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can obstruct efficient reagent diffusion and access to the N-terminus.[2]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[2][6]

  • Reagent Quality: The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[2]

Q2: How can I detect incomplete Boc deprotection?

Monitoring the deprotection step is crucial for a successful synthesis. Several analytical techniques can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[2] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or faint result suggests that the Boc group is still attached.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of a small, cleaved sample of the peptide can identify the presence of the Boc-protected peptide. Incomplete deprotection will also lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be detected by MS analysis of the final crude product.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective method for monitoring the progress of the deprotection reaction. By analyzing small aliquots of the reaction mixture at different time points, one can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak.[1]

  • Thin Layer Chromatography (TLC): For solution-phase synthesis, TLC can be used to monitor the disappearance of the starting material (Boc-protected peptide) and the appearance of the more polar product, which will have a different Rf value.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution-phase synthesis, the disappearance of the characteristic singlet peak of the tert-butyl group protons of the Boc group (around 1.4 ppm) can be monitored to confirm deprotection.[3][4]

Q3: What are the consequences of incomplete Boc deprotection?

The primary consequence of incomplete Boc deprotection is the synthesis of incorrect molecules. In the context of peptide synthesis, this leads to:

  • Deletion Sequences: If the Boc group is not removed, the subsequent amino acid cannot be coupled to the peptide chain. This results in a final product that is missing one or more amino acids.[1][7] These deletion sequences can be very difficult to separate from the desired full-length peptide, complicating purification and reducing the overall yield.[7]

  • Complex Crude Product: The presence of deletion sequences and potentially the Boc-protected starting material in the final crude product makes purification more challenging.[7]

Q4: What are scavengers and why are they important in Boc deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[1][9] This cation can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to undesired side products.[1][10] Scavengers are reagents added to the deprotection solution to "trap" these reactive carbocations, thereby preventing side reactions.[1][10] For instance, 0.5% dithioethane (DTE) can be added to the TFA/DCM solution when these sensitive amino acids are present.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM [11]

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20%VariesRoom TemperatureA milder condition that may require longer reaction times.[11]
25%2 hoursRoom TemperatureA common and generally effective condition.[11]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[11]
55%30 minutesRoom TemperatureHas been shown to yield higher purity peptides in some cases compared to 100% TFA.[5][11]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products and cause poor resin swelling.[5][11]

Table 2: Common Scavengers Used in Boc Deprotection

ScavengerConcentrationTarget Residues / Purpose
Dithioethane (DTE)0.5%Prevents side reactions with Cys, Met, and Trp.[1]
Triisopropylsilane (TIS)2.5-5%General scavenger for tert-butyl cations.[12]
Water2.5-5%Often used in scavenger cocktails with TIS.[11]
Thioanisole5%Scavenges cations and can accelerate deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [2]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.

  • Draining: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Kaiser (Ninhydrin) Test [1]

  • Materials:

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[1]

    • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[1]

    • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]

  • Procedure:

    • Place a small sample of the peptide-resin (a few beads) into a small test tube.

    • Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]

    • Heat the test tube at 110°C for 5 minutes.[1]

  • Interpretation of Results:

    • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines and successful deprotection.[1]

    • Yellow or Colorless Beads and Solution: Negative result, indicating incomplete or failed deprotection.[1]

Protocol 3: Monitoring Boc Deprotection by HPLC [1]

  • Sample Collection: At designated time points (e.g., 5, 15, 30, and 60 minutes) during the deprotection reaction, withdraw a small aliquot of the resin (approximately 2-5 mg).

  • Quenching: Immediately quench the reaction by adding the resin aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide.

  • Sample Preparation: Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the residual ether to evaporate.

  • Analysis: Analyze the sample by HPLC using a C18 reverse-phase column with a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation Boc_Amine->Protonation  + H+ (TFA) Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carbocation tert-Butyl Cation Cleavage->Carbocation Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid Side_Reaction Side Reaction (Alkylation) Carbocation->Side_Reaction  + Nucleophile Scavenger Scavenger Carbocation->Scavenger Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger intervention.

Troubleshooting_Workflow Start Incomplete Boc Deprotection Detected (e.g., by Kaiser Test, LC-MS) Check_Conditions Verify Reaction Conditions: - Acid Concentration - Reaction Time - Reagent Quality Start->Check_Conditions Decision_Conditions Conditions Correct? Check_Conditions->Decision_Conditions Correct_Conditions Correct Conditions and Re-run Decision_Conditions->Correct_Conditions No Increase_Time_Conc Increase Reaction Time and/or Acid Concentration Decision_Conditions->Increase_Time_Conc Yes Correct_Conditions->Start End Successful Deprotection Correct_Conditions->End Check_Swelling Assess Resin Swelling (for SPPS) Increase_Time_Conc->Check_Swelling Increase_Time_Conc->End Decision_Swelling Swelling Adequate? Check_Swelling->Decision_Swelling Change_Solvent Change Solvent System to Improve Swelling Decision_Swelling->Change_Solvent No Consider_Sterics Consider Steric Hindrance or Aggregation Decision_Swelling->Consider_Sterics Yes Change_Solvent->Start Change_Solvent->End Use_Additives Use Chaotropic Agents or Modify Sequence Consider_Sterics->Use_Additives Use_Additives->Start Use_Additives->End

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Logical_Relationships cluster_causes Potential Causes cluster_detection Detection Methods cluster_consequences Consequences cluster_solutions Troubleshooting Actions C1 Insufficient Acid/Time Incomplete_Deprotection Incomplete Boc Deprotection C1->Incomplete_Deprotection C2 Steric Hindrance C2->Incomplete_Deprotection C3 Poor Resin Swelling C3->Incomplete_Deprotection C4 Peptide Aggregation C4->Incomplete_Deprotection D1 Kaiser Test D2 LC-MS D3 HPLC E1 Deletion Sequences E2 Difficult Purification S1 Optimize Conditions (Time, Concentration) S2 Improve Resin Swelling S3 Use Additives Incomplete_Deprotection->D1 Incomplete_Deprotection->D2 Incomplete_Deprotection->D3 Incomplete_Deprotection->E1 Incomplete_Deprotection->E2 Incomplete_Deprotection->S1 Incomplete_Deprotection->S2 Incomplete_Deprotection->S3

Caption: Logical relationships in incomplete Boc deprotection issues.

References

Technical Support Center: Purification Strategies for Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of compounds after reactions involving Propargyl-PEG1-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing excess linker and achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound after a reaction?

The most common methods for removing excess this compound exploit differences in physicochemical properties between the linker and the desired product. The primary techniques include:

  • Liquid-Liquid Extraction (LLE): Ideal for initial cleanup, this method separates compounds based on their differing solubilities in two immiscible liquids, such as an organic solvent and water.[1] Since the PEG component imparts water solubility, LLE is often effective.[2]

  • Flash Column Chromatography: A standard purification technique that separates compounds based on their polarity and interaction with a stationary phase (typically silica (B1680970) gel).[3] It is widely used for purifying crude reaction mixtures containing Boc-protected compounds.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[4] It is particularly effective for purifying PEGylated molecules and can often separate species with very similar properties.[5]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius).[] It is most effective when the desired product is significantly larger than the this compound linker (e.g., proteins, large peptides).[1][7]

  • Precipitation/Crystallization: This technique can be used if the product has significantly different solubility characteristics than the PEG linker, allowing it to be selectively precipitated from a solution.[1][8]

Q2: My reaction product is an oil and won't precipitate. How can I purify it?

This is a common challenge with PEGylated compounds, which are often oils or viscous liquids.[1][8] When precipitation is not feasible, chromatography is the most effective solution.[1]

  • For routine purification: Flash column chromatography on silica gel is a good starting point.

  • For high-purity requirements: RP-HPLC is recommended for its high resolving power.[4]

Q3: The excess this compound is co-eluting with my product during flash chromatography. What can I do?

Co-elution suggests that your product and the excess linker have similar polarities in the chosen solvent system. To improve separation, you can:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio to find an eluent system that provides better separation. Using a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic (constant solvent ratio) elution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as C18-functionalized silica (reversed-phase) for flash chromatography.

  • Switch to a Higher Resolution Technique: If flash chromatography fails to resolve the compounds, RP-HPLC is the logical next step. Its superior resolving power can often separate molecules that are difficult to distinguish with flash chromatography.[5]

Q4: My desired product is a large protein. What is the best method to remove the small this compound linker?

For large biomolecules, Size Exclusion Chromatography (SEC) is often the most effective method.[] PEGylation increases the hydrodynamic radius of a protein, and SEC efficiently separates molecules based on these size differences.[7] This technique is excellent for removing low molecular weight by-products and unreacted PEG reagents from the reaction mixture.[] Ion Exchange Chromatography (IEX) can also be a powerful tool, as the PEG chain can shield surface charges on the protein, altering its binding properties to the IEX resin.[][9]

Q5: Can I use liquid-liquid extraction as a standalone purification method?

While LLE is excellent for removing the bulk of water-soluble impurities like this compound, it may not be sufficient to achieve high purity, especially if your product has some water solubility or if there are other organic-soluble impurities. It is most often used as an initial work-up step to clean up the crude reaction mixture before a more robust purification method like column chromatography.[2] Repeatedly washing the organic layer with water or brine is crucial to maximize the removal of the PEG linker.[2]

Purification Method Comparison

The selection of a purification strategy depends on the scale of the reaction, the properties of the desired product, and the required final purity. The table below summarizes the key aspects of each primary technique.

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible solvents.[1]Simple, inexpensive, scalable, good for initial bulk removal.[1]Can be labor-intensive, emulsion formation can occur, may not provide high purity.[1]Initial work-up of crude reaction mixtures where the product is significantly less water-soluble than the PEG linker.[2]
Flash Chromatography Adsorption chromatography based on polarity.[3]Fast for routine purifications, scalable from milligrams to kilograms, cost-effective.[3]Lower resolution compared to HPLC, PEG compounds can streak on silica.[1][10]Purification of small to medium-sized batches of small molecules where moderate purity is sufficient.
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.[]High resolution and purity achievable, well-established for PEGylated molecules.[1][4][5]Can be time-consuming and costly for large scales, requires method development.[1]Achieving high purity for small molecules, peptides, or proteins; separating closely related species.[4]
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]Mild conditions, effective for large differences in molecular weight.[1][]Poor resolution for molecules of similar size, sample dilution occurs.[1]Purifying large molecules like proteins or polymers from small unreacted linkers.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup

This protocol describes a general work-up procedure to remove the majority of excess this compound from a reaction mixture where the product is soluble in a water-immiscible organic solvent.

  • Solvent Addition: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).[2]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of water and shake vigorously. Allow the layers to separate.

  • Extraction: Drain the organic layer. If DCM was used, this will be the bottom layer. If EtOAc was used, it will be the top layer.

  • Repeat Washes: Wash the organic layer two to three more times with water, followed by one wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic phase.[2]

  • Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product to determine the effectiveness of the extraction before proceeding to further purification if necessary.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying small molecules when LLE is insufficient.

  • Sample Preparation: Adsorb the crude product (obtained after LLE and concentration) onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a polar solvent (like DCM or methanol), add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane/EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. The less polar compounds will elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product, free from the more polar this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Reversed-Phase HPLC (RP-HPLC)

This protocol provides a starting point for high-purity purification. Method optimization (gradient, flow rate, column choice) is typically required.

  • System Preparation:

    • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a common choice for PEGylated molecules.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase mixture (e.g., 95:5 Mobile Phase A:B) or another suitable solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes, to elute the compounds.[4] The more hydrophobic (less polar) compounds will be retained longer on the column.

  • Data Analysis and Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). Collect the peak corresponding to your product.

  • Product Recovery: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator. The remaining aqueous solution can then be lyophilized (freeze-dried) to obtain the pure product as a solid.

Purification Workflow

Choosing the correct purification strategy is critical for success. The following diagram outlines a decision-making workflow to guide your selection process.

PurificationWorkflow start_end start_end decision decision process process process_alt process_alt start Crude Reaction Mixture decision1 Product MW >> 3x Linker MW? start->decision1 decision2 Product has low water solubility? decision1->decision2 No proc_sec Size Exclusion Chromatography (SEC) decision1->proc_sec Yes decision3 High Purity Required? decision2->decision3 No proc_lle Liquid-Liquid Extraction (LLE) decision2->proc_lle Yes proc_rphplc Reversed-Phase HPLC (RP-HPLC) decision3->proc_rphplc Yes proc_flash Flash Chromatography decision3->proc_flash No end_node Purified Product proc_sec->end_node proc_lle->decision3 Proceed to Chromatography proc_rphplc->end_node proc_flash->end_node

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Propargyl-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG1-Boc conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly those related to aggregation, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components: a propargyl group for "click chemistry" reactions (like CuAAC), a single polyethylene (B3416737) glycol (PEG) unit to increase hydrophilicity, and a Boc-protected amine for subsequent conjugation after deprotection.[1][2] It is commonly used in bioconjugation, drug delivery, and for creating antibody-drug conjugates (ADCs).[1]

Q2: My this compound solution appears cloudy or has visible particulates. What could be the cause?

Cloudiness or the presence of particulates in your solution is a strong indicator of aggregation or precipitation. This can be caused by several factors:

  • Poor Solubility: The conjugate may not be fully soluble in the chosen solvent at the desired concentration.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use can lead to the compound coming out of solution.

  • Contamination: The presence of impurities can sometimes seed aggregation.

Q3: How should I properly store this compound to minimize degradation and aggregation?

To ensure the stability of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1][3]

Q4: In which solvents is this compound expected to be soluble?

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural components and data from analogous short-chain PEG derivatives. The PEG unit imparts hydrophilicity, suggesting solubility in aqueous solutions and polar organic solvents. The Boc group is lipophilic and enhances solubility in non-polar organic solvents.[4]

Troubleshooting Guide

Issue 1: Observation of Aggregation in Solution

Symptoms:

  • The solution appears hazy, cloudy, or opalescent.

  • Visible particles or precipitates are present.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Low Solubility in Chosen Solvent Consult the inferred solubility table below. Consider switching to a solvent in which the compound is more soluble, such as DMSO or DMF for organic-based reactions, or an aqueous buffer for biological applications.[1][5]
Concentration is Too High The concentration may be above the saturation point in the chosen solvent. Try reducing the concentration of the stock solution.
Incorrect pH of Aqueous Buffer The pH of the buffer can affect the solubility of the conjugate, especially after Boc deprotection to reveal the amine. Empirically test a range of pH values (e.g., 6.0-8.0) to find the optimal pH for solubility.
Improper Storage The compound may have degraded due to improper storage conditions (e.g., exposure to moisture or light). Ensure storage at -20°C for the long term.[1][3]
Freeze-Thaw Cycles Repeated freeze-thaw cycles can promote aggregation. Aliquot stock solutions into smaller, single-use volumes to avoid this.
Inferred Solubility Profile of this compound
SolventClassificationInferred SolubilityRationale / Notes
WaterPolar ProticSolubleThe short PEG chain generally imparts water solubility.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleCommonly used as a solvent for similar PEGylated linkers.[1]
Dimethylformamide (DMF)Polar AproticSolubleAnother common solvent for related PEG compounds.[5]
Dichloromethane (DCM)ChlorinatedSolubleThe Boc group and overall structure are compatible with chlorinated solvents.[4]
Methanol / EthanolPolar ProticLikely SolublePEGs are generally soluble in alcohols.[5][6]
HexaneNon-Polar AliphaticLikely InsolublePEGs typically have poor solubility in non-polar aliphatic hydrocarbons.[5]
Issue 2: Low Yield or Failed Conjugation Reaction

Symptoms:

  • Analytical techniques (e.g., MS, NMR, HPLC) show a low yield of the desired conjugate.

  • Significant amounts of starting material remain unreacted.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incomplete Boc Deprotection If the subsequent reaction involves the amine, ensure complete removal of the Boc group. This can be confirmed by mass spectrometry (loss of 100.12 Da).[7] Consider using a stronger acid system (e.g., 4M HCl in dioxane) or extending the reaction time.[8]
Inactive "Click Chemistry" Catalyst For reactions involving the propargyl group, the Cu(I) catalyst can be oxidized to the inactive Cu(II) state.[7] Use freshly prepared sodium ascorbate (B8700270) solution to ensure the presence of Cu(I).[7]
Suboptimal Reaction Conditions The reaction pH, temperature, or time may not be optimal. For amine couplings, maintain a pH of 7-9.[1] For click chemistry, a pH of 6.5-7.5 is often effective.[7]
Steric Hindrance The bulky nature of the molecules being conjugated can hinder the reaction. Consider using a longer PEG chain linker to increase the distance between the molecules.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing (Shake-Flask Method)

This protocol provides a reliable method for determining the saturation solubility of this compound in a specific solvent.[5]

Materials:

  • This compound

  • Selected solvent

  • Vials with secure caps

  • Orbital shaker or rotator

  • Analytical balance

  • Quantitative analytical technique (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains.

  • Record the exact mass of the compound added.

  • Add a precise volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the sample for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed until the excess solid has settled.

  • Carefully extract a sample from the supernatant, ensuring no solid particles are transferred.

  • Dilute the sample to a suitable concentration for analysis.

  • Quantify the concentration of the dissolved this compound using a calibrated analytical method.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is crucial for confirming the identity and purity of this compound and its conjugates.[9][10]

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.[10]

  • Positive ion mode is preferred.[10]

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1-2 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[9]

  • If necessary, dilute the stock solution further with the mobile phase used for analysis.

Data Acquisition and Analysis:

  • Acquire the mass spectrum.

  • Look for the expected protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The theoretical monoisotopic mass of this compound can be used to predict these m/z values.[9]

  • For conjugates, calculate the expected mass of the final product and compare it to the observed mass.[11]

Expected Mass Adducts for Propargyl-PEG Linkers
CompoundMolecular FormulaExact Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compound C12H21NO4243.15244.16266.14
Propargyl-PEG3-BocC14H25NO5287.17288.18310.16
Propargyl-PEG7-BocC22H41NO9463.28464.29486.27
Propargyl-PEG8-BocC24H45NO10507.30508.31530.29

Note: The values for this compound are calculated based on its chemical formula, while the other values are from comparative data.[12]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation and Solubility Check cluster_analysis Analysis and Purification prep Prepare Stock Solution of this compound observe Visually Inspect for Aggregation/Precipitation prep->observe troubleshoot Troubleshoot Solubility (Change Solvent/Concentration) observe->troubleshoot Cloudy? conjugate Perform Conjugation Reaction (e.g., Click Chemistry or Amide Bond Formation) observe->conjugate Clear troubleshoot->prep Re-prepare analyze Analyze Reaction Mixture (LC-MS, HPLC) conjugate->analyze check_yield Low Yield? analyze->check_yield purify Purify Conjugate (e.g., Chromatography, Dialysis) check_yield->purify No troubleshoot_reaction Troubleshoot Reaction (Catalyst, Reagents, Conditions) check_yield->troubleshoot_reaction Yes final_product Characterize Final Product (MS, NMR) purify->final_product troubleshoot_reaction->conjugate

Caption: A general experimental workflow for using this compound.

troubleshooting_logic start Aggregation Observed check_solubility Is the solvent appropriate? (See Solubility Table) start->check_solubility change_solvent Action: Change Solvent or Lower Concentration check_solubility->change_solvent No check_temp Was the solution exposed to low temperatures? check_solubility->check_temp Yes end Problem Resolved change_solvent->end warm_sonicate Action: Gently Warm and/or Sonicate check_temp->warm_sonicate Yes check_storage Was the compound stored correctly? check_temp->check_storage No warm_sonicate->end new_aliquot Action: Use a Fresh Aliquot of Properly Stored Compound check_storage->new_aliquot No check_storage->end Yes new_aliquot->end

References

Technical Support Center: Monitoring Propargyl-PEG1-Boc Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the monitoring of Propargyl-PEG1-Boc reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components: a propargyl group (a terminal alkyne) for "click chemistry" reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] Its primary use is in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs, where the precise and sequential linkage of different molecular entities is required.[3][4][5]

Q2: What are the critical reaction steps when using this compound?

There are generally two main reaction pathways:

  • Click Chemistry First: The propargyl group is reacted with an azide-containing molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc group remains as a protecting group for the amine.[2][4]

  • Amine Conjugation First: The Boc protecting group is removed from the amine using an acid, and the newly exposed amine is then conjugated to another molecule, often via an NHS ester or through EDC/NHS coupling with a carboxylic acid.[2]

Q3: How can I monitor the progress of my this compound reaction?

The progress of the reaction can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an ideal method for monitoring the progress of both Boc deprotection and click chemistry reactions by separating reactants, intermediates, and products.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the product by determining the mass-to-charge ratio (m/z) of the species eluted from the HPLC.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the starting material and the final product. It is particularly useful for monitoring the removal of the Boc protecting group by observing the disappearance of the characteristic tert-butyl proton signal around 1.4 ppm.[3][9][10]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of the reaction's progress.[4][7]

Q4: What are the common causes of low yield in this compound conjugation reactions?

Low yields can stem from several factors:

  • Inefficient Copper(I) Catalyst: The active catalyst in CuAAC reactions is Cu(I). If it is oxidized to Cu(II) or if the catalyst concentration is too low, the reaction rate will significantly decrease.[4]

  • Poor Solubility of Reactants: If the this compound linker, the azide-containing substrate, or the catalyst are not fully soluble in the chosen solvent, it can lead to a heterogeneous reaction mixture and reduced efficiency.[4]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can sterically hinder the approach of the azide (B81097) and alkyne groups, slowing the reaction rate.[4]

  • Side Reactions: The terminal alkyne of the propargyl group can undergo side reactions, such as homocoupling (Glaser coupling), particularly at higher temperatures or in the presence of oxygen.[4][5]

  • Impure Reagents: Impurities in the starting materials can interfere with the reaction.[4]

  • Incomplete Boc Deprotection: If the subsequent reaction involves the amine, incomplete removal of the Boc group will result in a low yield of the desired product.[5][11]

Q5: How can I avoid side reactions during the Boc deprotection step?

The acidic removal of the Boc group generates a tert-butyl cation, which can lead to the alkylation of nucleophilic sites on your molecule.[5][12] To prevent this, you can add "scavengers" to the deprotection reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thiols.[5][13]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Possible Cause Solution Rationale
Insufficient Acid Strength or ConcentrationIncrease the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM). For very stable Boc groups, consider a stronger acid system like 4M HCl in dioxane.[10][11]The Boc group is cleaved by acidolysis; a higher acid concentration can drive the reaction to completion.
Inadequate Reaction Time or TemperatureExtend the reaction time (e.g., from 1 hour to 2-4 hours) and monitor by TLC or LC-MS. Gentle warming can be beneficial but should be monitored for side reactions.[10][11]Deprotection is a kinetic process that may require more time or energy to complete.
Steric HindranceThe bulky PEG chain can sometimes hinder the approach of the acid. Consider alternative deprotection methods if increasing time and temperature is ineffective.[10][11]
Water ContaminationEnsure anhydrous conditions during the deprotection step.[2]Water can interfere with the acid-catalyzed deprotection reaction.
Issue 2: Low Yield in Click Chemistry (CuAAC) Reaction
Possible Cause Solution Rationale
Inactive (oxidized) copper catalystUse a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degas all solutions thoroughly to remove oxygen. Consider using a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA).[4]The active catalyst is Cu(I); oxygen will oxidize it to the inactive Cu(II) state. Stabilizing ligands protect the Cu(I) state.
Propargyl group homocouplingLower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][5]This side reaction is often promoted by oxygen and higher temperatures.
Suboptimal reaction conditions (pH, solvent)Optimize the reaction pH (typically around 7-8) and solvent system. Protic solvents like water/t-BuOH mixtures are often effective. Try a different solvent or a co-solvent system (e.g., DMSO/water, DMF/water).[4][5]The solubility of all components is crucial for an efficient reaction.
Poor Reagent SolubilityGently warm the reaction mixture to improve solubility.[4]A homogenous reaction mixture leads to an improved yield.
Incorrect StoichiometryUse a slight excess (1.1-1.5 equivalents) of one of the reactants.[4]This can help drive the reaction to completion.
Issue 3: Purification Challenges
Possible Cause Solution Rationale
Product is an oil and difficult to handleThis is a common physical property of many PEG derivatives.[14]Consider techniques like lyophilization to obtain a solid product if possible.
Broad or tailing peaks in RP-HPLCUse a high-purity, end-capped C18 column. Add a small amount of an acidic modifier like 0.1% TFA to the mobile phase to suppress silanol (B1196071) interactions. Optimize the gradient slope and organic solvent percentage.[14]Secondary interactions with the column can be minimized with the right column and mobile phase.
Loss of Boc protecting group during purificationIf using an acidic mobile phase (e.g., with TFA), work quickly and neutralize the collected fractions immediately with a base like ammonium (B1175870) hydroxide.[14]The Boc group is labile in acidic conditions.
Co-elution of a very similar impurityOptimize the HPLC gradient to be shallower for better separation. Try a different column chemistry (e.g., a phenyl-hexyl column) for different selectivity. Consider orthogonal purification techniques like normal-phase chromatography.[14]Enhancing the resolving power of the chromatography is key.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC
  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C.[13]

  • Deprotection Reaction: Slowly add a solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM. Stir at 0°C for 30 minutes, then warm to room temperature and let the reaction proceed for 1-2 hours.[13]

  • Aliquoting and Quenching: At various time points, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a neutralizing mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of a basic modifier like triethylamine).[10]

  • HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Elute the compounds using a linear gradient of acetonitrile in water (with 0.1% TFA), for example, from 10% to 90% acetonitrile over 20 minutes. Monitor the chromatogram at a suitable wavelength (e.g., 214 nm).[7][10]

  • Data Analysis: Identify the peaks corresponding to the starting material (this compound) and the deprotected product (Propargyl-PEG1-Amine) based on their retention times. The product will be more polar and thus have a shorter retention time.[7]

Protocol 2: Monitoring Click Chemistry (CuAAC) by LC-MS
  • Reaction Setup: Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).[2]

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst by mixing a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[2]

  • Reaction Initiation: Add the copper catalyst to the reaction mixture. A copper-stabilizing ligand (e.g., TBTA) can be added to improve efficiency. Stir the reaction at room temperature for 1-4 hours.[2]

  • Aliquoting: At various time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., 1:1 acetonitrile/water).[7]

  • LC-MS Analysis: Inject the diluted sample into an LC-MS system with a C18 reverse-phase column. Separate the components using a suitable gradient of acetonitrile in water with 0.1% formic acid.[7]

  • Data Analysis: Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z values of the starting materials and the triazole product. Confirm the identity of the product peak by its mass spectrum. Determine the reaction completion by observing the disappearance of the starting material peaks and the growth of the product peak.[7]

Data Presentation

Table 1: Representative HPLC Retention Times for Boc Deprotection Monitoring

CompoundTypical Retention Time (min)Mobile PhaseColumn
This compound8.5Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase
Propargyl-PEG1-Amine5.2Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase
Note: Actual retention times may vary depending on the specific HPLC system, column, and gradient conditions.[7]

Table 2: Representative ¹H NMR Chemical Shifts for Boc Deprotection

CompoundFunctional GroupTypical Chemical Shift (ppm)
This compoundtert-butyl protons of Boc group~1.4 (singlet)
Propargyl-PEG1-Aminetert-butyl protons of Boc groupSignal disappears
Note: The disappearance of the singlet at ~1.4 ppm is a clear indicator of successful Boc deprotection.[10]

Visualizations

Reaction_Pathway cluster_deprotection Boc Deprotection cluster_click Click Chemistry (CuAAC) A This compound B Propargyl-PEG1-Amine A->B  TFA, DCM   D Triazole Product B->D  CuSO4, NaAsc   C Azide-containing Molecule C->D

Caption: General reaction scheme for this compound.

Experimental_Workflow start Start Reaction (Deprotection or Click) aliquot Withdraw Aliquot at Time Points start->aliquot quench Quench Reaction (if necessary) aliquot->quench analyze Analyze by HPLC or LC-MS quench->analyze decision Reaction Complete? analyze->decision decision->aliquot No end Work-up and Purification decision->end Yes

Caption: Workflow for monitoring reaction kinetics.

Troubleshooting_Workflow start Low Product Yield? check_sm Check Starting Material Purity start->check_sm Yes optimize Systematically Optimize Conditions start->optimize No, but incomplete check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions check_catalyst Check Catalyst Activity (for CuAAC) check_conditions->check_catalyst check_catalyst->optimize

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Scaling Up Propargyl-PEG1-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up conjugation reactions involving Propargyl-PEG1-Boc. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a terminal propargyl (alkyne) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine. Its primary application is in bioconjugation, particularly in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It is often used in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Q2: What are the critical parameters to consider when scaling up a CuAAC reaction involving this compound?

A2: When scaling up a CuAAC reaction, the following parameters are critical:

  • Temperature Control: The CuAAC reaction is exothermic. At a larger scale, efficient heat dissipation is necessary to prevent temperature gradients that can lead to side reactions and product degradation.[1]

  • Oxygen Exclusion: The active Cu(I) catalyst is sensitive to oxidation.[1][2] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical, especially for longer reaction times at a larger scale.[1][2]

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially with potentially viscous solutions at high concentrations. Inadequate mixing can lead to localized areas of low reactant concentration.[1][5]

  • Solvent Selection: The choice of solvent is important for ensuring the solubility of all reactants and the catalyst, which can be more challenging at higher concentrations.[1][2]

  • Reagent Stoichiometry: Precise control over the molar ratios of the alkyne, azide (B81097), copper catalyst, and reducing agent is essential for optimal yield and minimizing side reactions.[2][6]

Q3: When should the Boc group be deprotected?

A3: The Boc group should be deprotected after the CuAAC reaction. This strategy protects the amine from participating in unwanted side reactions during the conjugation. Once the desired triazole linkage is formed, the Boc group can be selectively removed under acidic conditions to reveal the primary amine for subsequent modifications.[1]

Q4: My Boc deprotection reaction is not going to completion upon scale-up. What could be wrong?

A4: Incomplete Boc deprotection is typically due to insufficient acid strength or concentration.[7] The reaction is commonly performed with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[7][8] If the reaction is slow or incomplete, you can increase the concentration of TFA or extend the reaction time.[7][9] Ensure your reagents, particularly the solvent, are anhydrous, as water can interfere with the reaction.[3][7]

Q5: What are the common methods for purifying the final conjugate at a larger scale?

A5: Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts.[7] Common techniques for large-scale purification include:

  • Size-Exclusion Chromatography (SEC): Effective for separating larger PEGylated conjugates from smaller molecules.[1][3][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying peptide and small molecule conjugates based on hydrophobicity.[7][11][12]

  • Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities from large bioconjugates.[1]

Troubleshooting Guides

Low Yield in CuAAC Reaction
Potential CauseRecommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) by oxygen.[2][6] Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.[2][6] Always include a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[2][6][13]
Impure Reagents Impurities in either the this compound or the azide-containing molecule can inhibit the catalyst.[2][6] Confirm the purity of your starting materials using methods like NMR or mass spectrometry.[2][6]
Incorrect Reagent Stoichiometry Suboptimal ratios of the catalyst, ligand, or reducing agent can lead to low yields.[2] A general starting point is a slight excess (1.1-1.2 equivalents) of the alkyne or azide, 1-5 mol% of a copper source, and 5-10 mol% of a reducing agent.[1][2]
Poor Solubility of Reactants The this compound, azide-containing substrate, or catalyst may not be fully soluble in the chosen solvent system.[13] Try a different solvent or a co-solvent system (e.g., DMSO/water, t-BuOH/water).[2][13]
Inefficient Mixing At larger scales, inefficient mixing can lead to localized low concentrations of reactants.[1] Use an appropriate overhead stirrer or a reactor with baffles to ensure efficient mixing. For viscous solutions, consider gentle heating to reduce viscosity.[1]
Formation of Side Products
Potential CauseRecommended Solution
Alkyne Homocoupling (Glaser-Hay Coupling) This is often due to the presence of oxygen.[1] Improve degassing procedures and maintain a strict inert atmosphere.[1] Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction.[1]
Side Reactions with Other Functional Groups Ensure that other functional groups on your substrate are protected if they are not compatible with the reaction conditions.[13]
Hydrolysis of Boc Group The Boc group is generally stable under CuAAC conditions but can be cleaved under acidic conditions.[1][2] Ensure the reaction pH is neutral or slightly basic.[1]
Incomplete Boc Deprotection
Potential CauseRecommended Solution
Insufficient Acid Strength or Reaction Time Use a stronger acid (e.g., higher concentration of TFA) or increase the deprotection time.[3] Monitor the reaction by TLC or LC-MS.[3][14]
Water Contamination Ensure anhydrous conditions during the deprotection step, as water can interfere with the reaction.[3][7]
Scavenger Issues During Boc deprotection, a reactive tert-butyl cation is generated which can cause side reactions.[8] The use of a scavenger, such as triisopropylsilane (B1312306) (TIS), can prevent these side reactions.[8]

Experimental Protocols

Protocol 1: Scaled-Up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction at a larger scale.

Materials:

  • Azide-containing molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (recommended)

  • Degassed solvents (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Preparation: In a suitably sized reactor equipped with an overhead stirrer and an inert gas inlet, dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in the chosen degassed solvent system.[1]

  • Reagent Stock Solutions: In separate vessels, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in degassed water), a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water), and if using a ligand, a stock solution of THPTA (e.g., 200 mM in degassed water).[1]

  • Reaction Setup:

    • Begin stirring the solution of the azide and alkyne.

    • If using a ligand, add the THPTA solution to the reactor (typically to achieve a 2:1 to 5:1 ligand to copper ratio).[2]

    • Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 1-5 mol% relative to the limiting reagent.[1][2]

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[1][2]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.[1][13]

    • Upon completion, the product can be purified using appropriate methods such as RP-HPLC or SEC.[2]

Protocol 2: Scaled-Up Boc Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group at a larger scale.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. A typical concentration is 0.1 M.[7]

  • Reaction:

    • Cool the solution to 0°C using an ice bath.[7][8]

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3][7]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.[7][8]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1][14]

  • Work-up and Purification:

    • Remove the solvent and excess acid under reduced pressure.[1][15]

    • Co-evaporation with toluene (B28343) can help remove residual TFA.[1][7]

    • The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps after thorough drying.[7]

Visualizations

experimental_workflow cluster_cuac CuAAC Reaction cluster_deprotection Boc Deprotection azide Azide-containing Molecule cuac_reaction Conjugation Reaction azide->cuac_reaction peg This compound peg->cuac_reaction reagents CuSO4, NaAsc, Ligand reagents->cuac_reaction boc_conjugate Boc-Protected Conjugate cuac_reaction->boc_conjugate Crude Product deprotection_reaction Deprotection boc_conjugate->deprotection_reaction tfa TFA / DCM tfa->deprotection_reaction purification Purification (HPLC/SEC) deprotection_reaction->purification Crude Product final_product Final Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low CuAAC Yield? check_catalyst Is Cu(I) catalyst active? (Degassed solvents, fresh reducing agent) start->check_catalyst Yes check_reagents Are reagents pure? check_catalyst->check_reagents Yes fail Consult Further check_catalyst->fail No check_stoichiometry Is stoichiometry correct? check_reagents->check_stoichiometry Yes check_reagents->fail No check_mixing Is mixing efficient? check_stoichiometry->check_mixing Yes check_stoichiometry->fail No success Yield Improved check_mixing->success Yes check_mixing->fail No

Caption: Troubleshooting decision tree for low CuAAC yield.

References

Validation & Comparative

A Researcher's Guide to Validating Propargyl-PEG1-Boc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules is a cornerstone of innovation. The Propargyl-PEG1-Boc linker, a heterobifunctional tool, is valuable for its ability to participate in highly efficient "click" chemistry reactions via its propargyl group.[1][2] Validating the efficiency of these conjugation reactions is a critical step to ensure the quality, homogeneity, and reliability of the final bioconjugate.[3][4]

This guide provides a comparative overview of the primary analytical techniques used to validate the conjugation efficiency of this compound. It includes detailed experimental protocols and a comparison of alternative linker chemistries to provide a comprehensive framework for your experimental design.

The general workflow for a conjugation reaction involving a propargyl-containing linker and its subsequent analysis is a multi-step process. It begins with the reaction itself, followed by purification to remove unreacted starting materials, and culminates in analysis by one or more techniques to confirm the successful formation of the desired product.[5]

G cluster_1 Phase 2: Validation & Analysis A This compound + Azide-Molecule B CuAAC Reaction (Click Chemistry) A->B C Crude Reaction Mixture B->C D Purification (e.g., Chromatography, SEC) C->D E Purified Conjugate D->E F Mass Spectrometry (MS) E->F G HPLC Analysis E->G H NMR Spectroscopy E->H I SDS-PAGE E->I J Successful Conjugation Confirmed F->J G->J H->J I->J

Experimental workflow for conjugation and analysis.

Comparison of Analytical Validation Techniques

The choice of an analytical method depends on the specific information required, the nature of the bioconjugate, and the available instrumentation.[3] A combination of techniques is often recommended for unambiguous confirmation of conjugation.[5]

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)NMR SpectroscopySDS-PAGE
Primary Output Molecular weight of molecules.[6]Separation based on physicochemical properties (e.g., hydrophobicity, size).[7]Detailed molecular structure and functional group information.[1]Separation based on molecular weight.[4]
Key Information Direct confirmation of mass addition from the linker.[1] Can identify heterogeneity.[8]Purity assessment, quantification of reactants and products, reaction monitoring.[1]Structural verification, confirmation of covalent bond formation (e.g., triazole ring).[1]Visual confirmation of increased molecular weight post-conjugation.[4]
Sensitivity Very HighHigh[]Moderate to LowModerate
Alternative Methods ESI-MS and MALDI-TOF are common variants.[10][11]RP-HPLC, SEC, and IEX-HPLC are used for different separation needs.[7]1D (¹H) and 2D (COSY, HSQC) NMR provide different levels of structural detail.Western Blot can be used for more specific detection if an antibody is available.[12]
Best For Unambiguous confirmation of covalent modification and identifying degree of conjugation.[6]Routine purity checks, reaction optimization, and quality control.[]Detailed structural elucidation of small molecule conjugates.Quick, qualitative assessment of protein conjugation success.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of conjugation efficiency.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides definitive evidence of conjugation by confirming the expected molecular weight of the final product.[5] Electrospray Ionization (ESI) is often coupled with LC for analysis of bioconjugates.[13]

  • Instrumentation : An LC-MS system, such as a Q-TOF mass spectrometer.[8]

  • Sample Preparation :

    • Purify the conjugate from the crude reaction mixture using an appropriate method (e.g., size-exclusion or affinity chromatography) to remove excess reagents.[13]

    • Dilute the purified sample to approximately 0.1-1 mg/mL in a suitable solvent, often the aqueous mobile phase (e.g., water with 0.1% formic acid).[13]

  • LC-MS Analysis :

    • Column : A reversed-phase column (e.g., C4 for proteins) is commonly used.[7]

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : A linear gradient tailored to the hydrophobicity of the conjugate (e.g., 20-80% B over 30 minutes).[7]

    • Flow Rate : Typically 0.5-1.0 mL/min.[7]

    • Detection : ESI in positive ion mode.

Reversed-Phase HPLC (RP-HPLC) Analysis

HPLC is a powerful tool for assessing the purity of a conjugate and monitoring the progress of a reaction by separating the product from the starting materials.[1]

  • Instrumentation : An HPLC system equipped with a UV detector.[7]

  • Sample Preparation :

    • Quench the reaction at various time points if monitoring progress.

    • Dilute the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[7]

    • Filter the sample through a 0.22 µm filter before injection.[7]

  • Chromatographic Conditions :

    • Column : C4 or C18 reversed-phase column suitable for the hydrophobicity of the molecules.[7]

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[7]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[7]

    • Gradient : A typical gradient might run from 20% to 80% B over 30 minutes.[7]

    • Flow Rate : 1.0 mL/min.[7]

    • Column Temperature : 45-60 °C can improve peak shape for proteins.[7]

    • Detection : UV absorbance at 214 nm or 280 nm.[7]

  • Data Interpretation : Successful conjugation is indicated by the appearance of a new peak with a different retention time from the starting materials. The efficiency can be estimated by comparing the peak areas of the product and the remaining starting material.

SDS-PAGE Analysis (for Protein Conjugates)

For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a clear visual confirmation of an increase in molecular weight.[4]

  • Sample Preparation :

    • Collect aliquots from the conjugation reaction at different time points. Include a negative control (no linker) and a sample of the unconjugated protein.[4]

    • Mix samples with loading buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heat at 70-95°C for 5-10 minutes.

  • Electrophoresis :

    • Load the prepared samples onto a polyacrylamide gel with an appropriate percentage to resolve the expected molecular weights.

    • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization :

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Destain the gel to visualize protein bands.[4]

    • Image the gel using a gel documentation system.

  • Data Interpretation : A successful conjugation will result in a new band that migrates slower (appears higher on the gel) than the band for the unconjugated protein.[4] The decrease in the intensity of the unconjugated protein band over time corresponds to the progress of the reaction.

This compound in Click Chemistry

The propargyl group of the linker participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[15][16] This reaction is known for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous solutions.[17][18] The reaction forms a stable triazole linkage between the propargyl group and an azide-functionalized molecule.[19]

CuAAC reaction schematic.

Comparison with Alternative Linker Chemistries

The CuAAC reaction used with this compound is highly efficient, often achieving yields greater than 85%.[4] This compares favorably to other common bioconjugation methods.

Linker ChemistryReactive GroupsTypical EfficiencyKey AdvantagesKey Disadvantages
CuAAC (Click Chemistry) Alkyne + Azide >85% [4]High efficiency and specificity, bio-orthogonal, forms a very stable triazole bond.[20]Requires a copper catalyst which may need to be removed for some biological applications.
Thiol-Maleimide Thiol + Maleimide>90%[20]High efficiency, fast reaction at neutral pH.[20]Maleimide ring can undergo hydrolysis, potentially leading to instability.[20]
EDC/NHS Coupling Carboxylic Acid + Primary Amine50-80% (Variable)[20]Well-established chemistry, forms stable amide bonds.Susceptible to hydrolysis, can lead to side reactions and requires specific pH control.[20]

By selecting the appropriate analytical techniques and understanding the comparative advantages of the underlying chemistry, researchers can confidently validate the efficiency of their this compound conjugations, ensuring the development of robust and well-characterized bioconjugates.

References

A Comparative Guide to HPLC Analysis of Propargyl-PEG1-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of targeted therapeutics, the precise monitoring of chemical reactions is paramount for ensuring product quality and optimizing synthesis protocols. The heterobifunctional linker, Propargyl-PEG1-Boc, is a valuable building block, featuring a terminal alkyne for "click" chemistry and a Boc-protected amine for subsequent conjugation. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the two key reactions involving this linker: the deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides an objective comparison of HPLC with other analytical techniques for monitoring these reactions, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture.[1][] For this compound reactions, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[1][3] Separation is based on the hydrophobicity of the analytes; more polar compounds elute earlier (shorter retention time), while more nonpolar compounds are retained longer on the column.

Monitoring Boc Deprotection

The first step in utilizing the this compound linker is the removal of the acid-labile Boc protecting group to expose the primary amine. This reaction is typically monitored by observing the disappearance of the starting material, this compound, and the appearance of the more polar product, Propargyl-PEG1-amine.

Monitoring the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Following Boc deprotection, the exposed amine can be used for further conjugation, while the propargyl group is available for the CuAAC "click" reaction with an azide-functionalized molecule. This reaction forms a stable triazole linkage. HPLC is used to monitor the consumption of the starting materials (Propargyl-PEG1-amine and the azide) and the formation of the triazole product. The triazole product is generally more polar than the starting alkyne, resulting in a shorter retention time in RP-HPLC.

Data Presentation: HPLC Analysis of Propargyl-PEG-Boc Reactions

The following tables summarize representative quantitative data for monitoring the Boc deprotection of a Propargyl-PEG10-Boc linker and a generic CuAAC reaction. Note that retention times are highly dependent on the specific HPLC system, column, gradient, and the nature of the azide (B81097) used. The data for the Boc deprotection of the longer PEG10 linker is illustrative of the expected shift in retention time; the shorter PEG1 linker would have a correspondingly shorter retention time.

Table 1: Representative HPLC Retention Times for Boc Deprotection of Propargyl-PEG10-Boc [1]

CompoundTypical Retention Time (min)Mobile PhaseColumn
Propargyl-PEG10-Boc8.5Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase
Propargyl-PEG10-Amine5.2Acetonitrile/Water Gradient with 0.1% TFAC18 Reverse Phase

Table 2: Illustrative HPLC Data for a CuAAC Reaction

CompoundRetention Time (min)Purity by Peak Area (%)Notes
Propargyl-PEG1-Amine4.1>98% (Starting Material)Retention time is shorter than the Boc-protected precursor due to increased polarity.
Azide Reactant (e.g., Benzyl Azide)6.8>99% (Starting Material)Retention time is dependent on the hydrophobicity of the R-group.
Triazole Product3.5>95% (Crude Reaction)The product is typically more polar than the starting materials, leading to an earlier elution.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC[1]

Objective: To monitor the removal of the Boc protecting group from this compound.

Materials:

  • This compound reaction mixture (e.g., in a solution of TFA in Dichloromethane)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 100 µL of a 1:1 mixture of Mobile Phase A and the quenching solution.

  • Vortex the sample and centrifuge to remove any precipitate.

  • Inject 10 µL of the supernatant onto the HPLC system.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for the amide bond).

  • Identify the peaks corresponding to the starting material (this compound) and the deprotected product (Propargyl-PEG1-amine) based on their retention times.

  • Calculate the percentage conversion by comparing the peak areas of the starting material and the product.

Protocol 2: Monitoring CuAAC Reaction by HPLC

Objective: To monitor the copper-catalyzed azide-alkyne cycloaddition between Propargyl-PEG1-amine and an azide-containing molecule.

Materials:

  • CuAAC reaction mixture

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • At specified time intervals (e.g., 0, 1, 2, 4 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot with 90 µL of the initial mobile phase composition.

  • Inject the diluted sample into the HPLC system.

  • Separate the components using a suitable gradient of Mobile Phase B.

  • Monitor the chromatogram at a wavelength appropriate for the azide-containing molecule or the triazole product if they possess a chromophore. If not, a low wavelength (e.g., 214 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.[4]

  • Track the decrease in the peak areas of the Propargyl-PEG1-amine and the azide reactant, and the increase in the peak area of the triazole product.

  • Determine the reaction completion by the disappearance of the limiting starting material peak.

Comparison with Other Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Separation based on polarity.Quantitative, highly reproducible, high resolution, can be automated.[][5]Requires method development, can be time-consuming, may require a chromophore for sensitive UV detection.[]
LC-MS Separation by HPLC followed by mass detection.Provides molecular weight confirmation of reactants and products, highly sensitive, can identify byproducts.[1]More expensive instrumentation, requires more expertise for operation and data interpretation.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for in-situ reaction monitoring without sample workup.Lower sensitivity compared to HPLC and MS, can be complex to interpret for reaction mixtures, requires expensive equipment.
TLC Separation on a solid phase with a liquid mobile phase.Rapid, inexpensive, simple to perform, good for quick qualitative checks of reaction progress.[1]Not quantitative, lower resolution than HPLC, can be difficult to visualize for compounds without a UV chromophore.[5]

Visualizations

experimental_workflow cluster_boc Boc Deprotection cluster_cuaac CuAAC Reaction Boc_start This compound + TFA/DCM Boc_reaction Reaction at RT Boc_start->Boc_reaction Boc_quench Quench Aliquot Boc_reaction->Boc_quench Boc_hplc HPLC Analysis (Monitor Disappearance of Starting Material) Boc_quench->Boc_hplc Boc_product Propargyl-PEG1-Amine Boc_hplc->Boc_product Cuaac_start Propargyl-PEG1-Amine + Azide-Molecule + Cu(I) Catalyst Boc_product->Cuaac_start Proceed to Click Reaction Cuaac_reaction Reaction at RT Cuaac_start->Cuaac_reaction Cuaac_dilute Dilute Aliquot Cuaac_reaction->Cuaac_dilute Cuaac_hplc HPLC Analysis (Monitor Formation of Product) Cuaac_dilute->Cuaac_hplc Cuaac_product Triazole Product Cuaac_hplc->Cuaac_product

Caption: Experimental workflow for Boc deprotection and CuAAC reaction monitoring by HPLC.

logical_relationship cluster_reaction Reaction Monitoring cluster_hplc RP-HPLC Elution Propargyl_PEG_Boc This compound (Less Polar) Propargyl_PEG_Amine Propargyl-PEG1-Amine (More Polar) Propargyl_PEG_Boc->Propargyl_PEG_Amine Boc Deprotection Triazole Triazole Product (Most Polar) Propargyl_PEG_Amine->Triazole CuAAC Azide Azide Reactant Azide->Triazole CuAAC Elution Early Elution <---(Increasing Polarity)--- Late Elution

Caption: Logical relationship between reaction progress and HPLC elution order.

References

A Comparative Guide to the NMR Analysis of Propargyl-PEG1-Boc and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Propargyl-PEG1-Boc, a heterobifunctional linker, and its key reaction products. For researchers, scientists, and drug development professionals, a thorough understanding of the NMR spectra of these molecules is essential for confirming chemical structures, assessing purity, and monitoring the progress of reactions such as deprotection and "click" chemistry conjugations. This document presents representative ¹H and ¹³C NMR data in clearly structured tables, detailed experimental protocols for acquiring reproducible data, and visual diagrams to illustrate experimental workflows and reaction pathways.

Comparative NMR Data Analysis

NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of this compound and its derivatives. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, its deprotected amine counterpart, and a representative product from a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction. The chemical shifts are provided in parts per million (ppm) and are typically referenced to a deuterated solvent signal. Actual chemical shifts may vary depending on the solvent, concentration, and instrument used.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupThis compoundPropargyl-PEG1-aminePropargyl-PEG1-Triazole Product
Boc (-C(CH₃)₃) ~1.44 ppm (s, 9H)[1]N/A~1.45 ppm (s, 9H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 ppm (m)~3.65 ppm (m)~3.70 ppm (m)
-CH₂-NHBoc ~3.32 ppm (q, 2H)[1]N/A~3.40 ppm (q, 2H)
-CH₂-NH₂ N/A~2.85 ppm (t, 2H)[1]N/A
Propargyl (-CH₂-C≡) ~4.18 ppm (d, 2H)[1]~4.18 ppm (d, 2H)[1]N/A
Propargyl (CH≡C-) ~2.41 ppm (t, 1H)[1]~2.41 ppm (t, 1H)[1]N/A
Triazole Ring Proton N/AN/A~7.50-8.00 ppm (s, 1H)
Triazole-CH₂- N/AN/A~4.50 ppm (s, 2H)

Key Observations from ¹H NMR:

  • Boc Protection: The presence of the Boc protecting group is unequivocally confirmed by a sharp singlet at approximately 1.44 ppm, which integrates to nine protons.[1]

  • Deprotection: The most significant spectral change upon removal of the Boc group is the complete disappearance of the singlet at 1.44 ppm.[1] Concurrently, the methylene (B1212753) protons adjacent to the newly formed primary amine typically shift upfield to around 2.85 ppm.[1]

  • Click Reaction: Following a successful CuAAC reaction, the signals corresponding to the terminal alkyne proton (~2.41 ppm) and the adjacent methylene protons (~4.18 ppm) disappear.[1] New signals appear, including a characteristic singlet for the triazole ring proton in the aromatic region of the spectrum and a singlet for the methylene group adjacent to the newly formed triazole ring.

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

Functional GroupThis compoundPropargyl-PEG1-aminePropargyl-PEG1-Triazole Product
Boc (-C(CH₃)₃) ~28.4 ppmN/A~28.4 ppm
Boc (-(C=O)O-C(CH₃)₃) ~79.5 ppmN/A~79.5 ppm
Boc (-C=O) ~156.1 ppmN/A~156.1 ppm
PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-71.0 ppm~70.0-71.0 ppm~70.0-71.0 ppm
-CH₂-NHBoc ~40.5 ppmN/A~40.5 ppm
-CH₂-NH₂ N/A~41.7 ppm[1]N/A
Propargyl (-CH₂-C≡) ~58.5 ppm~58.5 ppmN/A
Propargyl (-C≡CH) ~74.8 ppm~74.8 ppmN/A
Propargyl (-C≡CH) ~80.5 ppm~80.5 ppmN/A
Triazole Ring Carbons N/AN/A~120-145 ppm
Triazole-CH₂- N/AN/A~61.5 ppm

Key Observations from ¹³C NMR:

  • Boc Protection: The Boc group is characterized by three distinct signals: the methyl carbons around 28.4 ppm, the quaternary carbon at approximately 79.5 ppm, and the carbonyl carbon around 156.1 ppm.

  • Deprotection: Upon removal of the Boc group, all three characteristic signals vanish. The carbon adjacent to the amine group shifts to a different chemical environment, appearing around 41.7 ppm.[1]

  • Click Reaction: The alkyne carbons (around 74.8 ppm and 80.5 ppm) are no longer present after the cycloaddition reaction. New signals corresponding to the two carbons of the triazole ring appear in the downfield region of the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Weigh 5-10 mg of the this compound or its derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the analyte.[2]

  • Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

NMR Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, particularly for resolving the protons of the PEG backbone.[2][3]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise.[2]

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.[2]

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve sensitivity.[2]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound and its products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz or higher) transfer->instrument_setup h1_nmr Acquire ¹H NMR Spectrum instrument_setup->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument_setup->c13_nmr processing Fourier Transform, Phase Correction, & Baseline Correction h1_nmr->processing c13_nmr->processing calibration Chemical Shift Calibration processing->calibration integration Integration & Peak Picking calibration->integration analysis Structure Confirmation & Purity Assessment integration->analysis end end analysis->end End

Caption: Workflow for NMR analysis of this compound derivatives.

Reaction Scheme: Deprotection and Click Chemistry

This diagram illustrates the key chemical transformations of this compound: the removal of the Boc protecting group to yield a primary amine and its participation in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

reaction_scheme propargyl_peg_boc This compound propargyl_peg_amine Propargyl-PEG1-amine propargyl_peg_boc->propargyl_peg_amine Deprotection triazole_product Propargyl-PEG1-Triazole Product propargyl_peg_boc->triazole_product Click Chemistry (CuAAC) acid Acid (e.g., TFA) azide Azide-containing Molecule (R-N₃) catalyst Cu(I) Catalyst

Caption: Key reactions of this compound.

References

A Head-to-Head Comparison: Propargyl-PEG1-Boc versus Alternative PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Propargyl-PEG1-Boc, a heterobifunctional linker, has emerged as a versatile tool, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with other commonly used Polyethylene (B3416737) Glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.

The core structure of this compound features a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for sequential conjugation.[1] This design allows for a controlled, stepwise approach to building complex biomolecules.[2][3]

Performance Comparison of PEG Linker Chemistries

The choice of reactive groups on a PEG linker dictates the conjugation strategy and significantly influences the stability of the final product. This compound, which participates in click chemistry, offers distinct advantages in stability over other common linker types.

A primary concern with traditional maleimide-based linkers is the potential instability of the thioether bond formed with cysteine residues. This bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugated payload, potentially causing off-target toxicity and reducing therapeutic efficacy.[4] In contrast, the 1,2,3-triazole linkage formed via the click reaction of a propargyl group with an azide (B81097) is exceptionally stable and resistant to cleavage under physiological conditions.[4][5]

FeaturePropargyl-PEG-Boc (Click Chemistry)Maleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Michael addition & Amine acylationStrain-promoted azide-alkyne cycloaddition (SPAAC) & Amine acylation
Reactive Partners Alkyne and AzideThiol and AmineAzide and Amine
Reaction Conditions Aqueous buffers, room temperature, requires copper catalystpH 6.5-7.5 for maleimide, pH 7.2-8.5 for NHS esterpH-independent (typically 4-10), copper-free
Reaction Time 1-4 hours1-2 hours for maleimide, 1-2 hours for NHS esterFast (often < 1 hour)
Conjugation Yield >95%80-95%>95%
Linkage Stability Highly Stable (Triazole)Amide bond is stable, Thioether bond is susceptible to retro-Michael reactionHighly Stable (Triazole)

Table 1: Comparison of key performance metrics for different PEG linker chemistries. Data is synthesized from multiple sources for comparative purposes.[4][6][7]

The Critical Role of PEG Linker Length

The length of the PEG chain is not merely a spacer but a critical design element that influences the solubility, stability, and pharmacokinetics of a bioconjugate.[8] In the context of PROTACs, the linker length is paramount for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[3][9]

An optimal linker length is highly dependent on the specific biological system. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex.[3][9] Therefore, the empirical determination of the optimal PEG length is crucial for each application.

LinkerApproximate Length (atoms)PROTAC DC50 (nM) for BRD4 DegradationPROTAC Dmax (%) for BRD4 DegradationADC Plasma Half-life (hours)
This compound~10>1000<50Variable
Propargyl-PEG3-Boc~16<100>90Increased
Propargyl-PEG5-Boc~22VariableVariableFurther Increased
Propargyl-PEG7-Boc~28<500>90-

Table 2: Illustrative data on the impact of PEG linker length on the performance of PROTACs and ADCs. The data is compiled from studies using different target proteins, antibodies, and payloads, and is intended to show general trends.[2][8][10]

Advanced Alternatives to this compound

The field of bioconjugation is continuously evolving, with the development of linkers that aim to overcome the limitations of traditional PEG-based systems.

Polysarcosine (pSar) Linkers: As a polypeptoid, polysarcosine has emerged as a promising alternative to PEG, offering enhanced hydrophilicity and biocompatibility. Preclinical studies have suggested that pSar linkers can lead to improved pharmacokinetics and in vivo efficacy, particularly for high-drug-to-antibody ratio (DAR) ADCs.[6]

Copper-Free Click Chemistry Linkers: The requirement of a copper catalyst for CuAAC can be a drawback due to potential cytotoxicity.[6] Linkers containing strained cyclooctynes, such as dibenzocyclooctyne (DBCO), enable strain-promoted azide-alkyne cycloaddition (SPAAC), a highly bioorthogonal and biocompatible conjugation method that does not require a copper catalyst.[6][7]

FeatureThis compound (CuAAC)DBCO-PEG-NHS (SPAAC)
Catalyst Required Yes (Copper)No
Biocompatibility Lower (due to copper)Higher
Reaction Rate Fast (with catalyst)Very Fast
Hydrophobicity of Reactive Group LowHigh

Table 3: Comparison of copper-catalyzed and copper-free click chemistry approaches.[6]

Signaling Pathways and Experimental Workflows

The efficacy of PROTACs is dependent on their ability to hijack the ubiquitin-proteasome pathway, leading to the degradation of the target protein. The linker plays a crucial role in this process by bridging the target protein and an E3 ubiquitin ligase to form a ternary complex.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC mechanism of action.

A typical experimental workflow to compare the efficacy of different linkers in a PROTAC construct involves synthesizing the PROTACs and evaluating their ability to induce the degradation of the target protein in a cellular context.

Experimental_Workflow cluster_1 Comparative PROTAC Efficacy Workflow Start Synthesize PROTACs with different linkers Cell_Culture Culture target cells Start->Cell_Culture Treatment Treat cells with PROTACs at various concentrations Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Cell_Lysis Lyse cells and quantify protein Incubation->Cell_Lysis Western_Blot Perform Western Blot for target protein Cell_Lysis->Western_Blot Analysis Analyze band intensity to determine DC50/Dmax Western_Blot->Analysis Conclusion Compare linker efficacy Analysis->Conclusion

Caption: Workflow for comparing PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of different PEG linkers. Below are generalized protocols for key experiments.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the propargyl group of the linker with an azide-containing molecule.

Materials:

Procedure:

  • In a reaction vial, dissolve the propargyl-containing molecule and the azide-containing molecule (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product using an appropriate method, such as column chromatography or HPLC.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Target cell line

  • Complete cell culture medium

  • PROTACs with different linkers

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]

References

A Head-to-Head Comparison of Bioconjugation Strategies: Propargyl-PEG1-Boc vs. NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that dictates the efficiency, specificity, and stability of bioconjugates. This guide provides an objective, data-driven comparison between two prevalent classes of linkers: the versatile Propargyl-PEG1-Boc, which utilizes click chemistry, and the widely-used N-hydroxysuccinimide (NHS) ester linkers. This comparison will delve into their reaction mechanisms, performance metrics, and provide detailed experimental protocols to assist researchers in choosing the optimal strategy for their specific needs.

This compound is a heterobifunctional linker that enables a two-step conjugation strategy. It features a terminal alkyne (propargyl group) for bioorthogonal click chemistry and a Boc-protected amine that can be deprotected for subsequent reactions. In contrast, NHS ester linkers are amine-reactive reagents that facilitate a direct, one-step conjugation to primary amines on biomolecules.

Quantitative Performance Comparison

The choice between these linkers often involves a trade-off between reaction simplicity, specificity, and the stability of the final conjugate. The following tables summarize key performance characteristics based on the underlying chemistries of each linker.

FeatureThis compound (via Click Chemistry)NHS Ester Linkers
Reaction Mechanism Two-step: 1. (Optional) Amine coupling after Boc deprotection. 2. Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC).One-step: Nucleophilic acyl substitution.
Target Functional Groups Azides (for the propargyl group)Primary amines (e.g., lysine (B10760008) residues, N-terminus).[1][2]
Reaction Specificity High to Very High (Bioorthogonal)Moderate (Reacts with available primary amines).[3]
Reaction pH Click Reaction: Typically neutral pH (4-11).[3]Optimal at pH 7.2-8.5.[4]
Reaction Kinetics CuAAC is very fast (often complete in 30-60 minutes). SPAAC can be slower but is copper-free.[3]Relatively fast (30-60 minutes at room temperature).[3]
Control over Degree of Labeling (DoL) High. Can be precisely controlled, leading to a homogeneous product.[5]Difficult to control precisely, often resulting in a heterogeneous mixture of conjugates.[5][6]
Stability of Resulting Linkage Triazole bond: Highly stable and considered irreversible. Resistant to hydrolysis and enzymatic degradation.[3][7]Amide bond: Highly stable under physiological conditions.[3][7]
Reagent Stability in Aqueous Solution Propargyl group is generally stable.NHS ester: Prone to hydrolysis, which competes with the aminolysis reaction, especially at higher pH.[8][9]

Impact on Protein Function

The method of conjugation can significantly influence the biological activity of a protein.

ParameterThis compound (via site-specific introduction of azide (B81097)/alkyne)NHS Ester Linkers (Random Amine Labeling)
Potential for Disruption of Activity Lower, especially with site-specific incorporation of the reactive handle.Higher, due to the potential for modification of lysine residues within or near active sites or binding domains.[4]
Homogeneity of Conjugate High, leading to more consistent biological activity.Low, potentially leading to a mixed population of conjugates with varying levels of activity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation reaction.

Protocol 1: Two-Step Protein Labeling with this compound and Click Chemistry

This protocol first involves the introduction of an azide handle onto the protein via an NHS ester, followed by a copper-catalyzed click reaction with a propargyl-functionalized molecule. A similar strategy can be employed by first deprotecting the Boc group on this compound to reveal an amine, coupling this to a protein's carboxyl groups (via EDC/NHS chemistry), and then reacting the propargyl group with an azide-modified payload.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester (stock solution in anhydrous DMSO)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting column

Procedure:

Step 1: Introduction of Azide Handle onto Protein

  • To the protein solution, add a 20-fold molar excess of the Azido-PEG4-NHS ester stock solution.[10]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[11]

  • Remove the excess, unreacted azide linker using a desalting column, exchanging the buffer back to PBS.[10]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To the azide-modified protein, add the propargyl-functionalized molecule of interest.

  • Prepare a copper-ligand catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.[12]

  • Add the copper-ligand premix to the protein-azide mixture to a final copper concentration of 50-100 µM.[12]

  • Initiate the click reaction by adding a freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[12]

  • Incubate the reaction for 1-2 hours at room temperature.[12]

  • Purify the final protein conjugate using a desalting column to remove excess reagents and catalyst.[12]

Protocol 2: One-Step Protein Labeling with an NHS Ester

This protocol outlines the general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0).[1]

  • NHS ester reagent dissolved in anhydrous DMSO or DMF (10 mg/ml stock solution).[13]

  • Desalting column.

Procedure:

  • Prepare the protein solution in the recommended buffer. Avoid buffers containing primary amines such as Tris.[1]

  • Immediately before use, dissolve the NHS ester reagent in DMSO or DMF.[13]

  • Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution while gently mixing.[2]

  • Incubate the reaction for 1-4 hours at room temperature.[1]

  • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.[1]

  • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.[2]

Visualization of Workflows and Mechanisms

To better understand the chemical processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_0 This compound Workflow (Two-Step) A Protein C Azide-Modified Protein A->C NHS Ester Reaction (pH 7.2-8.5) B Azide-PEG-NHS B->C E Final Conjugate C->E CuAAC Click Reaction (Neutral pH, Cu(I) catalyst) D This compound D->E G cluster_1 NHS Ester Linker Workflow (One-Step) F Protein (-NH2) H Final Conjugate F->H Nucleophilic Acyl Substitution (pH 7.2-8.5) G NHS Ester Linker G->H G cluster_2 Reaction Mechanisms cluster_3 Click Chemistry (CuAAC) cluster_4 NHS Ester Aminolysis I Protein-Azide K Triazole Linkage I->K + J Propargyl-Linker J->K Cu(I) catalyst L Protein-NH2 N Amide Bond L->N + M NHS Ester-Linker M->N O NHS byproduct N->O releases

References

Propargyl-PEG1-Boc Outperforms Maleimide Linkers in Bioconjugate Stability and Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the stability, homogeneity, and ultimately the therapeutic efficacy of bioconjugates such as antibody-drug conjugates (ADCs). A comprehensive comparison reveals that Propargyl-PEG1-Boc, which utilizes click chemistry, offers significant advantages over traditional maleimide-based linkers, primarily due to the superior stability of the resulting covalent bond and the greater control over the conjugation process.

The primary drawback of maleimide (B117702) linkers is the instability of the thiosuccinimide bond formed with thiol groups on biomolecules. This bond is susceptible to a retro-Michael reaction, particularly in the physiological environment where endogenous thiols like glutathione (B108866) are present. This can lead to premature cleavage of the conjugated payload, resulting in off-target toxicity and reduced therapeutic efficacy. In contrast, the 1,2,3-triazole ring formed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of a propargyl group is exceptionally stable and resistant to cleavage under physiological conditions.[1]

Quantitative Performance Comparison

The data below summarizes the key performance differences between this compound and maleimide linkers, highlighting the superior stability and homogeneity of conjugates formed using click chemistry.

FeatureThis compound (Click Chemistry)Maleimide Linkers
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Michael addition
Reactive Partners Alkyne and AzideThiol (e.g., from Cysteine)
Reaction Conditions Aqueous buffers, room temperature, requires copper catalystpH 6.5-7.5, room temperature
Reaction Time 1-4 hours1-2 hours
Conjugation Yield High (>95%)High (>90%)
Stability in Plasma Very High[1]Moderate (prone to retro-Michael reaction and thiol exchange)[1][2]
Deconjugation in Serum Minimal[2]Significant deconjugation observed (up to 50-75% over 7-14 days)[2][3]
Product Homogeneity High (defined stoichiometry)[4][5]Low (diverse reaction products)[4][5]

Enhanced Stability Leads to Improved Therapeutic Outcomes

The instability of the maleimide-thiol linkage is a significant concern in the development of therapeutics like ADCs. The premature release of the cytotoxic payload can lead to systemic toxicity and a diminished therapeutic window. Studies have shown that maleimide-based ADCs can exhibit significant payload loss in plasma over a period of days. For instance, some reports indicate a 50-75% loss of payload within 7 to 14 days in plasma for ADCs with thiosuccinimide linkages.[2][3]

In stark contrast, the triazole linkage formed via click chemistry is highly robust and resistant to hydrolysis, oxidation, and enzymatic degradation. This ensures that the payload remains attached to the targeting molecule until it reaches its intended site of action, thereby improving the therapeutic index and reducing off-target effects.[1] Glycan-conjugated ADCs, which can be synthesized using click chemistry, have demonstrated minimal payload loss over a seven-day period in plasma.[2]

Superior Control and Homogeneity

Beyond stability, click chemistry offers greater control over the conjugation process, leading to more homogeneous products. Maleimide-thiol conjugation often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[4][5] This heterogeneity can complicate characterization and lead to batch-to-batch variability. The bio-orthogonal nature of the azide-alkyne reaction allows for precise control over the stoichiometry, resulting in well-defined conjugates with a consistent DAR.[4][5] This improved homogeneity is a significant advantage in the development of well-characterized and reproducible biotherapeutics.

Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed overview of the experimental procedures for utilizing both this compound and maleimide linkers in the context of antibody-drug conjugate (ADC) development.

Logical Relationship of Linker Choice to ADC Performance

cluster_0 Linker Selection cluster_1 Conjugation Chemistry cluster_2 Resulting Linkage cluster_3 Conjugate Properties cluster_4 Therapeutic Outcome This compound This compound Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) Maleimide Linker Maleimide Linker Michael Addition Michael Addition Maleimide Linker->Michael Addition Stable Triazole Ring Stable Triazole Ring Click Chemistry (CuAAC)->Stable Triazole Ring Unstable Thiosuccinimide Bond Unstable Thiosuccinimide Bond Michael Addition->Unstable Thiosuccinimide Bond High Stability & Homogeneity High Stability & Homogeneity Stable Triazole Ring->High Stability & Homogeneity Low Stability & Heterogeneity Low Stability & Heterogeneity Unstable Thiosuccinimide Bond->Low Stability & Heterogeneity Improved Therapeutic Index Improved Therapeutic Index High Stability & Homogeneity->Improved Therapeutic Index Reduced Therapeutic Index & Off-target Toxicity Reduced Therapeutic Index & Off-target Toxicity Low Stability & Heterogeneity->Reduced Therapeutic Index & Off-target Toxicity

Caption: Linker selection impacts therapeutic outcome.

Experimental Workflow for ADC Development

cluster_0 This compound (Click Chemistry) cluster_1 Maleimide Linker A1 Introduce Azide to Antibody A2 Conjugate Propargyl-Payload via CuAAC A1->A2 A3 Purify ADC A2->A3 B1 Reduce Antibody Disulfides B2 Conjugate Maleimide-Payload B1->B2 B3 Purify ADC B2->B3

Caption: ADC development workflows.

Detailed Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the use of this compound as a heterobifunctional linker, first through a click reaction and then, after deprotection, through amine coupling.

Part A: Click Chemistry Conjugation

  • Preparation of Azide-Modified Molecule: Prepare a solution of your azide-containing molecule (e.g., a cytotoxic drug) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Dissolve this compound in DMSO to create a stock solution.

    • In a reaction vessel, combine the azide-modified molecule and the this compound stock solution. A 1.5 to 5-fold molar excess of the this compound is recommended.

  • Catalyst Preparation: Prepare a fresh catalyst solution by mixing CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in a degassed buffer.

  • Initiation of Click Reaction:

    • Add the catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting this compound conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).

Part B: Boc-Deprotection and Amine Coupling

  • Boc-Deprotection:

    • Dissolve the purified this compound conjugate in anhydrous dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Amine Coupling to a Carboxylic Acid-Containing Molecule:

    • Activate the carboxylic acid group of the second molecule using a standard carbodiimide (B86325) coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent.

    • Add the deprotected and neutralized propargyl-PEG1-amine conjugate to the activated molecule.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Purification: Purify the final bioconjugate using an appropriate chromatographic method.

Protocol 2: Maleimide-Thiol Conjugation
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution at a specific molar ratio to control the extent of disulfide bond reduction.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-functionalized payload in a minimal amount of an organic solvent like DMSO.

    • Add the maleimide-payload solution to the reduced antibody solution. A molar excess of the maleimide reagent is typically used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using a suitable chromatographic method, such as size-exclusion chromatography, to remove unreacted payload and quenching reagent.

References

The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugate development, the linker connecting a therapeutic payload to its targeting moiety is a critical determinant of success. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone, offering a versatile means to modulate the physicochemical and pharmacological properties of complex biologics like antibody-drug conjugates (ADCs). The length of the PEG chain is a particularly crucial design parameter, profoundly influencing the stability, pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic efficacy of the conjugate.[1] This guide provides an objective comparison of how varying PEG linker lengths impact conjugate stability and activity, supported by experimental data and detailed methodologies.

The strategic incorporation of PEG linkers, a process known as PEGylation, is a well-established method to enhance the therapeutic value of proteins and other biomolecules.[1][2] In the context of ADCs, PEG linkers primarily serve to increase the hydrophilicity of the conjugate, a crucial feature when dealing with hydrophobic cytotoxic payloads.[3][4] This increased water solubility helps to mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[3][5] Furthermore, the flexible nature of the PEG chain provides a steric shield, physically separating hydrophobic payloads on adjacent molecules and contributing to overall stability.[5]

Performance Comparison: The Trade-off Between Stability and Potency

The selection of an optimal PEG linker length is a nuanced decision, often involving a trade-off between enhanced stability and pharmacokinetic properties versus immediate cytotoxic potency.[1][6] Longer PEG chains generally lead to a larger hydrodynamic radius, which can shield the conjugate from renal clearance and proteolytic degradation, thereby extending its circulation time.[7][8] However, this same steric hindrance can sometimes interfere with the binding of the targeting moiety to its receptor or the release of the payload at the target site, potentially reducing in vitro cytotoxicity.[1][6]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance indicators of bioconjugates.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of an Affibody-MMAE Conjugate

PEG Linker LengthIn Vitro Cytotoxicity Reduction (fold change vs. non-PEGylated)In Vivo Half-life Extension (fold change vs. non-PEGylated)In Vivo Efficacy (% Tumor Growth Inhibition)Reference
4 kDa~6.52.5Moderately effective[9][10]
10 kDa~22.511.2Most effective[9][10][11]

Table 2: Influence of PEG Linker Length on Tumor Accumulation and Efficacy of an ADC

PEG UnitsTumor-to-Plasma Exposure RatioTumor Weight Reduction (%)Reference
2-4Lower35-45%[9]
8-12-24Significantly Higher75-85%[9]

Table 3: Effect of PEG Linker Length on Dendritic Cell (DC) Targeting of an Antibody-Nanocarrier Conjugate

PEG Linker LengthTargeting Efficiency in DC Cell LineTargeting Efficiency in Primary DCsReference
0.65 kDaOptimalSub-optimal[9]
5 kDaSub-optimalOptimal[9]

Discrete vs. Polydisperse PEG Linkers: A Matter of Precision

A critical consideration in PEG linker selection is the distinction between discrete (monodisperse) and polydisperse PEGs. Discrete PEGs are single molecular entities with a precisely defined molecular weight, whereas polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights.[12] The homogeneity of discrete PEG linkers translates into more predictable and consistent behavior in biological systems, offering improved pharmacokinetic profiles and a more straightforward regulatory path due to enhanced batch-to-batch consistency.[12][13]

Table 4: Key Differences Between Discrete and Polydisperse PEG Linkers

ParameterDiscrete PEGPolydisperse PEGReference
Polydispersity Index (PDI)1.0> 1.01[12]
CompositionSingle, pure moleculeMixture of polymer chains[13]
Purity & ReproducibilityHigh purity and batch-to-batch consistencyHeterogeneous mixture, potential batch-to-batch variability[13]
PharmacokineticsMore predictable and uniform profileVariable profile[13]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of a PEGylated conjugate and a typical experimental workflow.

PEGylated_ADC General Structure of a PEGylated Antibody-Drug Conjugate cluster_Antibody Antibody cluster_Linker PEG Linker cluster_Payload Payload Ab Antibody PEG PEG Chain (Variable Length) Ab->PEG Drug Cytotoxic Drug PEG->Drug

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesize Drug-Linker Constructs (Varying PEG Lengths) conjugation Conjugate to Antibody start->conjugation purification Purify ADCs conjugation->purification dar Determine Drug-to-Antibody Ratio (DAR) purification->dar stability Assess Stability (SEC-HPLC) purification->stability binding Evaluate Antigen Binding (ELISA) purification->binding cytotoxicity In Vitro Cytotoxicity Assays binding->cytotoxicity pk Pharmacokinetic Studies cytotoxicity->pk efficacy In Vivo Efficacy Studies (Tumor Models) pk->efficacy

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEGylated conjugates. Below are representative protocols for key experiments.

Protocol 1: Stability Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To assess the stability of ADCs with different PEG linker lengths by quantifying aggregation and fragmentation over time.

Methodology:

  • Sample Preparation: Prepare ADC samples with varying PEG linker lengths at a concentration of 1 mg/mL in a formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Incubate samples at elevated temperatures (e.g., 40°C) for different time points (e.g., 0, 1, 2, and 4 weeks).

  • SEC-HPLC Analysis:

    • Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: Set a flow rate of 0.5 mL/min.

    • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of monomer to assess stability. A decrease in the monomer peak and an increase in aggregate or fragment peaks indicate instability.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of ADCs with different PEG linker lengths against a target cancer cell line.

Methodology:

  • Cell Culture: Culture a target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in cell culture media. Add the diluted ADCs to the cells.

  • Incubation: Incubate the cells with the ADCs for 72-96 hours.

  • Cell Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.

Protocol 3: In Vivo Pharmacokinetic Analysis in Rodents

Objective: To determine the circulation half-life, clearance rate, and overall exposure of conjugates with different PEG linker lengths.[7]

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration: Administer the PEGylated therapeutic as a single intravenous (IV) bolus dose via the tail vein.[8]

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs).[7][8]

  • Sample Processing: Process the blood to isolate plasma.

  • Quantification: Analyze the concentration of the conjugate in plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Conclusion

The length of the PEG linker is a critical attribute in the design of bioconjugates that profoundly influences their therapeutic index.[3] While longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, a potential trade-off with in vitro potency may exist.[3][6] The optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and target antigen density, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[3][5] By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer biotherapeutics.

References

Validating Propargyl-PEG1-Boc Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bifunctional molecules is paramount. This guide provides an objective comparison of functional assays to validate the activity of Propargyl-PEG1-Boc conjugates, which are pivotal linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative linker strategies to inform rational drug design.

The this compound linker serves as a foundational component in PROTACs, a revolutionary class of therapeutics that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and an E3 ligase.[2][3] The propargyl group facilitates modular synthesis via "click chemistry," while the Boc (tert-butoxycarbonyl) protecting group allows for controlled, sequential conjugation.[4][5]

This guide will explore the key functional assays used to quantify the performance of PROTACs constructed with such linkers and compare the impact of linker composition on their degradation activity.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily defined by its ability to degrade a target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The choice of linker significantly impacts these values. Below, we compare the performance of PROTACs with different linker types and lengths.

Impact of PEG Linker Length on PROTAC Efficacy

Systematic variation of the polyethylene (B3416737) glycol (PEG) linker length is a crucial optimization step in PROTAC design. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.[6]

Target ProteinE3 LigaseLinker (PEG Units)DC50 (nM)Dmax (%)
BRD4CRBN0 (no PEG)<500>90
BRD4CRBN1-2>5000~50-60
BRD4CRBN4-5<500>90
BTKCRBN4Potent (1-40 nM)High
TBK1VHL<12 atomsNo Degradation0
TBK1VHL12-29 atomsSubmicromolarHigh (up to 96%)
Table 1: Representative data illustrating the impact of PEG linker length on the degradation of various target proteins. Note: Data is compiled from multiple sources and experimental conditions may vary.[5][7][8]
Comparison of PEG vs. Alkyl Linkers

The choice between hydrophilic PEG linkers and hydrophobic alkyl linkers presents a trade-off between solubility and cell permeability.[3][9]

FeaturePEG LinkersAlkyl LinkersKey Considerations
Solubility Generally higher, improving aqueous solubility of the PROTAC.[3]Generally lower and more hydrophobic.[3]Improved solubility is advantageous for formulation and bioavailability.[9]
Cell Permeability Can be variable; flexibility may allow for conformations that shield polar groups.[3]Can be enhanced due to increased lipophilicity.[3]Permeability is complex and influenced by multiple factors beyond the linker.[10]
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism.[9]Generally considered more metabolically stable.[9]Linker can introduce "soft spots" for metabolic enzymes.[10]
Ternary Complex Formation Flexibility can be advantageous for achieving a productive conformation.[9]Provides a flexible tether for complex formation.The optimal linker depends on the specific protein-protein interactions.

Table 2: A comparative overview of the general properties of PEG versus alkyl linkers in PROTACs.[3][9][10]

Visualizing PROTAC Mechanism and Validation Workflows

To better understand the intricate processes involved in PROTAC-mediated degradation and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cellular Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_design PROTAC Design & Synthesis cluster_validation Functional Validation cluster_analysis Data Analysis Design Design PROTAC Library (Varying Linkers) Synthesis Synthesize Conjugates (e.g., using Click Chemistry) Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Synthesis->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

A typical workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Western Blotting for Protein Degradation

This is a cornerstone assay to quantify the reduction in the level of the target protein following PROTAC treatment.[11][12]

Objective: To quantify the degradation of a target protein induced by PROTACs and determine DC50 and Dmax values.[2]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs of interest

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[13] Treat the cells with a dose-response range of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.[13]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer.[11] Quantify the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.[11]

  • Detection and Analysis: Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4] Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the formation of the ternary complex, which is the prerequisite for protein degradation.[14][15]

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding NanoLuc-POI and HaloTag-E3 ligase fusion proteins

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132, optional)

  • White, opaque 96-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-tagged target protein and the HaloTag-tagged E3 ligase. Seed the transfected cells into 96-well plates.[16]

  • Compound Treatment: 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.[17] To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[17] Add serial dilutions of the PROTAC to the cells.

  • Signal Detection: Add Nano-Glo® Live Cell Substrate to all wells.[17] Measure the donor (NanoLuc) and acceptor (HaloTag) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission).[16] An increase in the BRET ratio indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[17]

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[18][19]

Objective: To assess the cytotoxicity of the PROTACs.

Materials (for CellTiter-Glo®):

  • Opaque-walled 96-well plates

  • PROTAC of interest

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure (for CellTiter-Glo®):

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate.[19] Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control. Incubate for the desired duration (e.g., 72 hours).[19]

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[20] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[20]

  • Measurement and Analysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20] Measure the luminescence. Normalize the data to the vehicle control wells and plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.[4]

Conclusion

The validation of this compound conjugates and their resulting PROTACs requires a multi-faceted approach. While this linker provides a versatile and effective starting point for PROTAC synthesis, its performance must be rigorously assessed through a series of functional assays. Western blotting remains the gold standard for directly measuring protein degradation and determining DC50 and Dmax values. Assays such as NanoBRET provide crucial mechanistic insight into the formation of the ternary complex, while cell viability assays reveal the downstream functional consequences of target protein degradation.

Comparative analysis with alternative linkers, such as those with varying PEG lengths or different chemical compositions like alkyl chains or more rigid structures, is essential for optimizing PROTAC efficacy.[21][22][23] The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and validate their PROTAC candidates, ultimately paving the way for the development of novel and potent therapeutics.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Propargyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise conjugation of molecules is a cornerstone of innovation. "Click chemistry," a suite of powerful and reliable reactions, has revolutionized this field. At the forefront is the azide-alkyne cycloaddition, which is primarily performed through two modalities: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed, objective comparison of these two methods for the conjugation of Propargyl-PEG linkers, which are widely used in bioconjugation and drug delivery to enhance solubility and pharmacokinetic properties.[1][2]

The choice between a copper-catalyzed or a copper-free approach is critical and depends on the specific application, balancing the need for speed and efficiency against the imperative of biocompatibility.[3]

At a Glance: CuAAC vs. SPAAC

The fundamental distinction between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC employs a copper(I) catalyst to activate the terminal alkyne of a Propargyl-PEG linker, leading to a highly regioselective reaction. In contrast, SPAAC utilizes a strained cyclooctyne (B158145), where the ring strain provides the necessary energy for a catalyst-free reaction with an azide.[1]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)[1]None[1]
Biocompatibility Lower, due to copper cytotoxicity.[3] Ligands can mitigate toxicity.[4][5]High, suitable for live cells and in vivo systems.[3]
Reaction Kinetics Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.[6]Fast, but generally slower than CuAAC.[2] The rate is dependent on the cyclooctyne used.[7]
Reactants Terminal alkyne (e.g., Propargyl-PEG) + Azide[2]Strained cyclooctyne (e.g., DBCO, BCN) + Azide[2]
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of 1,4- and 1,5-disubstituted triazoles[1]
Side Reactions Potential for reactive oxygen species (ROS) formation and oxidative homocoupling of alkynes.[1][3]Some cyclooctynes may have off-target reactivity with thiols.[8]
Cost Reagents (copper salts, ligands) are generally less expensive.[1]Strained cyclooctynes can be significantly more expensive.[1][9]

Quantitative Performance Data

The decision to use CuAAC or SPAAC often comes down to key performance metrics. The following table summarizes typical quantitative parameters for each reaction type.

ParameterCopper-Catalyzed (CuAAC) with Propargyl-PEGStrain-Promoted (SPAAC) with Azide-PEG
Second-Order Rate Constant (k₂) 1-100 M⁻¹s⁻¹[3]10⁻³-1 M⁻¹s⁻¹ (dependent on the cyclooctyne)[7]
Typical Reaction Time 30 minutes - 12 hours[3]1 - 24 hours[3]
Typical Yield 70 - 95%[3]80 - 99%[3]
Optimal Temperature 25 - 60 °C[3]4 - 37 °C[3]
pH Range 4 - 12[3]4 - 10[3]

Visualizing the Chemistry and Workflows

To better understand the fundamental differences, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst Propargyl_PEG Propargyl-PEG-R1 Reaction_Intermediate Copper-alkyne complex formation and cycloaddition Propargyl_PEG->Reaction_Intermediate Azide R2-N3 Azide->Reaction_Intermediate Copper Cu(I) Copper->Reaction_Intermediate Catalysis Product 1,4-disubstituted triazole product Reaction_Intermediate->Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO)-R1 Cycloaddition [3+2] Cycloaddition (Catalyst-free) Strained_Alkyne->Cycloaddition Azide R2-N3 Azide->Cycloaddition Product Mixture of 1,4- and 1,5-disubstituted triazole products Cycloaddition->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow General Experimental Workflow Comparison cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Reactants: Azide-Molecule Propargyl-PEG-Linker CuAAC_Catalyst Prepare Catalyst: CuSO4, Ligand Sodium Ascorbate (B8700270) (fresh) CuAAC_Start->CuAAC_Catalyst CuAAC_React Initiate Reaction: Combine reactants and catalyst CuAAC_Catalyst->CuAAC_React CuAAC_Incubate Incubate (RT, 1-4 hours) CuAAC_React->CuAAC_Incubate CuAAC_Purify Purify: Remove copper catalyst and excess reagents CuAAC_Incubate->CuAAC_Purify CuAAC_Analyze Analyze Conjugate (SDS-PAGE, MS, etc.) CuAAC_Purify->CuAAC_Analyze SPAAC_Start Prepare Reactants: Azide-Molecule Strained Alkyne-PEG-Linker SPAAC_React Initiate Reaction: Combine reactants SPAAC_Start->SPAAC_React SPAAC_Incubate Incubate (4-37°C, 1-24 hours) SPAAC_React->SPAAC_Incubate SPAAC_Purify Purify: Remove excess reagents SPAAC_Incubate->SPAAC_Purify SPAAC_Analyze Analyze Conjugate (SDS-PAGE, MS, etc.) SPAAC_Purify->SPAAC_Analyze

Caption: General experimental workflow for CuAAC and SPAAC reactions.

Experimental Protocols

The following are generalized protocols for bioconjugation. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargyl-PEG Linker

This protocol describes the conjugation of an azide-containing biomolecule to a Propargyl-PEG linker.[10]

Materials:

  • Azide-functionalized biomolecule

  • Propargyl-PEG-linker

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[1]

    • Dissolve the Propargyl-PEG-linker in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).[1]

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the chosen ligand in water.[9]

  • Reaction Setup:

    • In a microfuge tube, add the azide-functionalized biomolecule solution.[1]

    • Add the Propargyl-PEG-linker stock solution to achieve the desired molar excess (typically 5-20 fold).[1]

    • Add the ligand solution to the mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.[1]

  • Initiation and Incubation:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.[1]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[11]

  • Purification:

    • Purify the conjugate to remove the copper catalyst and excess reagents using methods such as size-exclusion chromatography, dialysis, or chelating resins.[2]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing biomolecule to a PEG linker functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized biomolecule

  • Strained alkyne-PEG-linker (e.g., DBCO-PEG)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[12]

    • Dissolve the strained alkyne-PEG-linker in the reaction buffer.

  • Reaction Setup:

    • In a microfuge tube, combine the solutions of the azide-modified molecule and the strained alkyne-PEG-linker.[9] Reactions are more efficient at higher concentrations.[13]

  • Incubation:

    • Incubate the reaction at the desired temperature (typically between 4-37°C). Reaction times can range from 1 to 24 hours.[3][13]

  • Purification:

    • Remove unreacted linker and byproducts via size-exclusion chromatography, dialysis, or another suitable purification method.[1]

Conclusion and Recommendations

The choice between CuAAC and SPAAC for conjugations involving Propargyl-PEG linkers is application-dependent.[1]

  • CuAAC is the preferred method for in vitro applications where speed, efficiency, and cost are the primary considerations.[1] Its rapid kinetics and high yields make it ideal for the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs in a controlled laboratory setting.[1] The use of chelating ligands is recommended to minimize potential copper-induced damage to biomolecules.[14]

  • SPAAC is the superior method for in vivo and live-cell applications where the cytotoxicity of copper is a major concern.[3] While generally slower, the reaction rate can be enhanced by using more reactive strained cyclooctynes.[7] Its biocompatibility makes it the ideal choice for modifying sensitive biological systems.[3]

References

A Researcher's Guide to Alternative Protecting Groups for PEG-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are instrumental in enhancing the therapeutic properties of molecules. The synthesis of complex constructs, such as antibody-drug conjugates (ADCs) or PROTACs, often involves PEG-alkyne linkers, which serve as handles for "click chemistry." The tert-butyloxycarbonyl (Boc) group is a conventional choice for protecting the terminal amine of these linkers. However, the harsh acidic conditions required for its removal can limit its application, especially when acid-sensitive moieties are present.

This guide provides an objective comparison of viable alternative protecting groups to Boc, focusing on their deprotection conditions, stability, and orthogonality. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their specific synthetic needs.

Orthogonal Protection: The Key to Complex Syntheses

The core principle driving the need for alternative protecting groups is orthogonality. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential and site-specific modifications of a molecule.[1][2] The ideal protecting group should be stable during synthesis and purification but easily removable under mild conditions that do not compromise the integrity of the PEG chain, the alkyne terminus, or other functional groups in the molecule.[1]

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group is a critical decision that balances chemical stability, ease of removal, and compatibility with the overall synthetic scheme. While Boc is widely used due to its robustness, alternatives like Fmoc, Cbz, and Alloc offer distinct advantages in orthogonality and deprotection mildness.

Table 1: High-Level Comparison of Key Amine Protecting Groups

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl) Alloc (Allyloxycarbonyl)
Deprotection Chemistry Acid-labile[2][3] Base-labile[2][3] Catalytic Hydrogenolysis / Strong Acid[4][5] Palladium(0)-catalyzed reduction[6]
Primary Reagents Trifluoroacetic Acid (TFA) in DCM[3] 20% Piperidine (B6355638) in DMF[3][7] H₂ gas, Pd/C catalyst[4][5] Pd(PPh₃)₄, Phenylsilane[6][8]
Stability Stable to base, hydrogenolysis[2] Stable to acid, hydrogenolysis[3] Stable to mild acid and base[4] Stable to acid and base[6]
Key Advantage Robust, well-established Mild deprotection, automation-friendly[2] High stability Unique orthogonality, very mild removal

| Common Side Reactions | t-butylation of sensitive residues[2] | Aspartimide or diketopiperazine formation[2][7] | Dehalogenation of aryl halides[9] | Catalyst sensitivity[8][10] |

In-Depth Look at Alternative Protecting Groups

Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the most common alternative to Boc, forming the basis of the Fmoc/tBu orthogonal strategy widely used in modern solid-phase peptide synthesis (SPPS).[2]

  • Deprotection Mechanism : Its key advantage is its removal under mild basic conditions, typically with a solution of a secondary amine like piperidine in DMF.[3][7] The deprotection proceeds via a β-elimination mechanism.[7]

  • Advantages : The mild, non-acidic deprotection is compatible with acid-sensitive functionalities. This strategy is highly amenable to automated synthesis.[2]

  • Considerations : Care must be taken with base-sensitive sequences, which can lead to side reactions like aspartimide formation.[7] Thorough washing is required to remove deprotection byproducts that can interfere with subsequent steps.[7]

Cbz (Carboxybenzyl) Group

The Cbz (or Z) group is a classic amine protecting group known for its high stability.

  • Deprotection Mechanism : Cbz is most commonly removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which yields the free amine, carbon dioxide, and toluene.[4][11] Alternatively, it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid), though this is less common for sensitive substrates.[4][5]

  • Advantages : Its stability to both acidic and basic conditions makes it a robust choice for multi-step syntheses.[4]

  • Considerations : Hydrogenolysis is incompatible with molecules containing other reducible groups, such as alkynes or aryl halides. The use of hydrogen gas can also pose safety and handling challenges.[9]

Alloc (Allyloxycarbonyl) Group

The Alloc group offers a unique deprotection pathway, making it an excellent choice for complex orthogonal strategies.

  • Deprotection Mechanism : Alloc is selectively removed under very mild, neutral conditions using a palladium(0) catalyst (like Pd(PPh₃)₄) and a scavenger or hydride donor (such as phenylsilane (B129415) or morpholine).[6][8] The reaction involves the formation of an allyl-palladium complex.[6]

  • Advantages : The deprotection conditions are orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups, providing an additional layer of synthetic flexibility.[6] Recent studies show that the deprotection can be accelerated with gentle microwave heating under atmospheric conditions, simplifying the procedure.[10][12]

  • Considerations : Palladium catalysts can be sensitive to air and require careful handling, although some modern protocols have demonstrated tolerance to atmospheric conditions.[8] The cost of the palladium catalyst can also be a factor.

Visualization of Synthetic Strategies

The following diagrams illustrate the concept of orthogonal protection and the specific deprotection workflows.

G cluster_main cluster_paths cluster_results A Fully Protected Linker (e.g., Boc-NH-PEG-Alkyne + Other PGs) B Fmoc Deprotection A->B Base (e.g., Piperidine) [Fmoc is removed] C Boc Deprotection A->C Acid (e.g., TFA) [Boc is removed] D Alloc Deprotection A->D Pd(0) Catalyst [Alloc is removed] B_out Free Amine for Conjugation (Other PGs Intact) B->B_out C_out Free Amine for Conjugation (Other PGs Intact) C->C_out D_out Free Amine for Conjugation (Other PGs Intact) D->D_out

Caption: Orthogonal deprotection strategies for PEG-alkyne linkers.

G cluster_f Fmoc Deprotection Workflow cluster_c Cbz Deprotection Workflow cluster_a Alloc Deprotection Workflow f1 Fmoc-NH-PEG-Alkyne f2 Free H₂N-PEG-Alkyne f1->f2 20% Piperidine in DMF, Room Temp, 10-30 min c1 Cbz-NH-PEG-Alkyne c2 Free H₂N-PEG-Alkyne c1->c2 H₂, Pd/C Catalyst, MeOH, Room Temp, 1-4 hr a1 Alloc-NH-PEG-Alkyne a2 Free H₂N-PEG-Alkyne a1->a2 Pd(PPh₃)₄, PhSiH₃, DCM, 0°C to RT, 1 hr

Caption: Deprotection workflows for Fmoc, Cbz, and Alloc groups.

Experimental Protocols

The following are generalized protocols for the solution-phase deprotection of an amine-protected PEG-alkyne linker. These may require optimization based on the specific substrate and PEG length.

Protocol 1: Fmoc Group Deprotection

Materials:

  • Fmoc-NH-PEG-Alkyne

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-protected PEG linker in anhydrous DMF to a concentration of 0.1-0.2 M.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[3]

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS. Reaction is often complete within 30 minutes.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Precipitate the deprotected product by adding the concentrated solution dropwise to a stirred beaker of cold diethyl ether.

  • Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Protocol 2: Cbz Group Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Cbz-NH-PEG-Alkyne

  • Methanol (B129727) (MeOH) or similar solvent

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected PEG linker in methanol in a round-bottom flask equipped with a stir bar.[5]

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Seal the flask, and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[4]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected PEG-amine.

Protocol 3: Alloc Group Deprotection

Materials:

  • Alloc-NH-PEG-Alkyne

  • Anhydrous Dichloromethane (DCM)

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • Dissolve the Alloc-protected PEG linker in anhydrous DCM (e.g., 0.1 M) in a flask under an inert atmosphere (Argon).[6]

  • Cool the solution to 0°C in an ice bath.

  • Add phenylsilane (e.g., 7 equivalents) to the stirred solution.[6]

  • Add Pd(PPh₃)₄ (e.g., 10 mol%) to the reaction mixture.[6]

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the deprotected PEG-amine.[6]

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A crucial component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[2] The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides an objective, data-driven comparison of different PROTAC linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.

A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Upon entering the cell, the PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle. This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]

The PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro CellBased Cell-Based Assays Purification->CellBased TernaryAssay Ternary Complex Formation Assay (SPR) InVitro->TernaryAssay DegradationAssay Degradation Assay (Western Blot) CellBased->DegradationAssay Selectivity Selectivity Profiling CellBased->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics DegradationAssay->PK_PD Selectivity->PK_PD Lead Lead Optimization PK_PD->Lead

References

Evaluating the In Vivo Stability of Propargyl-PEG1-Boc Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, influencing their stability, efficacy, and pharmacokinetic profile. The Propargyl-PEG1-Boc linker is a heterobifunctional tool utilized in creating complex biologics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vivo stability of linkages derived from this compound with alternative linker technologies, supported by experimental data.

The this compound linker incorporates a propargyl group for "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine. In a typical workflow, the Boc protecting group is removed to reveal a primary amine, which is then reacted with a payload to form a carbamate (B1207046) bond. Subsequently, the propargyl group is used to attach this linker-payload cassette to a biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole ring. Therefore, the in vivo stability of the final conjugate is primarily determined by the robustness of the carbamate and triazole linkages.

Comparative In Vivo Stability of Linker Technologies

The stability of a linker in systemic circulation is crucial to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[1] An ideal linker remains intact in the bloodstream but allows for efficient payload release at the target site.[2] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct stability profiles.[1]

While direct quantitative in vivo stability data for a simple Propargyl-PEG1-carbamate linkage is not extensively available in the public domain, its stability can be inferred from its constituent parts. The 1,2,3-triazole ring formed via click chemistry is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation under physiological conditions.[3][4] Simple O-alkyl carbamates are also known to be remarkably stable towards hydrolysis at physiological pH, with estimated half-lives of many years.[5] This suggests that a conjugate formed using a Propargyl-PEG1-carbamate linker would exhibit high stability in vivo, characteristic of a non-cleavable linker.

The following table summarizes the comparative stability of various linker types, including the expected stability of the Propargyl-Carbamate linkage.

Linker Type Cleavage Mechanism In Vivo Stability Profile Representative Data Key Features
Propargyl-Carbamate (Non-Cleavable) Proteolytic degradation of the antibody backbone in the lysosome.[6]Expected to be very high.Data not available for this specific linker. However, simple O-alkyl carbamates have estimated half-lives of years at physiological pH.[5]High plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[7][8]
Thioether (Non-Cleavable) Proteolytic degradation of the antibody backbone in the lysosome.[6]High.Ado-trastuzumab emtansine (T-DM1) with a thioether linker demonstrates high stability in circulation.[7]Generally more stable in vivo compared to cleavable counterparts.[7][8]
Valine-Citrulline (VC) (Enzyme-Cleavable) Cleavage by lysosomal proteases (e.g., Cathepsin B).[2]Moderate to high, species-dependent.Unstable in mouse plasma due to carboxylesterase Ces1c, but modifications like adding a glutamic acid (EVCit) can increase the half-life from 2 to 12 days.[5][9]Enables release of unmodified payload and potential for "bystander" killing of adjacent tumor cells.[6]
Hydrazone (pH-Sensitive) Hydrolysis in the acidic environment of endosomes/lysosomes (pH 4.5-6.0).[6][8]Moderately stable at physiological pH (7.4) but prone to hydrolysis.[8]Associated with non-specific drug release in some clinical studies.[8]Designed for payload release in acidic intracellular compartments.[6]
Disulfide (Redox-Sensitive) Reduction in the high glutathione (B108866) concentration of the intracellular environment.[7]Low to moderate.Can be unstable in plasma due to thiol exchange.[4]Leverages the differential redox potential between the extracellular and intracellular environments.[7]
β-Glucuronide (Enzyme-Cleavable) Cleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments.Generally high in plasma.-Offers tumor-specific payload release based on enzyme expression.

Experimental Protocols

Accurate assessment of in vivo linker stability is paramount for the preclinical evaluation of bioconjugates. The following are detailed protocols for key experiments used to determine the stability of a linker in vivo.

Protocol 1: In Vivo Stability Assessment in Animal Models

This protocol outlines the general procedure for evaluating the pharmacokinetic profile and stability of a bioconjugate in an animal model.[1][3]

Objective: To determine the in vivo stability of a bioconjugate by measuring the concentrations of the intact conjugate, total antibody, and free payload in plasma over time.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Appropriate animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Animal Dosing: Administer the bioconjugate to a cohort of animals via the intended clinical route, typically intravenous (IV) injection.[10]

  • Blood Collection: At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-administration, collect blood samples from a subset of animals.[1]

  • Plasma Isolation: Process the collected blood samples by centrifugation to separate the plasma.[10]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of the total antibody, intact bioconjugate, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS (see Protocols 2 and 3).[1][3]

  • Data Analysis: Plot the mean plasma concentrations of each analyte versus time. Calculate key pharmacokinetic parameters (e.g., half-life, clearance) for each entity. A divergence in the pharmacokinetic profiles of the total antibody and the intact conjugate is indicative of in vivo linker cleavage.[1]

Protocol 2: ELISA-Based Quantification of Intact Bioconjugate

This immunoassay is used to measure the concentration of the fully assembled bioconjugate in plasma samples.[10]

Objective: To quantify the amount of bioconjugate that remains intact in circulation.

Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen that is specific to the antibody or protein portion of the conjugate.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated antigen.

  • Detection: Use a labeled secondary antibody that specifically recognizes the payload portion of the bioconjugate.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the concentration of the intact conjugate in the sample.[10]

Protocol 3: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.[10]

Objective: To measure the concentration of unconjugated payload in plasma as an indicator of linker instability.

Procedure:

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.[10]

  • Mass Spectrometry (MS/MS) Detection: Use a tandem mass spectrometer to specifically detect and quantify the free payload with high sensitivity and selectivity.

  • Data Analysis: Generate a standard curve using known concentrations of the payload to accurately quantify its concentration in the plasma samples.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis dosing Animal Dosing (IV Injection) blood_collection Blood Collection (Time Points) dosing->blood_collection plasma_isolation Plasma Isolation (Centrifugation) blood_collection->plasma_isolation elisa Intact Conjugate Quantification (ELISA) plasma_isolation->elisa Plasma Samples lcms Free Payload Quantification (LC-MS/MS) plasma_isolation->lcms total_ab Total Antibody Quantification (ELISA) plasma_isolation->total_ab pk_analysis Pharmacokinetic Analysis (Half-life, Clearance) elisa->pk_analysis lcms->pk_analysis total_ab->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment

Workflow for in vivo stability assessment of bioconjugates.

linker_stability_outcome cluster_stable High Stability (Non-Cleavable) cluster_unstable Low Stability (Premature Cleavage) linker Linker Stability stable_linker Stable Linker in Circulation linker->stable_linker unstable_linker Unstable Linker in Circulation linker->unstable_linker target_delivery Payload Delivered to Target stable_linker->target_delivery high_efficacy High Efficacy target_delivery->high_efficacy low_toxicity Low Off-Target Toxicity target_delivery->low_toxicity premature_release Premature Payload Release unstable_linker->premature_release low_efficacy Reduced Efficacy premature_release->low_efficacy high_toxicity High Off-Target Toxicity premature_release->high_toxicity cleavage_mechanisms cluster_non_cleavable Non-Cleavable Linker cluster_cleavable Cleavable Linker adc Antibody-Drug Conjugate (in circulation) internalization_nc Internalization into Target Cell adc->internalization_nc internalization_c Internalization into Target Cell adc->internalization_c lysosome_nc Trafficking to Lysosome internalization_nc->lysosome_nc degradation_nc Antibody Degradation lysosome_nc->degradation_nc release_nc Payload Release (with amino acid remnant) degradation_nc->release_nc trigger Encounter Trigger (Enzymes, Low pH, etc.) internalization_c->trigger cleavage Linker Cleavage trigger->cleavage release_c Payload Release (unmodified) cleavage->release_c

References

A Head-to-Head Showdown: Propargyl-PEG1-Boc in the Era of Next-Generation Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of success. This guide provides an objective, data-driven comparison of the foundational Propargyl-PEG1-Boc linker framework against a new wave of next-generation linkers that are redefining the efficacy and safety of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This compound serves as a versatile building block, particularly in PROTAC synthesis.[1][2][3] Its structure features a terminal alkyne for efficient "click chemistry" conjugation and a Boc-protected amine for modular assembly.[4][5][6] This allows for the rapid synthesis of PROTAC libraries to screen for optimal linker length and composition.[4][5] However, as the field advances, next-generation linkers are being engineered with specialized properties to overcome the limitations of simpler designs, such as premature payload release and suboptimal pharmacokinetic profiles.[7][8][9]

This comparison will evaluate key performance indicators, including stability, payload release mechanisms, and overall therapeutic efficacy, to guide researchers in selecting the optimal linker strategy for their drug development programs.

Comparative Analysis of Linker Technologies

The performance of a linker is paramount to the therapeutic index of a drug conjugate. An ideal linker must be stable in circulation to prevent off-target toxicity but allow for efficient payload release at the target site.[9][10][11] Next-generation linkers aim to improve upon this balance through various innovative strategies.

Key Performance Metrics: A Quantitative Overview

The following tables summarize quantitative data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Type on In Vitro Cytotoxicity (IC50) of ADCs

ADC TargetLinker TypePayloadCell LineIC50 (ng/mL)Reference
HER2Val-Cit (Protease-Cleavable) MMAESK-BR-30.5[10]
HER2Hydrazone (pH-Sensitive)DoxorubicinJIMT-11,000[10]
HER2Exo-cleavable (Next-Gen) PyreneSK-BR-3Comparable to Val-Cit[7]
HER2Branched Linker (Next-Gen) MMAFKPL-40.049[12]
CD20AsnAsn (Legumain-Cleavable)MMAERamosSimilar to Val-Cit[13]

Lower IC50 values indicate higher potency.

Table 2: Influence of Linker Composition on PROTAC Efficacy (DC50 & Dmax)

Target ProteinLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Reference
BTKPEG (4 units) Pomalidomide1.6>95[14]
BTKPEG (2 units) Pomalidomide19~80[14]
BRD4Alkyl Chain VHL0.023>90[15]
BRD4Rigid Piperazine (B1678402) VHL0.009>95[15]
ARRigid Pyridine/Di-piperidine VHL< 1Not Specified[16]

DC50 is the concentration for 50% protein degradation (lower is better). Dmax is the maximum percentage of protein degradation.

Table 3: Comparative Plasma Stability of Different ADC Linkers

Linker TypeADC ExampleAssay ConditionStability MetricReference
Val-Cit-PABC (Standard) Trastuzumab-vc-MMAEIncubation in C57BL/6 mouse plasma for 7 days~40% DAR loss[11]
Hydrazone (pH-Sensitive) Not SpecifiedIncubation at pH 7.0Half-life of 183 hours[17]
Tandem-Cleavage (Next-Gen) Anti-CD79b ADCIncubation in rat serum at 37°C for 7 days>80% conjugate stability[11]
Asn-containing (Next-Gen) Anti-Her2 ADCIncubation in mouse plasma for 8 daysComparable to Val-Cit[18]
Exo-cleavable (Next-Gen) Anti-HER2 ADCIncubation with mouse carboxylesterase Ces1CResistant to cleavage[7]

Next-Generation Linker Strategies

Enhanced Stability Linkers

A significant drawback of early linkers, including the widely used Val-Cit dipeptide, is their susceptibility to premature cleavage in circulation, especially in rodent plasma, which can complicate preclinical studies and lead to off-target toxicity.[7][19][20]

  • Exo-Cleavable Linkers: These innovative linkers reposition the cleavable peptide to the "exo" position of the p-aminobenzylcarbamate (PABC) moiety. This structural change confers resistance to undesired enzymatic cleavage by carboxylesterases and human neutrophil elastase while maintaining sensitivity to lysosomal cathepsin B.[7][21]

  • Legumain-Cleavable Linkers: Utilizing asparagine (Asn)-containing peptide sequences, these linkers are substrates for the lysosomal protease legumain, which is often overexpressed in tumors.[18][19] They have demonstrated excellent stability in both human and mouse plasma.[13][19]

  • Hydrophilic Linkers: The hydrophobicity of many linker-payload complexes can lead to aggregation and rapid clearance.[22][23] Next-generation strategies incorporate hydrophilic components like discrete PEG units, polycarboxyl groups, or even macrocycles (cyclodextrins, crown ethers) to improve the pharmacokinetic profile, especially for high drug-to-antibody ratio (DAR) ADCs.[8][22][24]

Branched and Dual-Payload Linkers

To increase the therapeutic potential of ADCs, branched linkers have been developed to allow for the attachment of multiple payload molecules (a higher DAR) with fewer modifications to the antibody.[1][12] This can enhance ADC efficacy, particularly against tumors with low antigen expression.[12] A step further is the development of dual-payload linkers that can carry two distinct therapeutic agents, enabling synergistic effects and potentially overcoming drug resistance.[25][]

Rigid PROTAC Linkers

While flexible PEG linkers, often assembled using Propargyl-PEG-Boc building blocks, are common in PROTACs, research has shown that more rigid linkers containing structures like piperazine or aromatic rings can pre-organize the PROTAC into a more bioactive conformation.[15][16] This can lead to enhanced ternary complex stability and improved degradation potency.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
  • Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.

  • Methodology:

    • Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an untreated control and a control with a non-targeting ADC.

    • Incubation: Incubate the cells for a period of 96-120 hours.

    • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence) using a plate reader.

    • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[27]

Protocol 2: In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma.

  • Methodology:

    • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.[18]

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.

    • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using LC-MS/MS.

    • Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or by calculating the average DAR via mass spectrometry.[11]

    • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.[19]

Protocol 3: PROTAC-Mediated Protein Degradation Assay (DC50/Dmax Determination)
  • Objective: To quantify the potency and efficacy of a PROTAC in degrading a target protein.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration. The DC50 is the concentration at which 50% of the protein is degraded, and the Dmax is the maximum degradation achieved.[28]

Visualizing the Mechanisms

To understand the functional context of these linkers, the following diagrams illustrate the key biological pathways and experimental workflows.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) High Protease Conc. Endosome->Lysosome Payload_Release Payload Release Endosome->Payload_Release pH-Sensitive Cleavage Lysosome->Payload_Release Enzymatic Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 4. Induces Cell Death

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).

PROTAC_MOA cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Design Linker Design & PROTAC/ADC Synthesis InVitro In Vitro Evaluation Design->InVitro InVivo In Vivo Evaluation InVitro->InVivo Lead Candidates Stability Plasma Stability InVitro->Stability Cytotoxicity Cytotoxicity (IC50) InVitro->Cytotoxicity Degradation Degradation (DC50) InVitro->Degradation Analysis Data Analysis & Candidate Selection InVivo->Analysis PK Pharmacokinetics InVivo->PK Efficacy Tumor Xenograft Efficacy InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity

Caption: A typical experimental workflow for linker evaluation.

Conclusion

The linker is a critical component in the design of ADCs and PROTACs, profoundly influencing their therapeutic index. While this compound and similar structures provide a foundational, modular approach for rapid library synthesis, the field is clearly advancing toward more sophisticated, "intelligent" linkers. Next-generation designs featuring enhanced stability, controlled and multi-faceted release mechanisms, and improved physicochemical properties are paving the way for more effective and safer targeted therapies. A systematic, head-to-head evaluation using robust experimental protocols is essential for identifying the optimal linker strategy to unlock the full potential of these transformative therapeutic modalities.[10][14]

References

A Head-to-Head Comparison of Bioconjugation Strategies: Site-Specific Enzymatic Ligation vs. Random Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies and outcomes of two distinct approaches for creating antibody-drug conjugates (ADCs), providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal strategy for their therapeutic candidates.

The field of biotherapeutics is increasingly reliant on the precise and stable conjugation of molecules to create targeted therapies like antibody-drug conjugates (ADCs). The choice of bioconjugation strategy is a critical determinant of an ADC's efficacy, stability, and therapeutic window. This guide provides an objective comparison of two prominent methods: a site-specific enzymatic approach and a traditional random chemical coupling method. By examining the experimental data and detailed protocols, researchers can gain a clearer understanding of the trade-offs and make informed decisions for their drug development programs.

Executive Summary

Site-specific conjugation methods have emerged to overcome the limitations of random approaches, enabling precise control over the location and stoichiometry of drug attachment.[1] This results in homogeneous ADCs with consistent drug-to-antibody ratios (DARs), leading to improved stability and a wider therapeutic index.[1][2] In contrast, non-specific methods, such as lysine (B10760008) coupling, result in heterogeneous mixtures which can negatively impact pharmacokinetic properties.[1][3]

This guide will compare a site-specific enzymatic conjugation using a microbial transglutaminase (MTG) enzyme with a conventional random conjugation method utilizing N-hydroxysuccinimide (NHS) ester chemistry for coupling to lysine residues.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for both conjugation strategies based on data synthesized from multiple studies.

ParameterSite-Specific (Enzymatic)Random (NHS Ester)Source(s)
Drug-to-Antibody Ratio (DAR) Highly defined (e.g., DAR = 2 or 4)Broad distribution (e.g., DAR = 0-8)[4][5]
Conjugation Efficiency > 90%Variable, often lower and less controlled[6]
Product Homogeneity High (>95%)Low (heterogeneous mixture)[1][7]
Reaction Conditions Mild (physiological pH, room temp)Harsher (alkaline pH may be required)[5]
Impact on Antibody Binding Minimal (conjugation away from binding site)Potential for reduced affinity[2]
In Vivo Stability Generally higherCan be lower due to linker instability[3]
Manufacturing Complexity Higher (requires enzyme and specific tags)Lower (simpler, well-established chemistry)[3]

Experimental Protocols

Site-Specific Enzymatic Conjugation (Transglutaminase-mediated)

This protocol describes the site-specific conjugation of a payload to an antibody engineered with a specific glutamine-containing tag (Q-tag).

Materials:

  • Antibody with Q-tag (e.g., in PBS, pH 7.4)

  • Microbial Transglutaminase (MTG)

  • Amine-functionalized payload (e.g., drug-linker)

  • Reaction Buffer (e.g., Tris buffer, pH 8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., Protein A chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.

  • Reaction Mixture Preparation: Add the amine-functionalized payload to the antibody solution at a specific molar excess (e.g., 10-fold).

  • Enzymatic Reaction: Initiate the conjugation by adding MTG to the mixture. The amount of enzyme will need to be optimized but a starting point is a 1:100 enzyme to antibody molar ratio.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Purification: Purify the resulting ADC using Protein A chromatography to remove excess payload, enzyme, and unreacted antibody.

  • Characterization: Analyze the purified ADC for DAR, homogeneity, and binding affinity.

Random Chemical Conjugation (NHS Ester-mediated)

This protocol outlines the conjugation of a payload to lysine residues on an antibody using an NHS ester-functionalized linker.

Materials:

  • Antibody (e.g., in PBS, pH 7.4)

  • NHS ester-functionalized payload

  • Reaction Buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., Tris buffer)

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Payload Preparation: Dissolve the NHS ester-functionalized payload in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Conjugation Reaction: Add the payload solution to the antibody solution at a defined molar ratio (e.g., 5:1 to 10:1 payload to antibody). The optimal ratio needs to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification: Remove excess payload and quenching reagent using a desalting column.

  • Characterization: Analyze the resulting ADC for average DAR, distribution of species, and impact on antigen binding.

Visualizing the Workflows

To better illustrate the distinct processes of these two bioconjugation strategies, the following diagrams were generated using Graphviz.

Site_Specific_Enzymatic_Conjugation cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody_Qtag Antibody with Q-tag Reaction_Mix Reaction Mixture Antibody_Qtag->Reaction_Mix Payload_Amine Amine-functionalized Payload Payload_Amine->Reaction_Mix MTG Add MTG Reaction_Mix->MTG Incubation Incubate (2-4h, RT) MTG->Incubation Quench Quench Reaction Incubation->Quench Purification Protein A Chromatography Quench->Purification ADC_Homogeneous Homogeneous ADC (DAR = 2) Purification->ADC_Homogeneous

Caption: Workflow for site-specific enzymatic conjugation.

Random_Chemical_Conjugation cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Native Antibody Reaction_Mix Reaction Mixture (pH 8.5) Antibody->Reaction_Mix Payload_NHS NHS Ester Payload Payload_NHS->Reaction_Mix Incubation Incubate (1-2h, RT) Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench Purification Desalting Quench->Purification ADC_Heterogeneous Heterogeneous ADC (DAR = 0-8) Purification->ADC_Heterogeneous

Caption: Workflow for random chemical conjugation.

Conclusion

The choice between site-specific and random bioconjugation strategies involves a trade-off between precision and simplicity. While random lysine conjugation is a rapid and broadly applicable method, it yields a heterogeneous product that can complicate downstream development and potentially compromise therapeutic efficacy.[3] Site-specific enzymatic methods, although more complex to set up, provide a highly controlled approach to generating homogeneous ADCs with a defined DAR and preserved antibody function.[2] For the development of next-generation biotherapeutics with an optimized therapeutic index, the precision offered by site-specific conjugation presents a compelling advantage.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Propargyl-PEG1-Boc are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. As a specialized chemical reagent, this compound must be managed as hazardous waste from the point of use through to its final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or safety glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.[1]
Respiratory Protection In situations where dust may be generated, a NIOSH-approved respirator with a particulate filter should be used.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[3]
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular solid waste. [1][2]

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation :

    • Treat all waste containing this compound as hazardous waste.[4] This includes the pure compound, solutions, and any contaminated labware such as pipette tips, gloves, and weigh boats.[4][5]

    • Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[2]

  • Containerization :

    • Solid Waste : Collect any solid this compound and contaminated consumables in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Use a leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[4]

    • Sharps Waste : Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.[5]

  • Labeling :

    • As soon as waste is added, clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[5]

    • If the waste is a mixture, list all constituents and their approximate concentrations, including solvents.[2][3]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[1]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][5]

    • Provide the waste disposal service with a complete and accurate description of the waste.[1]

Disposal Workflow

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Solid, Liquid, Sharps B->C D Containerize Waste in Dedicated, Compatible Containers C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Constituents D->E F Store Sealed Container in Designated Secure Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H End: Professional Disposal G->H

Disposal workflow for this compound.

Spill and Cleanup Procedures

In the event of a spill, the area should be ventilated, and the spill should be contained.[5]

  • Small Spills (Solid) : Carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[1]

  • Small Spills (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand) and scoop the absorbed material into the designated hazardous waste container.[1][3]

  • Cleanup Materials : All contaminated materials used for cleanup must also be placed in the labeled hazardous waste container for disposal.[1]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Propargyl-PEG1-Boc. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the chemical properties of its constituent functional groups—the propargyl group, the polyethylene (B3416737) glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group—and data from structurally similar molecules. A conservative approach is advised, treating the compound with the caution required for its most potentially hazardous component, the propargyl group.

Hazard Assessment

The primary potential hazard associated with this compound stems from the terminal propargyl group. Compounds containing a propargyl moiety can be reactive, and related substances like propargyl alcohol are known to be flammable and toxic.[1] The PEG component is generally considered to have low toxicity and to be biodegradable.[2] The Boc protecting group is stable under many conditions but can be removed with strong acids, which would introduce new hazards. Therefore, handling procedures should focus on mitigating risks associated with the propargyl group.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. A face shield should be worn over goggles for tasks with a higher risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or PVC gloves are recommended.[4][3] Inspect gloves for any signs of degradation or perforation before use.[3] Practice proper glove removal techniques to avoid skin contamination.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.[5] For handling larger quantities or when there is a risk of splashing, a flame-resistant lab coat is advisable.[3]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3][6] For situations where dust may be generated, a NIOSH-approved respirator with a particulate filter may be necessary.[2][7]

Experimental Protocols: Handling and Disposal

Adherence to strict operational procedures is critical for minimizing the risks associated with this compound.

Handling Procedure:

  • Preparation : Before beginning work, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition.[3] The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[8] Use dedicated spatulas and weighing containers.

  • Dissolution : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[8]

  • Reaction Setup : All reaction vessels should be set up within the chemical fume hood. Ensure that vessels are properly sealed and clearly labeled.

  • Post-Handling : After handling the compound, wash hands thoroughly with soap and water.[7] Decontaminate all surfaces and equipment used.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste.[1][9]

  • Waste Segregation : Collect all waste contaminated with this compound in a dedicated and clearly labeled hazardous waste container.[2][9] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.[10]

  • Containerization : Use separate, sealed, and appropriately labeled containers for solid and liquid waste.

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[1][7]

  • Storage : Store hazardous waste containers in a cool, dry, and well-ventilated designated area, away from incompatible materials and ignition sources.[3][9]

  • Professional Disposal : Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.[2][7]

Emergency Procedures

IncidentFirst Aid Response
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[4][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult or symptoms persist, seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh and Transfer prep2->handle1 handle2 Dissolution handle1->handle2 handle3 Reaction Setup handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Store in Labeled Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.